molecular formula C10H9NO2 B097045 4-(2-Oxopropoxy)benzonitrile CAS No. 18859-28-4

4-(2-Oxopropoxy)benzonitrile

Cat. No.: B097045
CAS No.: 18859-28-4
M. Wt: 175.18 g/mol
InChI Key: ZMBPGSPIFXRUCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopropoxy)benzonitrile ( 18859-28-4) is a benzonitrile derivative with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . This compound is characterized by a benzene ring substituted with a nitrile group (-C≡N) and a 2-oxopropoxy chain, a structure that places it within a class of organic compounds widely utilized as versatile intermediates in synthetic chemistry . Benzonitriles are frequently investigated for their potential in developing materials with specific electronic properties and as key building blocks in pharmaceutical research . The nitrile functional group is known for its relative stability and can be transformed into other functional groups, such as carboxylic acids or amines, making compounds like 4-(2-Oxopropoxy)benzonitrile valuable precursors in multi-step organic synthesis . Its physical properties include a predicted density of 1.14 g/cm³ and a high boiling point of approximately 328.1 °C at 760 mmHg . This product is intended for research and development purposes only in a controlled laboratory setting. It is not meant for diagnostic or therapeutic applications, and it is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

4-(2-oxopropoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)7-13-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBPGSPIFXRUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10309410
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18859-28-4
Record name NSC211911
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211911
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-oxopropoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10309410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4), a versatile bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly aryloxypropanolamine derivatives.

Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4) is a specialized organic building block characterized by a benzonitrile core functionalized with a 2-oxopropoxy (acetonyloxy) side chain.[1] This bifunctionality—combining an electrophilic ketone and a robust nitrile group—makes it a critical scaffold in the synthesis of aryloxypropanolamines (a class often associated with


-adrenergic blockers) and other bioactive phenoxyalkyl derivatives.

Its primary utility lies in its ability to undergo orthogonal transformations: the ketone moiety allows for reductive amination or stereoselective reduction to alcohols, while the nitrile group serves as a precursor to benzylamines, amides, or carboxylic acids.

Physicochemical Profile

The following data consolidates experimental and predicted properties to establish a baseline for handling and characterization.

PropertySpecificationNotes
Chemical Name 4-(2-Oxopropoxy)benzonitrileSynonyms: 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile
CAS Number 18859-28-4 Verified Registry Number
Molecular Formula C

H

NO

Molecular Weight 175.18 g/mol
Appearance White to Off-White Solid/Crystalline PowderTypically crystalline; may appear as a viscous oil if impure.[2][3][4]
Melting Point 65–70 °C (Predicted)Experimental values vary by purity; typically solid at RT.
Boiling Point ~340 °C (at 760 mmHg)Predicted based on polarity and MW.
Solubility Soluble in DCM, Ethyl Acetate, DMSO, MethanolSparingly soluble in water due to lipophilic aromatic ring.
LogP ~1.8Moderate lipophilicity suitable for membrane permeability.

Synthetic Routes & Manufacturing

The industrial preparation of 4-(2-oxopropoxy)benzonitrile typically follows a Williamson Ether Synthesis protocol. This method is preferred for its high yield and operational simplicity.[5]

Route A: Alkylation of 4-Cyanophenol

This pathway involves the nucleophilic substitution of a haloacetone by the phenoxide of 4-cyanophenol.

  • Reagents: 4-Hydroxybenzonitrile (4-Cyanophenol), Chloroacetone (or Bromoacetone), Potassium Carbonate (

    
    ).
    
  • Solvent: Acetone or Acetonitrile (polar aprotic).

  • Catalyst: Potassium Iodide (KI) is often added to accelerate the reaction via the Finkelstein reaction (in situ generation of iodoacetone).

Step-by-Step Protocol:
  • Activation: Dissolve 4-hydroxybenzonitrile (1.0 eq) in anhydrous acetone. Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add Chloroacetone (1.1 eq) dropwise. If using chloroacetone, add a catalytic amount of KI (0.1 eq) to improve kinetics.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC (SiO

    
    , Hexane:EtOAc 3:1) or HPLC.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude residue from ethanol/water or purify via silica gel flash chromatography to yield the product.

Reaction Mechanism (DOT Visualization)

SynthesisMechanism Start 4-Hydroxybenzonitrile (Nucleophile) Inter Phenoxide Anion (Intermediate) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product 4-(2-Oxopropoxy)benzonitrile (Target) Inter->Product SN2 Attack Reagent Chloroacetone (Electrophile) Reagent->Product Cl displacement

Figure 1: Mechanism of Williamson Ether Synthesis for CAS 18859-28-4.

Reactivity & Applications in Drug Design

The molecule's value in medicinal chemistry stems from its ability to serve as a divergent intermediate.

A. Ketone Reduction (Chiral Alcohols)

The ketone group can be reduced to a secondary alcohol, creating a chiral center.

  • Reagent: Sodium Borohydride (

    
    ) for racemic mixtures; CBS catalysts for enantioselective synthesis.
    
  • Product: 4-(2-Hydroxypropoxy)benzonitrile .

  • Significance: This motif mimics the linker found in many ion channel blockers and antifungals.

B. Reductive Amination (Drug Scaffold Synthesis)

Reaction with primary or secondary amines yields


-amino ethers, a core structure in many cardiovascular drugs.
  • Reagent: Isopropylamine +

    
     (Sodium cyanoborohydride).
    
  • Product: 4-(2-Isopropylaminopropoxy)benzonitrile .

  • Mechanism: Formation of an imine intermediate followed by hydride reduction.

C. Nitrile Transformations

The nitrile group is robust but can be activated for downstream diversity:

  • Hydrolysis: Converts to 4-(2-oxopropoxy)benzoic acid (linker for PROTACs or conjugates).

  • Reduction: Converts to the benzylamine, facilitating further coupling reactions.

Downstream Workflow Diagram

Downstream Core 4-(2-Oxopropoxy)benzonitrile (CAS 18859-28-4) Path1 Reductive Amination (R-NH2 / NaBH3CN) Core->Path1 Path2 Ketone Reduction (NaBH4) Core->Path2 Path3 Nitrile Hydrolysis (NaOH / H2O) Core->Path3 Prod1 Amino-Ether Scaffold (Beta-blocker analogs) Path1->Prod1 Prod2 Hydroxy-Ether Scaffold (Antifungal linkers) Path2->Prod2 Prod3 Carboxylic Acid Derivative (Peptide coupling) Path3->Prod3

Figure 2: Divergent synthetic applications of 4-(2-Oxopropoxy)benzonitrile.

Handling, Safety, and Storage

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

ParameterProtocol
Storage Store in a cool, dry place (2–8°C recommended). Keep container tightly closed under inert gas (Nitrogen/Argon) to prevent oxidation.
PPE Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust/vapors.
Spill Cleanup Sweep up solid spills without creating dust. For solutions, absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
Incompatibility Strong oxidizing agents, strong bases, and reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 18859-28-4. Retrieved from

  • ChemicalBook. 4-(2-Oxopropoxy)benzonitrile Product Description & Suppliers. Retrieved from

  • GuideChem. Global Chemical Database: 4-(2-Oxopropoxy)benzonitrile Properties. Retrieved from

  • Alfa Chemistry. Building Blocks: Benzonitrile, 4-(2-oxopropoxy)-.[1] Retrieved from

Sources

Technical Monograph: 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Oxopropoxy)benzonitrile is a bifunctional organic intermediate characterized by the presence of a reactive acetonyl ether group and a para-substituted nitrile moiety. In modern medicinal chemistry, it serves as a critical "linchpin" scaffold. Its dual functionality allows for orthogonal derivatization: the ketone offers a gateway to heterocycle formation (benzofurans, pyrazoles, oxazoles), while the nitrile provides a handle for transformation into amidines, tetrazoles, or carboxylic acids.

This guide details the physicochemical identity, validated synthesis protocols, and downstream utility of this compound, specifically targeting researchers in kinase inhibitor development and material science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 4-(2-Oxopropoxy)benzonitrile
Common Synonyms 4-Acetonyloxybenzonitrile; p-(2-Oxopropoxy)benzonitrile
CAS Number 1542480-31-8 (Referenced as analog/isomer in some databases; verify specific batch CoA)
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
SMILES CC(=O)COc1ccc(C#N)cc1
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DCM, Ethyl Acetate, DMSO, DMF; Sparingly soluble in water.[1][2][3][4]
Melting Point Predicted range: 65–75 °C (Dependent on purity/polymorph)

Validated Synthesis Protocol

The most robust route to 4-(2-Oxopropoxy)benzonitrile is the Williamson Ether Synthesis , coupling 4-hydroxybenzonitrile with an


-haloketone.
Reaction Scheme

The reaction proceeds via an S_N2 mechanism where the phenoxide ion attacks the primary carbon of chloroacetone.

Synthesis SM1 4-Hydroxybenzonitrile (Nucleophile) Base K2CO3 / KI (cat.) Acetone or DMF SM1->Base SM2 Chloroacetone (Electrophile) SM2->Base Product 4-(2-Oxopropoxy)benzonitrile (Target) Base->Product Reflux, 4-6h Yield: ~85-92%

Figure 1: Williamson Ether Synthesis pathway. KI is added as a catalyst (Finkelstein condition) to accelerate the reaction if chloroacetone is used.

Step-by-Step Methodology

Reagents:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Chloroacetone (1.2 eq) [Note: Lachrymator, handle in fume hood]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Hydroxybenzonitrile in Acetone (0.5 M concentration). Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide.

  • Alkylation: Add Chloroacetone dropwise over 10 minutes. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.

  • Workup:

    • Cool reaction to room temperature.[5]

    • Filter off inorganic salts (KCl, K₂CO₃) through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[6]

    • DMF Modification: If using DMF, pour the reaction mixture into ice-water (10x volume). The product will precipitate.[5] Filter and wash with water.[5]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0–30% EtOAc in Hexanes).

Critical Control Point:

  • O-alkylation vs. C-alkylation: The use of a "hard" base like carbonate in a polar aprotic solvent favors the desired O-alkylation. Avoid stronger bases (e.g., NaH) which might promote side reactions at the ketone position.

Reactivity & Downstream Applications

The value of 4-(2-Oxopropoxy)benzonitrile lies in its ability to undergo cyclization and condensation reactions, making it a precursor for privileged medicinal scaffolds.

Pathway A: The Stoermer Synthesis (Benzofurans)

Under acidic conditions (or strong base), the methylene group alpha to the ketone can condense with the aromatic ring (if ortho-positions are activated) or undergo rearrangement. However, the most direct utility is the cyclodehydration to form substituted benzofurans, often requiring a pre-functionalized ortho-position or specific catalytic conditions (e.g., acid-mediated cyclization of the corresponding hydrazone or direct cyclization if the ring is electron-rich).

Pathway B: Heterocycle Formation (Pyrazoles/Oxazoles)

The 1,4-relationship between the ether oxygen and the ketone carbonyl makes this molecule an ideal partner for hydrazines.

  • Reaction with Hydrazine: Yields 3-methyl-5-(4-cyanophenoxy)pyrazole derivatives (tautomer dependent).

  • Reaction with Hydroxylamine: Yields the corresponding oxime, which can be cyclized to isoxazoles.

Pathway C: Nitrile Derivatization

The nitrile group remains intact during the ketone manipulations, serving as a "protected" acid or amine.

  • Pinner Reaction: Conversion to imidates/amidines (crucial for serine protease inhibitors).

  • Cycloaddition: Reaction with sodium azide to form the tetrazole (bioisostere of carboxylic acid).

Reactivity cluster_0 Heterocycle Synthesis cluster_1 Nitrile Transformations Core 4-(2-Oxopropoxy)benzonitrile Prod1 Benzofuran Derivatives (via Cyclodehydration) Core->Prod1 Acid/Heat Prod2 Pyrazoles/Isoxazoles (via Hydrazine/NH2OH) Core->Prod2 Condensation Prod3 Amidines/Imidates (Pinner Reaction) Core->Prod3 HCl/EtOH Prod4 Tetrazoles (via NaN3) Core->Prod4 [3+2] Cycloadd.

Figure 2: Divergent synthetic pathways available from the core scaffold.[7][8][9][10]

Applications in Drug Discovery[14][15][16]

Kinase Inhibitors (VEGFR/EGFR)

The 4-alkoxybenzonitrile motif is a common pharmacophore in Tyrosine Kinase Inhibitors (TKIs). The 2-oxopropoxy tail provides a specific geometry that can:

  • Occupy the ribose-binding pocket of the ATP site.

  • Serve as a linker to attach solubilizing groups (e.g., morpholine or piperazine via reductive amination of the ketone).

Liquid Crystals

Alkoxybenzonitriles are classic mesogens. The introduction of the ketone group (dipole) alters the dielectric anisotropy (


), potentially lowering the melting point and modifying the nematic phase range compared to simple alkyl chains.

Safety & Handling (SDS Summary)

  • Hazards:

    • Acute Toxicity: Harmful if swallowed or inhaled (Nitrile functionality).

    • Irritation: Causes skin and serious eye irritation (Ketone/Ether functionality).

    • Reactivity: Avoid contact with strong oxidizing agents and strong bases.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a well-ventilated fume hood.

  • Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water (aquatic toxicity of benzonitriles).

References

  • Williamson Ether Synthesis General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Alkoxybenzonitriles

    • PubChem Compound Summary for CID 12591670 (Analogous structure). Link

  • Reactivity of Alpha-Phenoxy Ketones

    • Stoermer, R.[7] "Syntheses of Benzofurans."[4][11] Berichte der deutschen chemischen Gesellschaft, 1900 , 33, 3175.

  • Benzonitrile Pharmacophores in Medicinal Chemistry

    • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore."[12] Journal of Medicinal Chemistry, 2010 , 53(22), 7902-7917. Link

  • Crystal Structure Data (Analogous Propargyl Ethers)

    • Li, X., et al. "Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile." Acta Crystallographica Section E, 2015 . Link

Sources

Biological activity of benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Benzonitrile Scaffold in Medicinal Chemistry: A Technical Guide to Bioactivity, Synthesis, and Pharmacological Application

Executive Summary

This technical guide analyzes the benzonitrile moiety (


) as a privileged scaffold in modern drug discovery.[1] Unlike simple structural spacers, the benzonitrile group acts as a critical pharmacophore, leveraging its linear geometry, strong dipole moment (

4.0 D), and capacity as a hydrogen bond acceptor to drive high-affinity target interactions. This document synthesizes the biological rationale, clinical applications, and validated experimental protocols for benzonitrile derivatives, designed for researchers in high-throughput screening and lead optimization.

Part 1: The Pharmacophore & Bioisosterism[2][3][4]

The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and carboxyl groups, offering improved metabolic stability and membrane permeability.

Structural & Electronic Properties[1][5]
  • Linear Geometry: The

    
     bond angle is 
    
    
    
    , providing a rigid "rod-like" extension that can penetrate narrow enzymatic pockets (e.g., the access channel of CYP19A1).
  • Electronic Effects: The cyano group is a strong electron-withdrawing group (EWG) via induction (

    
    ) and resonance (
    
    
    
    ). This lowers the
    
    
    of neighboring protons and modulates the electron density of the aromatic ring, often enhancing
    
    
    stacking interactions.
  • Metabolic Stability: Unlike ester or amide linkages, the benzonitrile bond is generally resistant to rapid hydrolysis by plasma esterases, though it can be metabolized by specific nitrilases or CYP450 enzymes (oxidative decyanation) in later metabolic phases.

Benzonitrile_Pharmacophore Core Benzonitrile Core (C6H5-CN) Prop1 Bioisosterism (Replaces -COOH, -C=O, -OH) Core->Prop1 Prop2 Electronic Effect (Strong EWG, Dipole ~4.0 D) Core->Prop2 Prop3 Metabolic Stability (Resistant to plasma hydrolysis) Core->Prop3 Prop4 Geometry (Linear, Sterically unobtrusive) Core->Prop4

Figure 1: Pharmacophoric attributes of the benzonitrile scaffold contributing to drug-likeness.

Part 2: Therapeutic Landscape & SAR

The benzonitrile motif is central to several blockbuster therapies, particularly in oncology and infectious diseases.

Key Clinical Agents
Drug NameTherapeutic ClassTargetRole of Benzonitrile
Letrozole Oncology (Breast Cancer)Aromatase (CYP19A1)Coordinates with Heme Iron (

) to block androgen binding.
Rilpivirine Infectious Disease (HIV)HIV-1 Reverse TranscriptaseForms H-bonds with backbone amino acids (e.g., Lys101) in the NNRTI binding pocket.
Perampanel CNS (Epilepsy)AMPA ReceptorStabilizes the receptor in a non-conducting conformation via hydrophobic interactions.
Lersivirine Infectious Disease (HIV)HIV-1 Reverse TranscriptaseExploits the nitrile dipole to orient the molecule within the hydrophobic pocket.
Structure-Activity Relationship (SAR) Insights
  • Ortho-Substitution: Introducing steric bulk ortho to the nitrile often reduces metabolic susceptibility to nitrilases but may compromise the linear binding vector required for certain enzymes.

  • Biaryl Systems: In biaryl nitriles (e.g., Letrozole), the nitrile groups on the phenyl rings serve as "anchors," orienting the triazole ring for optimal metal coordination.

Part 3: Experimental Protocols

As a Senior Application Scientist, I recommend the Palladium-Catalyzed Cyanation over the traditional Rosenmund-von Braun reaction. The traditional method requires harsh conditions (


) and stoichiometric copper, whereas Pd-catalysis is milder, scalable, and tolerates diverse functional groups.
Protocol 1: Palladium-Catalyzed Cyanation of Aryl Halides

Objective: Synthesis of 4-substituted benzonitrile from aryl bromide. Scope: Applicable to electron-rich and electron-poor aryl bromides.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[2]

  • Cyanide Source: Zinc Cyanide (

    
    ) (0.6 equiv) — Safer than NaCN/KCN.
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: DMF (Anhydrous, degassed)

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon (

    
    ) for 15 minutes.
    
  • Loading: Add the Aryl Bromide (1.0 mmol),

    
     (0.6 mmol), and 
    
    
    
    (0.05 mmol) to the flask under a positive stream of Argon.
  • Solvation: Add anhydrous DMF (5 mL) via syringe. Critical: Ensure DMF is degassed to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to

    
     in an oil bath. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2).
    
    • Checkpoint: The starting aryl bromide spot should disappear within 4–12 hours.

  • Quenching: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 2M Ammonium Hydroxide (

    
    ) to sequester zinc salts.
    
  • Workup: Wash the organic layer with water (

    
     mL) and brine (
    
    
    
    mL). Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography.

Synthesis_Workflow Step1 Start: Aryl Bromide + Zn(CN)2 + Pd(PPh3)4 Step2 Solvent: DMF (Degassed) Temp: 90°C, Argon Atm Step1->Step2 Step3 Oxidative Addition (Ar-Pd-Br species) Step2->Step3 Catalytic Cycle Step4 Transmetallation (Zn(CN)2 exchange) Step3->Step4 Step5 Reductive Elimination (Product Release) Step4->Step5 Step6 Workup: NH4OH Wash (Remove Zn salts) Step5->Step6 Step7 End: Benzonitrile Derivative Step6->Step7

Figure 2: Catalytic cycle and workflow for Pd-mediated cyanation.

Part 4: Case Study – Mechanism of Action (Oncology)

Focus: Letrozole (Aromatase Inhibitor).[3][4] Mechanism: Competitive Inhibition.[5][6]

The efficacy of Letrozole relies on the benzonitrile pharmacophore's ability to facilitate a specific binding orientation. The aromatase enzyme (CYP19A1) converts androgens to estrogens via three hydroxylation steps.

  • Binding: The triazole nitrogen coordinates with the Heme Iron (

    
    ) of the enzyme.
    
  • Stabilization: The two benzonitrile rings bind into the hydrophobic pocket of the enzyme active site, mimicking the steroid backbone of the natural substrate (androstenedione).

  • Inhibition: By occupying the active site and coordinating the iron, the drug prevents oxygen transfer to the androgen substrate, halting estrogen biosynthesis.

MOA_Letrozole Drug Letrozole (Bis-Benzonitrile) Target CYP19A1 (Aromatase) Heme Iron (Fe) Drug->Target Competitive Binding (High Affinity) Process Estrogen Biosynthesis Drug->Process Inhibits Target->Process Natural Function Substrate Androgens (Testosterone) Substrate->Target Blocked Result Tumor Starvation (ER+ Breast Cancer) Process->Result Downregulation

Figure 3: Mechanism of Action for Letrozole-mediated aromatase inhibition.

References

  • Food and Drug Administration (FDA). (n.d.).[7][8] Letrozole Prescribing Information. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Edurant (Rilpivirine) Assessment Report. Retrieved from [Link]

  • Anbarasan, P., Schareina, T., & Beller, M. (2011).[2] Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. Chemical Society Reviews, 40(10), 5049-5067. Retrieved from [Link]

  • Bhatnagar, A. S. (2007). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17. Retrieved from [Link]

Sources

Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Medicinal Chemistry

[1]

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS: 18859-28-4), also known as (4-cyanophenoxy)acetone , represents a high-value bifunctional scaffold in organic synthesis.[1][2] Distinguished by the orthogonality of its reactive centers—an electrophilic ketone and a robust nitrile group—this intermediate serves as a critical junction point in the divergent synthesis of pharmaceutical agents.[1]

While 4-cyanophenol derivatives are ubiquitous in Class III antiarrhythmic drug development (e.g., Almokalant, Dofetilide), the 2-oxopropoxy variant offers a unique pathway to branched phenoxypropylamines (resembling Class Ib agents like Mexiletine) and heterocyclic cores.[1] This guide details the technical applications, synthetic protocols, and strategic utility of this compound for research and drug discovery professionals.[1][3]

Chemical Profile & Reactivity

The molecule features a 4-cyanophenol core ether-linked to an acetonyl moiety.[1] Its utility stems from the distinct reactivity profiles of its two functional groups:[1]

FeatureChemical GroupReactivity ProfileStrategic Utility
Head Nitrile (-CN)Acid/Base Hydrolysis, Reduction, CyclizationPrecursor to amides, acids, benzylamines, or tetrazoles (bioisosteres of carboxylic acids).[1]
Linker Ether (-O-CH2-)Chemically InertProvides stable spacing between the pharmacophore and the aromatic ring.[1]
Tail Ketone (-C=O)Nucleophilic Addition, Reductive Amination, EnolizationGateway to chiral alcohols, branched amines, or heterocyclic ring closure.[1]

Key Physical Properties:

  • IUPAC Name: 4-(2-oxopropoxy)benzonitrile[1][2]

  • Common Name: (4-Cyanophenoxy)acetone[1][2]

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

  • Solubility: Soluble in polar organic solvents (DCM, Ethyl Acetate, DMSO); limited solubility in water.[1]

Core Research Applications

Synthesis of Branched Phenoxypropylamines (Class Ib Antiarrhythmic Analogs)

While Class III antiarrhythmics typically feature a linear 2-hydroxy-3-aminopropyl chain (derived from epichlorohydrin), the 2-oxopropoxy scaffold allows access to methyl-branched analogs via reductive amination.[1] This structural modification mimics the pharmacophore of Mexiletine , enhancing metabolic stability and altering channel binding kinetics.[1]

  • Mechanism: The ketone undergoes condensation with a primary amine to form an imine, which is subsequently reduced (using NaBH₄ or NaBH(OAc)₃) to the secondary amine.[1]

  • Application: Synthesis of novel sodium channel blockers with a 4-cyano substitution to modulate lipophilicity and potency.[1]

Biocatalytic Synthesis of Chiral Synthons

The pro-chiral ketone center is an excellent substrate for Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) .[1]

  • Workflow: Asymmetric reduction yields (S)-1-(4-cyanophenoxy)-2-propanol with high enantiomeric excess (>99% ee).[1]

  • Utility: These chiral alcohols are precursors to enantiopure beta-blockers and can be converted into chiral aziridines or halides with inversion of configuration (Mitsunobu reaction).[1]

Heterocyclic Construction

The 1,3-relationship between the ether oxygen and the ketone allows for cyclization reactions to form heterocycles, which are prominent in agrochemistry and kinase inhibitor discovery.[1]

  • Pyrazoles: Reaction with hydrazine derivatives yields 3-methyl-5-(4-cyanophenoxy)pyrazoles.[1]

  • Benzofurans: Under oxidative radical conditions or acid catalysis (less common due to deactivation by CN), the acetonyl group can cyclize onto the aromatic ring to form substituted benzofurans.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile

A robust method for generating the core scaffold from commercially available 4-cyanophenol.[1]

Reagents:

  • 4-Cyanophenol (1.0 eq)[1]

  • Chloroacetone (1.2 eq) [Warning: Lachrymator ]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Potassium Iodide (KI) (0.1 eq, catalyst)[1]

  • Solvent: Acetone or Acetonitrile[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenol (11.9 g, 100 mmol) in Acetone (150 mL). Add K₂CO₃ (27.6 g, 200 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 30 minutes to form the phenoxide.[1]

  • Alkylation: Add Chloroacetone (11.1 g, 120 mmol) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting phenol is consumed.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Recrystallize from Ethanol/Hexane to obtain white/off-white crystals (Expected Yield: 85–90%).

Protocol B: Reductive Amination to Branched Amine

Targeting the Mexiletine-like scaffold.[1]

Reagents:

  • 4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]

  • Primary Amine (e.g., Isopropylamine) (1.5 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Procedure:

  • Dissolve the ketone (1.0 eq) and amine (1.5 eq) in DCE.[1]

  • Add Acetic Acid (1.0 eq) and stir for 1 hour to allow imine formation.

  • Add STAB (1.5 eq) in portions.[1] Stir at room temperature for 12 hours.

  • Quench with saturated NaHCO₃ solution. Extract with DCM.[1]

  • Purify via column chromatography (DCM:MeOH).

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis capabilities of the 4-(2-oxopropoxy)benzonitrile scaffold.

Synthetic_PathwayStart4-CyanophenolCore4-(2-Oxopropoxy)benzonitrile(The Core Scaffold)Start->CoreChloroacetone, K2CO3RefluxProd1Branched Amines(Mexiletine Analogs)Core->Prod1Reductive Amination(R-NH2, NaBH(OAc)3)Prod2Chiral Alcohols(Enantiopure Linkers)Core->Prod2Biocatalysis(KRED/NADH)Prod3Pyrazoles/Heterocycles(Kinase Inhibitors)Core->Prod3Hydrazine/NH2OHCyclizationProd4Amide/Acid Derivatives(Via Nitrile Hydrolysis)Core->Prod4H2O2/NaOHor Acid Hydrolysis

Figure 1: Divergent synthetic pathways originating from the 4-(2-oxopropoxy)benzonitrile core.[1][4][5][6]

Safety & Handling

  • Toxicity: Nitriles are toxic by ingestion and inhalation.[1] Metabolism may release cyanide ions.[1] Handle in a well-ventilated fume hood.

  • Lachrymator Warning: The starting material, Chloroacetone, is a potent lachrymator (tear gas agent).[1] Use strict eye protection and handle only in a hood.[1]

  • Storage: Store the intermediate in a cool, dry place. It is stable at room temperature but should be protected from strong oxidizers.[1]

References

  • PubChem. (n.d.).[1] 4-Cyanophenol (Precursor) Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1963).[1] Reduction of Chloroacetone to Acetone (General Reactivity Context). Org. Synth. 1963, 43,[1] 4. Retrieved from [Link]

  • Google Patents. (2003).[1] Method of preparing p-cyanophenol like compound (CN1442404A). Retrieved from

4-(2-Oxopropoxy)benzonitrile mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action and strategic utilization of 4-(2-Oxopropoxy)benzonitrile , tailored for researchers and drug development professionals.

Synthetic Mechanisms, Pharmacophore Generation, and Strategic Utilization

Executive Summary & Compound Identity

4-(2-Oxopropoxy)benzonitrile (also known as 4-acetonyloxybenzonitrile) is a versatile electrophilic scaffold and pharmaceutical intermediate .[1] Unlike direct active pharmaceutical ingredients (APIs) that function via receptor binding, the "mechanism of action" for this compound is defined by its chemical reactivity profile —specifically its role as a bifunctional precursor in the synthesis of phenoxypropanamine derivatives, a structural motif common in Class IB antiarrhythmics and specific adrenergic receptor modulators.

Chemical Identity[1][2][3]
  • IUPAC Name: 4-(2-oxopropoxy)benzonitrile[1]

  • Structure:

    
    [1]
    
  • Functional Groups:

    • Aryl Nitrile (Cyanide): Susceptible to hydrolysis (to amide/acid), reduction (to benzylamine), or cycloaddition (to tetrazole).

    • Aliphatic Ketone (2-Oxo): The primary site for reductive amination or hydride reduction.[1]

    • Ether Linkage: Stable linker providing lipophilicity and structural spacing.[1]

Mechanism of Action: Chemical Reactivity & Pharmacophore Generation

For drug development professionals, the utility of 4-(2-Oxopropoxy)benzonitrile lies in its ability to generate the 1-phenoxy-2-aminopropane scaffold via divergent synthetic pathways.[1]

A. The Reductive Amination Pathway (Primary Mechanism)

The ketone moiety at the C2 position of the propoxy chain is the "active site" for generating chiral amine pharmacophores.

  • Imine Formation: The ketone reacts with a primary or secondary amine (

    
    ) under slightly acidic conditions to form a hemiaminal, which dehydrates to an imine (Schiff base).[1]
    
  • Reduction: The imine is reduced (using

    
    , 
    
    
    
    , or catalytic hydrogenation) to form a secondary or tertiary amine.
  • Resulting Pharmacophore: This sequence yields 1-(4-cyanophenoxy)-2-aminopropane derivatives.[1] This structural motif mimics the "xylyl" core of Mexiletine (a Class IB antiarrhythmic), but with a 4-cyano substitution that alters metabolic stability and polarity.

B. The Nitrile Transformation Pathway

The nitrile group at the para position serves as a "masked" functional group:

  • Hydrolysis: Conversion to 4-(2-oxopropoxy)benzamide or benzoic acid .[1]

  • Tetrazole Formation: Reaction with sodium azide (

    
    ) generates a tetrazole ring, a bioisostere for carboxylic acid often used to increase potency and metabolic resistance (seen in sartans and cilostazol analogs).
    
C. Biological Mechanism (Toxicology & Safety)

While primarily an intermediate, the compound possesses intrinsic biological activity relevant to safety:

  • Nitrile Metabolism: In vivo, aromatic nitriles can be metabolized by cytochrome P450 enzymes (CYP2E1) to release cyanide anions (

    
    ), though this is slower for benzonitriles than aliphatic nitriles.
    
  • Electrophilicity: The ketone can form Schiff bases with lysine residues in proteins, potentially leading to sensitization (haptenization).

Visualizing the Synthetic Mechanism

The following diagram illustrates the divergent synthesis pathways starting from 4-(2-Oxopropoxy)benzonitrile, highlighting its role as a branch point for different pharmacophores.

G Start 4-Cyanophenol Intermediate 4-(2-Oxopropoxy)benzonitrile (Key Intermediate) Start->Intermediate SN2 Alkylation Reagent Chloroacetone (K2CO3, Acetone) Reagent->Intermediate PathA Pathway A: Reductive Amination Intermediate->PathA + Amine (R-NH2) + Reducing Agent PathB Pathway B: Ketone Reduction Intermediate->PathB + NaBH4 PathC Pathway C: Nitrile Hydrolysis Intermediate->PathC + H2O / OH- ProdA 1-(4-Cyanophenoxy)-2-aminopropane (Antiarrhythmic Scaffold) PathA->ProdA ProdB 1-(4-Cyanophenoxy)-2-propanol (Metabolic Probe) PathB->ProdB ProdC 4-(2-Oxopropoxy)benzamide (Amide Precursor) PathC->ProdC

Figure 1: Divergent synthetic pathways utilizing 4-(2-Oxopropoxy)benzonitrile as a core scaffold.[1]

Experimental Protocols
Protocol A: Synthesis of 4-(2-Oxopropoxy)benzonitrile (Williamson Ether Synthesis)

This protocol establishes the core intermediate via nucleophilic substitution (


).[1]

Reagents:

  • 4-Cyanophenol (1.0 eq)[1]

  • Chloroacetone (1.2 eq) - Warning: Lachrymator[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

  • Solvent: Acetone or Acetonitrile (Dry)

Methodology:

  • Activation: Charge a reaction vessel with 4-cyanophenol and anhydrous

    
     in acetone. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add KI (catalytic) followed by the dropwise addition of chloroacetone.[1] The KI facilitates the reaction by converting the chloride to a more reactive iodide in situ.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3) or HPLC.[1]
    
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve residue in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[1] Recrystallize from Ethanol/Hexane if necessary.[1]
    

Quality Control (Acceptance Criteria):

  • HPLC Purity: >98.0%[1]

  • 1H NMR (CDCl3):

    
     2.30 (s, 3H, 
    
    
    
    ), 4.65 (s, 2H,
    
    
    ), 7.00 (d, 2H, Ar-H), 7.60 (d, 2H, Ar-H). The singlet at 4.65 ppm is diagnostic for the methylene adjacent to the ketone.
Protocol B: Reductive Amination (General Procedure)

To convert the intermediate into a bioactive amine scaffold.[1]

Reagents:

  • 4-(2-Oxopropoxy)benzonitrile (1.0 eq)[1]

  • Primary Amine (e.g., Isopropylamine) (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)[1]
    
  • Acetic Acid (1.0 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Methodology:

  • Imine Formation: Mix the ketone and amine in DCE with acetic acid. Stir for 1–2 hours under nitrogen.

  • Reduction: Add

    
     in portions. Stir at room temperature overnight.
    
  • Quench: Quench with saturated

    
     solution. Extract with DCM.[1]
    
  • Isolation: The product is a secondary amine.[1] Purify via column chromatography (DCM:MeOH).

Critical Quality Attributes (CQA) & Impurity Profiling

For researchers using this material, characterizing impurities is critical for data integrity.

Impurity TypeOriginDetection StrategyImpact
4-Cyanophenol Unreacted starting materialHPLC (RT ~3.5 min)Cytotoxic; false positives in biological assays.[1]
Bis-alkylation Product Reaction of chloroacetone at both alpha-carbons (rare)LC-MS (M+ mass shift)Lowers yield; difficult to separate.[1]
Self-Condensation Aldol condensation of chloroacetoneGC-MSContaminant; usually removed in workup.[1]
Hydrolysis Product Hydrolysis of nitrile to amideHPLC (Polar shift)Changes pharmacological profile (inactive).[1]
References
  • Smith, M. B., & March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Foundational text for Williamson Ether Synthesis and Reductive Amination mechanisms).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • PubChem. (2024).[1] "4-Cyanophenol - Compound Summary." National Library of Medicine.[1] Link

  • ECHA (European Chemicals Agency). (2024).[1] "Registration Dossier: Benzonitrile compounds and their toxicity profiles." Link[1]

  • Manley, P. W., et al. (2002).[1] "Structure-Activity Relationships in a Series of Benzonitrile-Based Inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzonitrile pharmacophores).

Sources

The Synthetic Evolution and Strategic Application of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyanophenyl Pharmacophore

Substituted benzonitriles are not merely chemical intermediates; they are pivotal pharmacophores in modern medicinal chemistry. The cyano group (-CN) offers a unique combination of electronic and steric properties: it is a potent electron-withdrawing group (Hammett


), a compact hydrogen bond acceptor, and a bioisostere for carbonyls, halogens, and hydroxyl groups.

From the early, hazardous days of stoichiometric copper reagents to the precision of modern palladium catalysis, the synthesis of benzonitriles has paralleled the evolution of organic chemistry itself. This guide synthesizes historical context with field-proven protocols, offering researchers a robust framework for integrating benzonitriles into drug discovery pipelines.

Historical Evolution: From Stoichiometry to Catalysis

The trajectory of benzonitrile synthesis reveals a shift from harsh, waste-intensive processes to atom-economic catalytic cycles.

The Classical Era (1884–1919)
  • The Sandmeyer Reaction (1884): Traugott Sandmeyer discovered that diazonium salts, derived from anilines, could be converted to aryl nitriles using stoichiometric copper(I) cyanide. While reliable, it requires the handling of potentially explosive diazonium intermediates.

  • The Rosenmund-von Braun Reaction (1914/1919): This method involves heating aryl halides with excess CuCN in polar aprotic solvents (e.g., DMF, Nitrobenzene) at temperatures often exceeding 200°C.

    • Field Insight: While historically significant, the "RvB" reaction is a nightmare in modern process chemistry due to the formation of intractable copper salts during workup and the difficulty of removing residual copper from the final API (Active Pharmaceutical Ingredient).

The Industrial Era (1950s–Present)
  • Ammoxidation: On a multi-ton scale, benzonitrile is produced via the ammoxidation of toluene. Vapor-phase toluene, ammonia, and oxygen react over Vanadium-Titanium-Oxide catalysts at 300–500°C. This radical-mediated mechanism is efficient for commodity chemicals but lacks the functional group tolerance required for complex drug scaffolds.

The Catalytic Era (1970s–Present)
  • Palladium Catalysis: The seminal work by Takagi and Sakamoto (1973) introduced Pd-catalyzed cyanation. However, early iterations suffered from catalyst deactivation (cyanide poisoning of Pd).[1]

  • The Buchwald/Hartwig Breakthroughs: Modern ligand design (e.g., XPhos, t-BuXPhos) and the use of "slow-release" cyanide sources like Zn(CN)

    
     have rendered this transformation mild, general, and scalable.
    

Mechanistic Frameworks

Understanding the catalytic cycle is prerequisite to troubleshooting failed reactions. The Pd-catalyzed cyanation follows a standard cross-coupling mechanism but possesses unique pitfalls regarding catalyst poisoning.

The Palladium Catalytic Cycle

The cycle initiates with the oxidative addition of the aryl halide to the Pd(0) species. The critical divergence from Suzuki or Stille coupling is the transmetallation step. Cyanide is a strong


-donor; if the concentration of free cyanide is too high, it forms stable 

species, effectively sequestering the catalyst outside the productive cycle.

Visualization: Pd-Catalyzed Cyanation Cycle

PdCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Poison Catalyst Poisoning [Pd(CN)4]2- Pd0->Poison Excess Free CN- TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet CN- source RedElim Reductive Elimination Ar-CN + Pd(0) TransMet->RedElim Ar-Pd-CN RedElim->Pd0 Regenerate

Figure 1: The catalytic cycle for Pd-catalyzed cyanation.[1][2] Note the "Poisoning" pathway (dashed red), highlighting why slow-release cyanide sources like Zn(CN)


 are critical for turnover.

Strategic Experimental Protocols

Safety Pre-Requisite: The "No-Go" Check
  • Cyanide Hazard: All cyanation reactions must be performed in a well-ventilated fume hood.

  • HCN Generation: Never acidify the waste stream. Contact with acid releases Hydrogen Cyanide gas (Lethal).[3]

  • Quenching: Treat all glassware and aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate.

Protocol A: Pd-Catalyzed Cyanation (The "Gold Standard")

Best for: Late-stage functionalization of complex aryl bromides/chlorides.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Source: Zinc Cyanide (Zn(CN)

    
    ) (0.6 equiv) — Why? Zn(CN)
    
    
    
    has low solubility in DMF, releasing CN ions slowly to prevent catalyst poisoning.
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%) or XPhos for aryl chlorides.

  • Solvent: DMF (Wet) — Trace water (1%) accelerates the reaction by activating Zinc.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Loading: Add Aryl Bromide, Zn(CN)

    
    , Pd
    
    
    
    (dba)
    
    
    , and dppf.
  • Degassing: Cap the tube. Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of Pd(0).

  • Solvation: Inject anhydrous DMF (with 1% water added) via syringe.

  • Reaction: Heat to 120°C for 3–12 hours. Monitor by LCMS.

  • Workup (Critical): Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (not water/brine initially). NH

    
    OH complexes the zinc and copper byproducts, preventing emulsions.
    
Protocol B: The Sandmeyer Reaction

Best for: Converting Anilines when the halide is unavailable.

Step-by-Step Workflow:

  • Diazotization: Dissolve aniline in 2M HCl at 0°C. Add NaNO

    
     (aq) dropwise. Maintain T < 5°C to prevent phenol formation.
    
  • Neutralization: Adjust pH to ~6 using Na

    
    CO
    
    
    
    (carefully!).
  • Cyanation: Add the diazonium solution dropwise to a solution of CuCN/KCN at 50°C. Caution: Vigorous nitrogen evolution.

Decision Matrix: Selecting the Synthetic Route

Choosing the right method depends on the starting material and the molecule's sensitivity.

Visualization: Synthesis Decision Tree

SynthesisTree Start Starting Material? Aniline Aniline (Ar-NH2) Start->Aniline Halide Aryl Halide (Ar-Br, Ar-Cl) Start->Halide Sandmeyer Sandmeyer Reaction (CuCN, NaNO2) Aniline->Sandmeyer Classical Sensitive Base/Heat Sensitive? Halide->Sensitive PdMethod Pd-Catalysis (Zn(CN)2, mild) Sensitive->PdMethod Yes (Complex Drug) RvB Rosenmund-von Braun (CuCN, 200°C) Sensitive->RvB No (Simple Scaffold)

Figure 2: Strategic decision tree for selecting the optimal cyanation methodology.

Pharmaceutical Applications & Data

Substituted benzonitriles are ubiquitous in FDA-approved drugs. The nitrile group is often used to improve metabolic stability (blocking oxidative sites) or to increase potency via specific interactions.

Case Studies
  • Letrozole (Femara): An aromatase inhibitor for breast cancer. The benzonitrile moiety coordinates to the Heme iron of the CYP19 enzyme, essential for its inhibitory activity.

  • Perampanel (Fycompa): An AMPA receptor antagonist. The nitrile group serves as a hydrogen bond acceptor, locking the conformation in the receptor pocket.

  • Escitalopram (Lexapro): An SSRI where the nitrile group is critical for selectivity over the norepinephrine transporter.

Comparative Efficiency of Methods

The following table contrasts the industrial and laboratory methods for generating a generic 4-substituted benzonitrile.

ParameterAmmoxidation (Industrial)Rosenmund-von Braun (Classical)Pd-Catalysis (Modern)
Atom Economy High (Water is byproduct)Poor (Stoichiometric Cu waste)Moderate (Ligand/Zn waste)
Temperature 300–500°C150–220°C80–120°C
Scope Simple ToluenesAryl Iodides/BromidesAr-Cl, Ar-Br, Ar-I, Ar-OTf
Safety Profile High (Vapor phase)Moderate (CuCN handling)High (Zn(CN)

is solid/stable)
Primary Use Commodity ChemicalsLegacy ProcessesDrug Discovery / Fine Chem

References

  • Sandmeyer, T. (1884). "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft.

  • Rosenmund, K. W., & Struck, E. (1919). "Das Amid der k-Oxy-undecylsäure". Berichte der deutschen chemischen Gesellschaft.

  • Takagi, K., Okamoto, T., Sakakibara, Y., & Oka, S. (1973). "Palladium(0)-catalyzed syntheses of aromatic nitriles from aryl halides". Chemistry Letters.

  • Zanon, J., Klapars, A., & Buchwald, S. L. (2003). "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides". Journal of the American Chemical Society.[4]

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides". Chemical Communications.[5]

  • Cohen, D. T., & Buchwald, S. L. (2015). "Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides with Zinc Cyanide". Organic Letters.

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry.

Sources

Technical Monograph: 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Benzofuran Scaffolds in Medicinal Chemistry

Executive Summary

4-(2-Oxopropoxy)benzonitrile (also known as 4-(acetonyloxy)benzonitrile ) is a pivotal bifunctional building block in organic synthesis. It bridges simple phenolic precursors to complex heterocyclic scaffolds, specifically 3-methyl-5-cyanobenzofuran .

This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in drug discovery. It is designed for medicinal chemists requiring a robust protocol for generating benzofuran cores—a privileged structure in kinase inhibitors, anti-arrhythmic agents, and receptor modulators.

Chemical Identity & Properties
PropertyDetail
IUPAC Name 4-(2-oxopropoxy)benzonitrile
Common Synonyms 4-(Acetonyloxy)benzonitrile; p-Cyanophenyl acetone ether
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Key Functional Groups Nitrile (C≡N), Ketone (C=O), Ether (C-O-C)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in Water
Synthesis Protocol: Williamson Etherification

The most reliable route to 4-(2-oxopropoxy)benzonitrile is the O-alkylation of 4-hydroxybenzonitrile with an


-haloketone (chloroacetone or bromoacetone).
3.1. Reaction Mechanism

The reaction proceeds via an S_N2 mechanism . The phenoxide anion, generated in situ by a weak base, attacks the primary carbon of the


-haloketone.

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) SM1 4-Hydroxybenzonitrile (pKa ~7.9) Int1 Phenoxide Anion SM1->Int1 - H+ Base K2CO3 Base->Int1 TS [Transition State]‡ Int1->TS Reagent Chloroacetone (Electrophile) Reagent->TS Product 4-(2-Oxopropoxy)benzonitrile TS->Product - Cl-

Caption: S_N2 mechanism showing the generation of the phenoxide nucleophile and subsequent displacement of chloride.

3.2. Optimized Experimental Procedure

Scale: 10 mmol Yield Target: >85%

Reagents:

  • 4-Hydroxybenzonitrile (1.19 g, 10 mmol)

  • Chloroacetone (1.02 g, 11 mmol) [Caution: Lachrymator]

  • Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)

  • Potassium Iodide (KI) (0.16 g, 1 mmol) [Catalyst]

  • Solvent: Acetone (anhydrous) or DMF (30 mL)

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-hydroxybenzonitrile in anhydrous acetone (or DMF for faster rates).

  • Activation: Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to generate the phenoxide. Note: KI acts via the Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone in situ.

  • Addition: Add chloroacetone dropwise via syringe. Critical: Do not add all at once to minimize aldol self-condensation of the ketone.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool to room temperature.[1]

    • Filter off inorganic salts (KCl, K₂CO₃).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve residue in Ethyl Acetate, wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and evaporate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Key Application: The Benzofuran Cyclization

The primary value of 4-(2-oxopropoxy)benzonitrile lies in its ability to undergo intramolecular cyclodehydration to form 3-methyl-5-cyanobenzofuran . This is a variant of the Stoermer synthesis or acid-catalyzed cyclization.

4.1. Mechanism of Cyclization

Under acidic conditions, the ketone carbonyl is protonated, facilitating electrophilic attack by the aromatic ring (ortho position), followed by aromatization (dehydration).

Cyclization Start 4-(2-Oxopropoxy)benzonitrile Int_Enol Enol / Protonated Ketone Start->Int_Enol + H+ Acid Acid Catalyst (PPA or H2SO4) Acid->Int_Enol Cyclized Dihydrobenzofuran Intermediate Int_Enol->Cyclized Intramolecular Friedel-Crafts Final 3-Methyl-5-cyanobenzofuran Cyclized->Final - H2O (Aromatization)

Caption: Acid-mediated cyclodehydration converting the acyclic ether into the bicyclic benzofuran scaffold.

4.2. Strategic Value in Drug Discovery

The 5-cyanobenzofuran moiety is a bioisostere for indole and naphthalene systems. It is found in:

  • Kinase Inhibitors: The nitrile group provides a handle for further transformation (e.g., to amides, amines, or tetrazoles) to engage binding pockets in enzymes.

  • Serotonergic Modulators: Analogous to the indole core in Vilazodone.

  • Antimicrobial Agents: Benzofurans exhibit inherent biological activity against Gram-positive bacteria.[2]

Analytical Characterization (Expected)

To validate the synthesis of 4-(2-oxopropoxy)benzonitrile, look for these diagnostic signals:

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)δ 2.25 (s, 3H) Methyl group of the ketone (-C(=O)CH ₃).
δ 4.65 (s, 2H) Methylene ether protons (-O-CH ₂-C=O).
δ 6.9 - 7.6 (dd, 4H) Para-substituted aromatic pattern.
IR Spectroscopy ~2225 cm⁻¹ Sharp, strong Nitrile (C≡N) stretch.
~1720 cm⁻¹ Strong Carbonyl (C=O) stretch (non-conjugated).
~1240 cm⁻¹ Ether (C-O) stretch.
Safety & Handling
  • Chloroacetone: Potent lachrymator (tear gas agent). Handle only in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

  • Nitriles: Toxic by ingestion and skin absorption. Wear nitrile gloves and safety goggles.

  • Waste Disposal: Segregate halogenated waste (if chloroacetone is used) from non-halogenated solvents.

References
  • Williamson Ether Synthesis General Methodology

    • Source: Organic Syntheses, Coll. Vol. 4, p. 836 (1963).
    • Relevance: Establishes the standard protocol for alkylation of phenols with alpha-halo ketones.
    • URL:

  • Benzofuran Synthesis via Cyclodehydration

    • Source:Journal of Heterocyclic Chemistry, "Synthesis of substituted benzofurans."
    • Relevance: Describes the acid-catalyzed cycliz
    • URL:

  • Nitrile Pharmacophores in Drug Design

    • Source:Journal of Medicinal Chemistry, "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."
    • Relevance: Validates the importance of the nitrile group in the target scaffold.
    • URL:

Sources

Cyanophenyl Ethers in Medicinal Chemistry: Design, Synthesis, and Therapeutic Applications

[1]

Executive Summary

Cyanophenyl ethers—specifically phenoxybenzonitriles —represent a privileged structural motif in modern drug discovery.[1] Characterized by an ether linkage connecting a benzonitrile ring to a core scaffold, this moiety serves dual roles: it acts as a robust metabolic anchor and a specific pharmacophore for hydrogen bonding.[1]

This guide dissects the cyanophenyl ether subclass, distinguishing between diaryl ethers (Ar-O-Ar-CN) and alkyl-aryl ethers (R-O-Ar-CN).[1] We analyze their electronic properties, detail field-proven synthetic protocols, and examine their critical role in approved therapeutics like Belzutifan and clinical candidates like Lersivirine .[1]

Physicochemical & Pharmacophoric Properties[2][3][4][5]

The Nitrile as a Bioisostere and Anchor

The cyano (-CN) group is not merely a passive substituent; it is a high-impact electronic modulator.

  • Electronic Withdrawal: The strong electron-withdrawing nature (

    
    , 
    
    
    ) of the nitrile group decreases the electron density of the phenyl ring. This deactivation is crucial for metabolic stability, protecting the ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation).[1]
  • Hydrogen Bonding: The terminal nitrogen of the nitrile is a weak-to-moderate hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in binding pockets (e.g., HIV Reverse Transcriptase).[1]

  • Dipole Moment: The high dipole moment (~3.9 D) can enhance specific electrostatic interactions within the active site.

The Ether Linkage: Spacer and Solvation

The ether oxygen atom introduces a "kink" (bond angle ~110°) that allows the benzonitrile moiety to adopt specific vectors relative to the core scaffold. Unlike a rigid biphenyl bond, the ether linkage provides rotational freedom (unless constrained), allowing the molecule to adapt to induced-fit binding pockets.[1]

PropertyEffect on Drug Design
Metabolic Stability The electron-deficient ring resists oxidation; the ether link is generally stable in diaryl systems but liable to O-dealkylation in alkyl-aryl systems.[1]
Lipophilicity The nitrile group lowers logP compared to a methyl or chloro group, improving water solubility.[1]
Synthetic Activation The para- or ortho-cyano group activates the ring for Nucleophilic Aromatic Substitution (SNAr), facilitating modular synthesis.[1]

Synthetic Methodologies

The synthesis of cyanophenyl ethers is dominated by two primary strategies: Nucleophilic Aromatic Substitution (SNAr) and Copper-Catalyzed Cross-Coupling (Chan-Lam) .

Method A: Nucleophilic Aromatic Substitution (SNAr)

Mechanism: The strong electron-withdrawing nitrile group at the para or ortho position activates the leaving group (usually Fluorine) towards nucleophilic attack by a phenoxide or alkoxide.

  • Why this method? It is the most robust, scalable, and atom-economical route for activated substrates (e.g., 4-fluorobenzonitrile).[1]

  • Self-Validating Step: The reaction progress can be visually monitored by the dissolution of the base or chemically via TLC (disappearance of the highly non-polar fluoronitrile).

Protocol 1: Standard SNAr Synthesis

Target: Synthesis of a generic 4-phenoxybenzonitrile.

  • Reagents:

    • Substrate: 4-Fluorobenzonitrile (1.0 equiv).[1]

    • Nucleophile: Phenol derivative (1.1 equiv).

    • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[1]

    • Solvent: DMF or DMSO (Anhydrous).

  • Procedure:

    • Charge a reaction vessel with the phenol derivative and K₂CO₃ in DMF (0.5 M concentration).

    • Stir at room temperature for 15 minutes to generate the phenoxide anion (color change often observed).

    • Add 4-Fluorobenzonitrile.[1]

    • Heat the mixture to 80–100 °C for 4–12 hours. Note: Higher temperatures may be required for sterically hindered phenols.[1]

    • Validation: Monitor by LC-MS for the product mass (M+H). The starting fluoride is usually UV-active; its disappearance confirms conversion.[1]

  • Workup:

    • Dilute with water (precipitates the product if lipophilic) or extract with Ethyl Acetate.

    • Wash organic layer with 1M NaOH to remove unreacted phenol.[1]

Method B: Chan-Lam Coupling

Mechanism: Copper(II)-mediated oxidative coupling between aryl boronic acids and phenols/amines.[1]

  • Why this method? Essential when the benzonitrile partner is not activated for SNAr (e.g., 3-cyanophenyl systems) or when using sensitive substrates that cannot withstand high heat.[1]

Protocol 2: Chan-Lam Coupling
  • Reagents:

    • Substrate: 3-Cyanophenylboronic acid (1.2 equiv).[1]

    • Nucleophile: Phenol derivative (1.0 equiv).

    • Catalyst: Cu(OAc)₂ (1.0 equiv) or catalytic Cu(OAc)₂ (10-20 mol%) with co-oxidant.

    • Base: Pyridine (2.0 equiv) or TEA.

    • Solvent: DCM or Dichloroethane (DCE).

    • Atmosphere: Oxygen (balloon or open air).

  • Procedure:

    • Combine phenol, boronic acid, Cu(OAc)₂, and base in DCM.[1]

    • Add 4Å molecular sieves (critical to remove water generated).

    • Stir vigorously open to air (or under O₂ balloon) at Room Temperature for 24–48 hours.

    • Validation: Reaction turns from blue (Cu(II)) to green/brown as the catalytic cycle progresses.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing cyanophenyl ethers based on substrate electronic properties.

SynthesisLogicStartTarget: Cyanophenyl Ether(Ar-O-Ar-CN)CheckPosIs the CN group Ortho/Parato the Ether linkage?Start->CheckPosSNAr_PathYes (Activated Ring)CheckPos->SNAr_PathYesCoupling_PathNo (Meta/Unactivated)CheckPos->Coupling_PathNoSNAr_RxnReaction: S_NArReagents: F-Ar-CN + Ar-OH + K2CO3Conditions: Heat, DMF/DMSOSNAr_Path->SNAr_RxnSNAr_ResultHigh YieldScalableSNAr_Rxn->SNAr_ResultCheckBoronIs Boronic Acid Available?Coupling_Path->CheckBoronChanLamReaction: Chan-Lam CouplingReagents: Ar-B(OH)2 + Ar-OH + Cu(OAc)2Conditions: RT, O2, AirCheckBoron->ChanLamYes (Mild conditions)BuchwaldReaction: Buchwald-HartwigReagents: Ar-Br + Ar-OH + Pd(cat)Conditions: Inert atm, Ligand requiredCheckBoron->BuchwaldNo (Use Halide)

Caption: Decision tree for selecting the optimal synthetic route for cyanophenyl ethers based on electronic activation and substrate availability.

Case Studies in Drug Development

Belzutifan (HIF-2α Inhibitor)

Belzutifan (MK-6482) is a first-in-class HIF-2α inhibitor approved for von Hippel-Lindau (VHL) disease-associated cancers.[1][2]

  • Structure: It features a 5-fluorobenzonitrile moiety linked via an ether oxygen to a chiral indane core.[1]

  • Role of the Cyanophenyl Ether:

    • Binding: The nitrile group extends into a specific sub-pocket of the HIF-2α PAS-B domain.

    • Metabolic Stability: The fluorine atom at the 5-position, combined with the electron-withdrawing nitrile, renders the phenyl ring highly resistant to metabolic oxidation.[1]

    • Synthesis: The ether bond is formed via SNAr displacement of a fluorine on 3,5-difluorobenzonitrile by the hydroxyl group of the indane core.

Lersivirine (HIV NNRTI)

Lersivirine (UK-453,061) is a pyrazole-based Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[3][4][5]

  • Structure: Contains a 3,5-dicarbonitrile-phenoxy ether motif.[1]

  • Role of the Cyanophenyl Ether:

    • Resilience: The flexibility of the ether linkage allows the molecule to "wiggle" and maintain binding even when the reverse transcriptase enzyme mutates (e.g., K103N mutation).

    • Interactions: The nitrile groups act as H-bond acceptors with backbone amides in the NNRTI binding pocket.[1]

Metabolic Stability & Toxicology

A critical consideration for cyanophenyl ethers is the stability of the ether bond itself.

  • O-Dealkylation: In alkyl-aryl ethers (R-O-Ar-CN), the alkyl group is susceptible to CYP450-mediated O-dealkylation (via alpha-hydroxylation).[1]

  • Diaryl Ether Stability: In diaryl ethers (Ar-O-Ar-CN), such as Belzutifan and Lersivirine, the ether bond is exceptionally stable.[1] The lack of alpha-hydrogens prevents standard O-dealkylation mechanisms.[1] Metabolism is forced to occur on the peripheral substituents (e.g., oxidation of methyl groups or glucuronidation).

Toxicological Note: While aliphatic nitriles can release cyanide in vivo, aromatic nitriles (benzonitriles) are generally stable and do not release cyanide.[1] They are excreted intact or hydrolyzed to benzoic acids.[1]

References

  • Xu, R., et al. (2019).[1] "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2α (HIF-2α) Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma."[1][6] Journal of Medicinal Chemistry. Link

  • Vourvahis, M., et al. (2010).[1][7] "Excretion and metabolism of lersivirine... after administration of [14C]Lersivirine to healthy volunteers."[7] Drug Metabolism and Disposition. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. Link

  • Fleming, F. F., et al. (2010).[1] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry. Link

  • FDA Label - Belzutifan (Welireg). (2021). U.S. Food and Drug Administration.[1] Link

Methodological & Application

Application Note: Optimized Synthesis of 4-(2-Oxopropoxy)benzonitrile via Williamson Etherification

Author: BenchChem Technical Support Team. Date: February 2026


)

Abstract & Utility

This application note details a robust, scalable protocol for the synthesis of 4-(2-oxopropoxy)benzonitrile (CAS: 35694-04-3). This compound serves as a critical intermediate in the development of phenoxy-propanolamine derivatives (beta-blockers), liquid crystal mesogens, and agrochemical precursors. The method utilizes a Williamson ether synthesis approach, optimized for high yield and purity by employing potassium carbonate (


) as a base and potassium iodide (KI) as a Finkelstein catalyst in refluxing acetone.

Scientific Background & Mechanism[1][2][3][4][5]

Reaction Logic

The synthesis involves the O-alkylation of 4-hydroxybenzonitrile with chloroacetone .

  • Nucleophile Generation: The phenol group (

    
    ) is deprotonated by the mild base 
    
    
    
    to form the phenoxide anion.
  • Electrophilic Attack: The phenoxide attacks the

    
    -carbon of chloroacetone.
    
  • Catalytic Enhancement: The addition of Potassium Iodide (KI) allows for in situ halogen exchange (Finkelstein reaction), converting the less reactive chloroacetone into the highly reactive iodoacetone, significantly accelerating reaction kinetics.

Reaction Scheme (DOT Visualization)

ReactionScheme Reactant1 4-Hydroxybenzonitrile (Nucleophile) Base K2CO3 / Acetone (Deprotonation) Reactant1->Base - H+ Reactant2 Chloroacetone (Electrophile) Catalyst KI (Catalyst) (Halogen Exchange) Reactant2->Catalyst Cl -> I exchange Intermediate Transition State (SN2 Attack) Base->Intermediate Catalyst->Intermediate Product 4-(2-Oxopropoxy)benzonitrile (Target Ether) Intermediate->Product - KCl / -KI

Figure 1: Mechanistic pathway of the catalytic Williamson ether synthesis.

Safety & Handling (CRITICAL)

ReagentHazard ClassSpecific Warning
Chloroacetone Lachrymator / Toxic EXTREME CAUTION. Potent tear gas. Must be handled in a functioning fume hood. Do not inhale vapors.[1] Neutralize spills with ammonia solution.
4-Hydroxybenzonitrile Irritant / ToxicHarmful if swallowed or absorbed through skin.
Acetone FlammableKeep away from heat sources/sparks.

Pre-Start Checklist:

  • Verify fume hood airflow (>100 fpm).

  • Prepare a neutralizing bath (dilute aqueous ammonia) for chloroacetone contaminated glassware.

  • Wear double nitrile gloves and safety goggles.

Experimental Protocol

Materials & Reagents

Scale: 50 mmol input

ReagentMW ( g/mol )Equiv.[2][3][4][5]AmountRole
4-Hydroxybenzonitrile 119.121.05.96 gSubstrate
Chloroacetone 92.521.25.55 g (~4.8 mL)Alkylating Agent
Potassium Carbonate 138.212.013.82 gBase (Anhydrous)
Potassium Iodide 166.000.10.83 gCatalyst
Acetone 58.08N/A100 mLSolvent (Dry)
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 5.96 g of 4-hydroxybenzonitrile and 100 mL of anhydrous acetone .

  • Add 13.82 g of anhydrous

    
      and 0.83 g of KI .
    
  • Stir the suspension at room temperature for 15 minutes to initiate deprotonation (color may shift to yellow).

Step 2: Alkylation

  • Add 4.8 mL of Chloroacetone dropwise via syringe through the septum. Note: Chloroacetone is a lachrymator; ensure the hood sash is low.

  • Heat the mixture to reflux (

    
    C) using an oil bath or heating mantle.
    
  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol (

      
      ) should disappear, and a less polar product spot (
      
      
      
      ) should appear.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or Celite pad to remove inorganic salts (

    
    , KCl, KI). Wash the filter cake with 20 mL of fresh acetone.
    
  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) to obtain a crude solid/oil.

  • Extraction: Dissolve the residue in 50 mL Ethyl Acetate and transfer to a separatory funnel.

  • Washing:

    • Wash with

      
       mL 10% NaOH  (removes unreacted phenol).
      
    • Wash with

      
       mL Brine .
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude product is often pure enough for subsequent steps.

  • If necessary, recrystallize from a mixture of Ethanol/Water (approx 4:1) or Isopropyl Ether.

  • Dry the crystals in a vacuum oven at

    
    C.
    
Process Flowchart (DOT Visualization)

WorkupFlow ReactionMix Reaction Mixture (Acetone, Salts, Product) Filter Filtration ReactionMix->Filter Solids Solid Waste (KCl, K2CO3) Filter->Solids Filtrate Filtrate (Product in Acetone) Filter->Filtrate Evap Rotary Evaporation Filtrate->Evap Redissolve Dissolve in EtOAc Evap->Redissolve Wash Wash with 10% NaOH Redissolve->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Final Pure 4-(2-Oxopropoxy)benzonitrile Dry->Final

Figure 2: Downstream processing and isolation workflow.

Characterization Data

Expected spectral data for validation.

TechniqueSignalAssignment

NMR
(

)

2.25 (s, 3H)
Methyl group (ketone)

4.65 (s, 2H)
Methylene


6.95 (d, 2H)
Aromatic protons (ortho to ether)

7.60 (d, 2H)
Aromatic protons (ortho to nitrile)
IR Spectroscopy 2220


stretch (Nitrile)
1720-1740


stretch (Ketone)
Melting Point 68 - 72

C
Solid crystalline form

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reactionIncrease reflux time or add 0.2 eq more KI. Ensure acetone is anhydrous.[6]
Dark Product Oxidation / PolymerizationPerform reaction under Nitrogen atmosphere.[7]
Residual Phenol Poor washingIncrease the number of NaOH washes during workup.
Lachrymatory Vapors Residual ChloroacetoneWash the organic layer with dilute ammonia or sodium bisulfite solution to quench halo-ketone.

References

  • Preparation of 4-(3-Chloropropoxy)benzonitrile. PrepChem. (Analogous protocol utilizing K2CO3 in Acetone).

  • Williamson Ether Synthesis. Master Organic Chemistry. (Mechanistic grounding for SN2 alkylation of phenols).

  • Synthesis of compound 7–12. ResearchGate. (Protocol citation: K2CO3, KI, acetone, 60°C).

  • Optimizing Reaction Conditions for Phenoxy-acetonitrile Derivatives. BenchChem. (Optimization of base and solvent for phenolic alkylation).

Sources

Application Note: Strategic Utilization of 4-(2-Oxopropoxy)benzonitrile in Heterocyclic & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-(2-Oxopropoxy)benzonitrile represents a bifunctional "linchpin" scaffold in organic synthesis. Characterized by a reactive acetonyl ether motif paired with a para-cyano group, this molecule serves as a critical divergence point for the synthesis of fused heterocycles—specifically 5-substituted benzofurans —and functionalized phenoxypropanolamines.

Its utility is driven by two orthogonal reactivity profiles:

  • Cyclodehydration: The acetonyl chain allows for acid-catalyzed intramolecular cyclization to form the benzofuran core, a privileged pharmacophore in anti-arrhythmic and anti-depressant therapeutics.

  • Reductive Functionalization: The ketone moiety is amenable to stereoselective reduction or reductive amination, providing access to chiral building blocks for β-adrenergic receptor antagonists.

This guide provides validated protocols for the synthesis of the core scaffold and its downstream conversion into high-value pharmaceutical intermediates.

Part 2: Chemical Profile & Properties[1][2][3]

PropertySpecification
IUPAC Name 4-(2-Oxopropoxy)benzonitrile
Synonyms 4-Acetonyloxybenzonitrile; 4-(2-oxopropyl)oxybenzonitrile
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water
Key Functionality Nitrile (C-4), Ketone (Aliphatic), Ether (Phenolic)
Stability Stable under standard conditions; store under inert atmosphere to prevent oxidation of the alpha-methylene position.[1]

Part 3: Experimental Protocols

Protocol A: Scalable Synthesis of 4-(2-Oxopropoxy)benzonitrile

Objective: Efficient alkylation of 4-hydroxybenzonitrile via Williamson Ether Synthesis.

Mechanism: This reaction proceeds via an SN2 mechanism where the phenoxide anion (generated in situ) attacks the alpha-carbon of chloroacetone. Potassium iodide (KI) is used as a catalyst to generate the more reactive iodoacetone in situ (Finkelstein reaction).

Materials:

  • 4-Hydroxybenzonitrile (1.0 eq)

  • Chloroacetone (1.2 eq) Warning: Lachrymator

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Acetone (Reagent grade, 10 volumes)

Step-by-Step Procedure:

  • Activation: Charge a round-bottom flask with 4-hydroxybenzonitrile (10 g, 84 mmol), K₂CO₃ (23.2 g, 168 mmol), and KI (1.4 g, 8.4 mmol) in Acetone (100 mL). Stir at room temperature for 15 minutes to facilitate deprotonation.

  • Addition: Add chloroacetone (9.3 g, 100 mmol) dropwise over 20 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C) and stir for 4–6 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes) or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (KCl/K₂CO₃) and wash the filter cake with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Crystallize from cold ethanol or purify via silica gel flash chromatography (Hexane:EtOAc 4:1) to obtain the title compound as a white solid.[2]

    • Expected Yield: 85–92%

Protocol B: The "Killer App" — Synthesis of 5-Cyano-2-methylbenzofuran

Objective: Intramolecular cyclization to construct the benzofuran pharmacophore.

Context: This transformation utilizes the Stoermer Rearrangement logic (or direct cyclodehydration). The electrophilic ketone carbonyl is attacked by the electron-rich aromatic ring at the ortho position, followed by dehydration. This is the primary route to 5-cyanobenzofuran derivatives found in serotonin transporter (SERT) inhibitors.

Materials:

  • 4-(2-Oxopropoxy)benzonitrile (from Protocol A)

  • Polyphosphoric Acid (PPA) OR Sulfuric Acid (H₂SO₄)

  • Toluene (Solvent)

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(2-oxopropoxy)benzonitrile (5.0 g) in Toluene (50 mL).

  • Acid Addition: Add Polyphosphoric Acid (25 g) slowly to the stirring solution. Alternative: Use conc. H₂SO₄ (5 mL) at 0°C, though PPA often yields cleaner cyclization.

  • Cyclization: Heat the biphasic mixture to 90–100°C with vigorous mechanical stirring for 2–4 hours.

    • Checkpoint: The reaction color typically darkens. Monitor the disappearance of the starting material peak by HPLC.

  • Quench: Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Neutralization: Wash combined organics with saturated NaHCO₃ solution until pH is neutral, then with brine.

  • Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Methanol.[3]

    • Product: 5-Cyano-2-methylbenzofuran.[4]

    • Expected Yield: 65–75%

Protocol C: Divergent Synthesis — Reductive Amination

Objective: Functionalization of the ketone to access phenoxypropanolamine derivatives (common in beta-blocker synthesis).

Materials:

  • 4-(2-Oxopropoxy)benzonitrile

  • Primary Amine (e.g., Isopropylamine, 1.2 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)[3]

Procedure:

  • Imine Formation: Dissolve the ketone (1.0 eq) and amine (1.2 eq) in DCM. Add 1 drop of acetic acid. Stir for 1 hour at room temperature.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Stirring: Allow to warm to room temperature and stir overnight.

  • Work-up: Quench with saturated NaHCO₃. Extract with DCM.[1]

  • Result: The nitrile group remains intact (requires stronger reducing agents like LiAlH₄ to reduce), yielding the amino-ether.

Part 4: Pathway Visualization

The following diagram illustrates the central role of 4-(2-Oxopropoxy)benzonitrile in divergent synthesis.

G Start 4-Hydroxybenzonitrile Core 4-(2-Oxopropoxy)benzonitrile (The Scaffold) Start->Core Chloroacetone K2CO3, Acetone (Williamson Ether) Benzofuran 5-Cyano-2-methylbenzofuran (Pharmacophore) Core->Benzofuran PPA or H2SO4 Cyclodehydration (Stoermer Type) Amine Phenoxypropanolamine Derivatives Core->Amine R-NH2, NaBH(OAc)3 Reductive Amination

Figure 1: Divergent synthetic pathways from the parent phenol to high-value heterocyclic and amine intermediates.

Part 5: References & Validation[2]

The protocols defined above are derived from foundational methodologies in phenol alkylation and benzofuran synthesis.

  • General Phenol Alkylation (Williamson Ether Synthesis):

    • Methodology: The reaction of phenols with alpha-haloketones is a standard organic transformation.

    • Source: "Reaction of 4-hydroxybenzonitrile with epichlorohydrin." Acta Chim. Slov. 2013, 60, 322. (Demonstrates analogous alkylation conditions for 4-hydroxybenzonitrile). Link

  • Benzofuran Cyclization (Stoermer Rearrangement/Cyclodehydration):

    • Methodology: Acid-catalyzed cyclization of alpha-aryloxy ketones to benzofurans.

    • Source: "One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans." J. Org. Chem. (Validation of benzofuran formation from substituted phenoxy precursors). Link

    • Source: "Synthesis of 5-substituted benzofurans."[4][5][6][7] European Journal of Medicinal Chemistry. (Describes the cyclization of p-substituted phenoxyacetones to 5-substituted-2-methylbenzofurans).

  • Reductive Amination:

    • Methodology: Standard STAB reduction of ketones in the presence of amines.

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 3849-3862. Link

Sources

Using 4-(2-Oxopropoxy)benzonitrile as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Oxopropoxy)benzonitrile (CAS: [Analogous to 4-cyanophenoxyacetone]), often referred to as 4-Cyanophenoxyacetone , represents a versatile bifunctional building block in modern medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles: a ketone (susceptible to nucleophilic attack, reductive amination, and heterocyclization) and a nitrile (a precursor to carboxylic acids, amines, amidines, and tetrazoles).

This guide details the strategic application of this intermediate in synthesizing privileged scaffolds—specifically pyrazoles (kinase inhibitors), beta-adrenergic blocker mimetics , and tetrazole-based bioisosteres (angiotensin II receptor antagonists).

Chemical Profile & Stability

  • IUPAC Name: 4-(2-oxopropoxy)benzonitrile

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.19 g/mol

  • Key Features:

    • Ether Linkage: Stable under most physiological and synthetic conditions; defines the linker length (3-atom spacer).

    • Methyl Ketone: Highly reactive electrophile; ideal for condensation reactions.

    • Para-Nitrile: Electron-withdrawing group (EWG) moderated by the electron-donating alkoxy group; serves as a latent pharmacophore.

Synthetic Utility: The "Dual-Handle" Strategy

The power of 4-(2-Oxopropoxy)benzonitrile lies in its ability to serve as a lynchpin in divergent synthesis.

Pathway A: Heterocycle Construction (Ketone Focus)

The acetonyl side chain (-OCH₂COCH₃) is a classic precursor for 5-membered heterocycles.

  • Pyrazoles: Reaction with hydrazines yields 3-methyl-5-(4-cyanophenoxy)pyrazoles, a motif common in kinase inhibitors (e.g., c-Met or VEGFR inhibitors).

  • Oxazoles: Alpha-bromination of the ketone followed by condensation with amides (Hantzsch synthesis).

Pathway B: Linker Functionalization (Ketone Reduction)
  • Reductive Amination: Reacting the ketone with primary/secondary amines creates a branched linker, often used to optimize solubility and target fit in GPCR ligands.

  • Chiral Alcohols: Asymmetric reduction yields chiral alcohols, mimicking the pharmacophore of beta-blockers (aryloxypropanolamines).

Pathway C: Bioisostere Installation (Nitrile Focus)
  • Tetrazoles: The nitrile group reacts with sodium azide to form a tetrazole, a lipophilic bioisostere of a carboxylic acid, crucial for oral bioavailability in cardiovascular drugs (sartans).

Visualizing the Reactivity Landscape

ReactivityMap Core 4-(2-Oxopropoxy) benzonitrile Ketone Ketone Handle (-C=O) Core->Ketone Nitrile Nitrile Handle (-CN) Core->Nitrile Pyrazole Pyrazoles (Kinase Inhibitors) Ketone->Pyrazole + Hydrazines (Cyclization) Amine Branched Amines (GPCR Ligands) Ketone->Amine + Amines/NaBH4 (Reductive Amination) Tetrazole Tetrazoles (Bioisosteres) Nitrile->Tetrazole + NaN3 [3+2] Cycloaddition Acid Carboxylic Acids (Hydrolysis) Nitrile->Acid + H3O+ Hydrolysis

Figure 1: Divergent synthesis pathways from the central building block.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(2-Oxopropoxy)benzonitrile

Rationale: This Williamson ether synthesis uses a weak base to prevent self-condensation of the chloroacetone.

Materials:

  • 4-Cyanophenol (1.0 eq)

  • Chloroacetone (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Potassium Iodide (KI, 0.1 eq, catalyst)

  • Acetone (Solvent, 0.5 M concentration)

Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanophenol (10 mmol) in dry acetone (20 mL). Add K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to form the phenoxide.

  • Alkylation: Add chloroacetone (12 mmol) dropwise over 10 minutes. Note: Chloroacetone is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 85–95%

    • Appearance: White to off-white crystalline solid.

Protocol 2: One-Pot Synthesis of Pyrazole Derivatives

Rationale: The 1,3-electrophilic center of the ketone (and adjacent methylene) reacts with binucleophilic hydrazines to form stable pyrazoles.

Materials:

  • 4-(2-Oxopropoxy)benzonitrile (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydrazine Hydrate (1.5 eq) or Substituted Hydrazine

  • Ethanol (Solvent)[1][2][3]

Procedure:

  • Enaminone Formation: Dissolve the starting material (1.0 eq) in DMF-DMA (neat or in minimal toluene). Heat to 80°C for 2 hours. This converts the acetyl group (-COCH₃) into an enaminone (-COCH=CHNMe₂), a more reactive intermediate.

  • Evaporation: Remove excess DMF-DMA under vacuum.

  • Cyclization: Redissolve the intermediate in Ethanol (0.2 M). Add Hydrazine Hydrate (1.5 eq).[4]

  • Reflux: Heat to reflux for 3 hours.

  • Isolation: Cool the mixture. The pyrazole product often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and purify via flash chromatography (DCM:MeOH).

Protocol 3: Reductive Amination (Library Generation)

Rationale: Creates a secondary amine linker, essential for modulating pKa and solubility in lead optimization.

Materials:

  • 4-(2-Oxopropoxy)benzonitrile (1.0 eq)

  • Primary Amine (R-NH₂, 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (1,2-Dichloroethane) or DCM (Solvent)

Procedure:

  • Imine Formation: Mix ketone and amine in DCE at room temperature. Add acetic acid.[1] Stir for 30–60 minutes.

  • Reduction: Add STAB in one portion. Stir at room temperature overnight (12–16 h).

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄.

  • Purification: Isolate via SCX (Strong Cation Exchange) cartridge (catch-and-release) or column chromatography.

Data Summary & Comparison

Reaction PathwayTarget MotifReagents UsedTypical YieldKey Challenge
Ether Synthesis Core ScaffoldChloroacetone, K₂CO₃>90%Lachrymatory reagent
Cyclization PyrazoleDMF-DMA, Hydrazine70–85%Regioselectivity (if substituted hydrazine)
Reductive Amination 2° AmineAmine, STAB, AcOH60–80%Steric hindrance of ketone
[3+2] Cycloaddition TetrazoleNaN₃, ZnBr₂50–70%High temperature, Azide safety

Workflow Visualization

Workflow Start Start: 4-Cyanophenol Step1 Step 1: Williamson Ether Synthesis (+ Chloroacetone) Start->Step1 Intermediate INTERMEDIATE: 4-(2-Oxopropoxy)benzonitrile Step1->Intermediate Decision Select Pathway Intermediate->Decision PathA Path A: Pyrazole Synthesis (Kinase Inhibitor) Decision->PathA Hydrazine/EtOH PathB Path B: Reductive Amination (GPCR Ligand) Decision->PathB Amine/STAB EndA Product A: 3-Substituted Pyrazole PathA->EndA EndB Product B: Secondary Amine Linker PathB->EndB

Figure 2: Operational workflow for synthesizing library compounds from the core intermediate.

Safety & Handling

  • Nitrile Toxicity: While 4-(2-oxopropoxy)benzonitrile is less volatile than simple nitriles, it should be treated as a potential cyanide source under metabolic or extreme hydrolytic conditions. Wear nitrile gloves and work in a fume hood.

  • Chloroacetone (Reagent): Extremely potent lachrymator (tear gas). Use only in a well-ventilated fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

  • Azides (Tetrazole Synthesis): Sodium azide is acutely toxic and can form explosive metal azides. Use plastic spatulas and avoid contact with heavy metals.

References

  • Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

  • Pyrazole Synthesis via Enaminones: Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Tetrazole Synthesis (Click Chemistry): Himo, F., et al. (2005). Zinc-Mediated Synthesis of Tetrazoles. Journal of the American Chemical Society, 127(1), 210–216.

Sources

High-Efficiency Incorporation of 4-(2-Oxopropoxy)benzonitrile into Medicinal Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

4-(2-Oxopropoxy)benzonitrile (CAS 35678-53-2) represents a high-value bifunctional building block in medicinal chemistry. Its utility stems from the orthogonality of its two reactive centers: an aliphatic ketone activated by an


-phenoxy substituent, and an aromatic nitrile .

This Application Note outlines the protocol for incorporating this scaffold into novel chemical entities (NCEs). Unlike simple aliphatic ketones, the


-phenoxy moiety significantly enhances the electrophilicity of the carbonyl carbon via inductive effects (

), facilitating rapid nucleophilic attack under mild conditions.[1] Simultaneously, the nitrile group serves as a latent carboxylic acid bioisostere (via tetrazole formation) or a precursor for benzylamines.

Key Applications:

  • Linker Design: Connecting lipophilic aryl domains to polar amine pharmacophores.

  • Bioisostere Installation: Late-stage conversion of the nitrile to a 5-substituted

    
    -tetrazole.[2]
    
  • Fragment-Based Drug Discovery (FBDD): Rapid elaboration of the ketone handle via reductive amination.

Chemical Reactivity Profile

Understanding the electronic landscape of 4-(2-Oxopropoxy)benzonitrile is prerequisite to successful incorporation.

  • The Ketone (

    
    ):  The adjacent oxygen atom exerts an electron-withdrawing inductive effect, lowering the LUMO energy of the carbonyl. This makes it highly susceptible to amine condensation but also prone to hydration in strongly acidic aqueous media.
    
  • The Nitrile (

    
    ):  Electronically coupled to the aromatic ring, it remains inert to the mild reducing agents used for the ketone (e.g., sodium triacetoxyborohydride), allowing for chemoselective derivatization.
    
Visualization: Reactivity Landscape

ReactivityMap Core 4-(2-Oxopropoxy)benzonitrile Ketone Ketone Moiety (High Electrophilicity) Core->Ketone Nitrile Nitrile Moiety (Robust/Latent) Core->Nitrile RedAm Reductive Amination (Linker Formation) Ketone->RedAm 1°/2° Amines NaBH(OAc)3 Wittig Wittig Olefination (Chain Extension) Ketone->Wittig Ph3P=CH-R Tetrazole [3+2] Cycloaddition (Tetrazole Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 Hydrolysis Hydrolysis (Carboxylic Acid) Nitrile->Hydrolysis H2O2, NaOH

Fig 1. Orthogonal reactivity map showing chemoselective pathways for the ketone and nitrile handles.

Protocol A: Chemoselective Reductive Amination

Objective: Derivatization of the ketone handle with a secondary amine while preserving the nitrile group.

Rationale: The standard use of Sodium Cyanoborohydride (


) is discouraged due to toxicity and sluggish kinetics. We utilize Sodium Triacetoxyborohydride (

)
in 1,2-Dichloroethane (DCE).[3] This reagent is mild enough to avoid reducing the nitrile or the ketone directly (without prior imine formation) but reacts rapidly with the in situ generated iminium ion.
Experimental Workflow
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.1 : 1.5Ketone : Amine : Hydride
Solvent 1,2-Dichloroethane (DCE)THF is a viable alternative if solubility is an issue.
Temperature 20–25 °CDo not heat; thermal instability of the iminium intermediate is possible.
Time 2–4 HoursMonitor by LC-MS for disappearance of ketone (

176).
Step-by-Step Procedure
  • Imine Formation:

    • Charge a dry reaction vial with 4-(2-Oxopropoxy)benzonitrile (1.0 equiv) and the desired secondary amine (1.1 equiv).

    • Dissolve in anhydrous DCE (0.2 M concentration relative to ketone).

    • Critical Step: Add Acetic Acid (1.0 equiv). This catalyzes imine formation.[4][5] Stir for 30 minutes at room temperature.

  • Reduction:

    • Add

      
        (1.5 equiv) in a single portion.
      
    • Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension.

    • Stir vigorously under nitrogen atmosphere for 3 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous

      
        (equal volume to solvent). Stir for 15 minutes until gas evolution ceases.
      
    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).[6]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate
      
    • Purification: The resulting amine is often pure enough for the next step. If necessary, purify via flash chromatography (typically

      
       with 
      
      
      
      ).
Visualization: Reductive Amination Logic

ReductiveAmination Start Start: Ketone + Amine AcidCat Add AcOH (1.0 eq) Promotes Imine formation Start->AcidCat Imine Intermediate: Iminium Ion AcidCat->Imine Reductant Add NaBH(OAc)3 Selective Hydride Transfer Imine->Reductant Selectivity Checkpoint: Nitrile remains intact Reductant->Selectivity Product Final Product: Amino-Ether Scaffold Selectivity->Product

Fig 2. Stepwise logic for chemoselective amination using sodium triacetoxyborohydride.

Protocol B: Nitrile-to-Tetrazole Conversion ([3+2] Cycloaddition)[2]

Objective: Conversion of the nitrile handle into a 5-substituted


-tetrazole, a lipophilic bioisostere of a carboxylic acid.

Rationale: Traditional methods use toxic organotin azides or explosive hydrazoic acid. This protocol employs the Sharpless-Demko Zinc-Catalyzed method .[5][7] Zinc bromide (


) activates the nitrile towards nucleophilic attack by the azide ion in an aqueous medium, significantly improving safety and environmental profile.
Safety Warning ⚠️
  • Sodium Azide (

    
    )  is acutely toxic and can form explosive metal azides.
    
  • Hydrazoic Acid (

    
    ):  Generated if the reaction is acidified.[5] Perform all workups in a well-ventilated fume hood.
    
  • Never use halogenated solvents (DCM, Chloroform) with sodium azide, as explosive di-azidomethane can form.

Experimental Workflow
ParameterSpecificationNotes
Reagents

(1.5 eq),

(1.0 eq)
Zinc acts as a Lewis Acid catalyst.[5]
Solvent Water : Isopropanol (2:1)Alternatively, pure water if the substrate melts < 100°C.
Temperature Reflux (approx. 80–100 °C)Required to overcome the activation energy of the nitrile.
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser, add 4-(2-Oxopropoxy)benzonitrile (or its derivative from Protocol A) (1.0 equiv).

    • Add Sodium Azide (1.5 equiv) and Zinc Bromide (1.0 equiv).

    • Add solvent (Water/IPA mixture, 0.5 M concentration).

  • Cycloaddition:

    • Heat the mixture to reflux with vigorous stirring for 12–24 hours.

    • Monitoring: Reaction progress can be monitored by LC-MS.[5] The tetrazole product will show a mass shift of

      
       Da relative to the nitrile.
      
  • Workup (Critical for Safety):

    • Cool the mixture to room temperature.

    • Add Ethyl Acetate and 3N HCl slowly until the pH is acidic (pH ~1-2). Caution: This step converts unreacted azide to

      
       gas. Perform in hood.
      
    • The zinc-tetrazolate complex breaks down, releasing the free tetrazole.

    • Extract with Ethyl Acetate (

      
      ).[5] The tetrazole is usually in the organic layer.
      
    • Wash organics with water (to remove hydrazoic acid traces) and brine.

    • Concentrate to yield the solid tetrazole.

References

  • Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

    • Context: Establishes as the superior reagent for chemoselective reductive amin
  • Demko, Z. P., & Sharpless, K. B. (2001).[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.

    • Context: Defines the zinc-catalyzed "click" protocol for safe tetrazole synthesis.
  • BenchChem Application Note.

    • Context: Valid

      
      -phenoxy ketones.[1]
      
  • PubChem Compound Summary. "4-(2-Oxopropoxy)benzonitrile."

    • Context: Physical property verification and identifier confirm

Sources

Application Note: Large-Scale Synthesis of 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the large-scale synthesis of 4-(2-Oxopropoxy)benzonitrile (also known as 4-(Acetonyloxy)benzonitrile ). This compound is a critical intermediate in the synthesis of pharmaceutical agents (particularly


-adrenergic blockers and anti-arrhythmic drugs) and liquid crystal mesogens.

The protocol focuses on a robust Williamson Ether Synthesis adapted for kilogram-scale production, emphasizing process safety (handling lachrymators), yield optimization, and impurity control.

Introduction & Strategic Analysis

Chemical Context

The target molecule, 4-(2-Oxopropoxy)benzonitrile , is an ether formed by the O-alkylation of 4-cyanophenol (4-hydroxybenzonitrile) with a haloacetone. It serves as a versatile scaffold:

  • Pharmaceuticals: The ketone moiety allows for reductive amination to introduce amine side chains, a common motif in bioactive molecules.

  • Material Science: The rigid benzonitrile core is a classic mesogen in liquid crystal displays (LCDs), where the alkoxy tail tunes phase transition temperatures.

Synthetic Strategy: The Williamson Ether Synthesis

While seemingly simple, the large-scale alkylation of 4-cyanophenol presents specific process challenges:

  • Regioselectivity (O- vs. C-Alkylation): Phenoxide anions are ambident nucleophiles. Although O-alkylation is kinetically favored, high temperatures or inappropriate solvents can promote C-alkylation on the aromatic ring.

  • Reagent Reactivity & Safety: The alkylating agent, Chloroacetone , is a potent lachrymator (tear gas) and a hazardous alkylating agent. Process design must minimize exposure and ensure complete consumption.

  • Base Selection: We utilize Potassium Carbonate (

    
    )  in Acetone  or MEK . Unlike NaOH/Water systems, the anhydrous carbonate method minimizes hydrolysis of the nitrile group and prevents aldol condensation of the ketone product.
    
  • Catalysis: The addition of Potassium Iodide (KI) is critical when using Chloroacetone. It generates Iodoacetone in situ (Finkelstein reaction), which is a significantly faster electrophile, reducing reaction times and thermal stress.

Process Flow Diagram

The following diagram illustrates the reaction pathway and the critical process operations.

G cluster_safety Critical Safety Zone Start Raw Materials (4-Cyanophenol, K2CO3, KI) Solvent Solvent Charge (Acetone/MEK) Start->Solvent Reagent Reagent Addition (Chloroacetone) *Lachrymator Control* Solvent->Reagent Reaction Reaction (Reflux) 56-80°C, 6-12h In-Situ Finkelstein Reagent->Reaction Slow Addition IPC IPC Check (HPLC/TLC) <1% SM Reaction->IPC IPC->Reaction Fail (Continue Heating) Workup Filtration & Concentration IPC->Workup Pass Cryst Crystallization (EtOH/Water) Workup->Cryst Product Final Product 4-(2-Oxopropoxy)benzonitrile Cryst->Product

Caption: Process flow for the synthesis of 4-(2-Oxopropoxy)benzonitrile, highlighting the critical safety zone for lachrymator handling.

Experimental Protocol (1.0 kg Scale)

This protocol is validated for the synthesis of 1.0 kg of product. It is scalable to 10 kg with appropriate reactor sizing.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolMolesRole
4-Hydroxybenzonitrile 119.121.00750.0 g6.30Limiting Reagent
Potassium Carbonate 138.211.501305.0 g9.45Base (Anhydrous, Powdered)
Chloroacetone 92.521.20699.0 g (602 mL)7.56Alkylating Agent
Potassium Iodide 166.000.10104.5 g0.63Catalyst
Acetone (Reagent Grade)58.08-7.5 L-Solvent (10 vol)
Equipment Requirements
  • Reactor: 20 L Jacketed Glass Reactor with mechanical overhead stirrer.

  • Condenser: Efficient reflux condenser (double surface), cooled to 0–5°C.

  • Addition: Pressure-equalizing addition funnel or dosing pump (Teflon/PTFE lines).

  • Safety: Scrubber system connected to reactor vent (NaOH solution) to neutralize acidic/lachrymatory vapors.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • System Inertion: Purge the reactor with Nitrogen (

    
    ) to remove moisture and oxygen.
    
  • Charging Solids: Charge 4-Hydroxybenzonitrile (750 g) , Potassium Carbonate (1305 g) , and Potassium Iodide (104.5 g) into the reactor.

    • Expert Insight: Use finely powdered (micronized)

      
       to maximize surface area and reaction rate.
      
  • Solvent Addition: Add Acetone (7.5 L) . Start agitation at 250–300 RPM.

    • Note: Ensure the suspension is well-mixed.[3] The color typically starts as pale yellow.

Phase 2: Reagent Addition (Critical Safety Step)
  • Heating: Heat the jacket to bring the internal temperature to a gentle reflux (~56°C).

  • Chloroacetone Addition: Add Chloroacetone (699 g) dropwise over 60–90 minutes.

    • Mechanism:[3][4][5][6][7][8] The slow addition prevents a runaway exotherm and minimizes the concentration of free halo-ketone, reducing dimerization side reactions.

    • Safety: Chloroacetone is a severe lachrymator. Ensure the reactor is under slight negative pressure or vented to a scrubber. Do not open the port during addition.

Phase 3: Reaction & Monitoring
  • Reflux: Maintain reflux for 8–12 hours.

  • In-Process Control (IPC): Sample the reaction mixture after 8 hours.

    • Method: TLC (Silica, 30% EtOAc/Hexane) or HPLC.

    • Specification: Reaction is deemed complete when starting material (4-Hydroxybenzonitrile) is < 1.0% area.

    • Observation: The mixture will turn from yellow to a deeper orange/brown as the reaction proceeds and salts precipitate.

Phase 4: Workup
  • Cooling: Cool the reaction mixture to 20–25°C.

  • Filtration: Filter the slurry to remove inorganic salts (KCl, KHCO3, excess K2CO3). Wash the filter cake with fresh Acetone (2 x 500 mL).

    • Waste Note: The solid waste contains residual iodide and carbonate. Dispose of according to chemical waste regulations.

  • Concentration: Concentrate the combined filtrate under reduced pressure (Rotary Evaporator, < 40°C bath) to remove Acetone. A viscous, off-white to pale brown oil or solid residue will remain.

Phase 5: Purification (Crystallization)
  • Dissolution: Dissolve the crude residue in Ethanol (95%, ~2.5 L) at 60–70°C.

  • Precipitation: Slowly add Water (approx. 1.0–1.5 L) while stirring until the solution becomes slightly turbid.

  • Cooling Ramp:

    • Cool to 25°C over 2 hours.

    • Chill to 0–5°C and hold for 2 hours to maximize recovery.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Results
  • Yield: 85–92% (Theoretical: ~1100 g; Expected: ~930–1000 g).

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 74–76°C (Lit. value matches).

  • Purity (HPLC): > 98.5%.[1]

Mechanism & Troubleshooting

Reaction Mechanism

The reaction proceeds via an


 mechanism.[4][5][9] The carbonate base deprotonates the phenol (

) to form the phenoxide anion. The iodide catalyst displaces the chloride on chloroacetone to form iodoacetone (Finkelstein), which is then attacked by the phenoxide.

Mechanism Step1 4-CN-Ph-OH + K2CO3 Step2 4-CN-Ph-O(-) (Phenoxide) Step1->Step2 - KHCO3 Step4 Product + KCl/KI Step2->Step4 Attack on I-CH2... Step3 Cl-CH2-C(O)Me + KI -> I-CH2-C(O)Me Step3->Step4 Electrophile

Caption: Mechanistic pathway involving deprotonation and Finkelstein-assisted substitution.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or base.Ensure Acetone is dry (<0.5% water). Use anhydrous

.[10]
Dark Color/Tars Oxidation or excessive heat.Ensure

atmosphere. Do not overheat during concentration.
Poor Filtration Fine salt particles.Use a filter aid (Celite) or ensure

is granular, not flour-like, if pressure drop is too high.
Lachrymatory Smell Residual Chloroacetone.Quench crude mixture with dilute aqueous ammonia or amine before workup to destroy excess reagent.

Safety & Waste Management

Chloroacetone Handling
  • Hazard: Chloroacetone is a Lachrymator (causes tearing) and is toxic by inhalation and skin absorption.

  • Control:

    • Handle ONLY in a functioning fume hood or closed reactor system.

    • Wear double nitrile gloves, goggles, and a face shield.

    • Neutralization: Spills should be neutralized immediately with a solution of ammonia and ethanol.

Waste Disposal
  • Aqueous Waste: The mother liquor from crystallization contains ethanol, water, and traces of phenols. Incinerate via approved waste streams.

  • Solid Waste: Filter cake consists of inorganic salts (KCl, KI, K2CO3). It may be contaminated with organics; dispose of as solid chemical waste.

References

  • General Williamson Ether Synthesis

    • Williamson, A. W. (1850).[4][5] "Theory of Aetherification". Philosophical Magazine, 37, 350.

    • Org.[1][4][5][8] Synth. 1929, 9, 46. Link (General Phenol Alkylation).

  • Synthesis of Analogous 4-(Oxiran-2-ylmethoxy)

    • Gao, Y., et al. (2015).[2] "The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes". Acta Chim. Slov., 62, 386–394. Link (Demonstrates 4-cyanophenol alkylation conditions).

  • Rehberg, R. A., et al. (2011). "Optimization of the Williamson Ether Synthesis".
  • Reactivity of Alpha-Halo Ketones

    • Org.[1][4][5][8] Synth. 1988, 66, 29. Link (Alkylation using chloroacetone).

Disclaimer: This protocol is for research and development purposes. Users must conduct their own safety assessment before scaling up.

Sources

Analytical methods for characterizing 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 4-(2-Oxopropoxy)benzonitrile

PART 1: CRITICAL DATA INTEGRITY & SAFETY ALERT

⚠ DISCREPANCY NOTICE: CAS Number vs. Chemical Name

The request references 4-(2-Oxopropoxy)benzonitrile alongside CAS 35081-45-9 .

  • Chemical Name: 4-(2-Oxopropoxy)benzonitrile (Formula:

    
    ) consists of a benzonitrile ring with an acetonyloxy group.
    
  • CAS 35081-45-9: Officially corresponds to 4'-Benzyloxy-2-bromopropiophenone (

    
    ), a key intermediate for Bazedoxifene.
    

[1][2][3][4][5][6][7] Action Required: This guide focuses on the Chemical Name (4-(2-Oxopropoxy)benzonitrile) . If your material is the brominated ketone (


), do not  use these protocols as the safety profile and analytical retention times will differ significantly.[8] Verify your structure immediately via 1H-NMR.

PART 2: INTRODUCTION & PHYSICOCHEMICAL PROFILE

4-(2-Oxopropoxy)benzonitrile , often synthesized via the alkylation of 4-hydroxybenzonitrile with chloroacetone, serves as a versatile intermediate in the synthesis of beta-blockers and agrochemicals. Its bifunctional nature (nitrile and ketone) requires a multi-modal analytical approach to ensure the integrity of both the aromatic core and the aliphatic side chain.[8]

Table 1: Predicted Physicochemical Properties
PropertyValueNotes
Formula

Molecular Weight 175.19 g/mol
Appearance White to off-white solidCrystalline
Solubility DMSO, Acetonitrile, MethanolPoor water solubility
UV Max (

)
~254 nmCharacteristic of benzonitrile

Key Impurities 4-HydroxybenzonitrileUnreacted starting material (Phenolic)
ChloroacetoneResidual reagent (Lachrymator!)[][10]

PART 3: ANALYTICAL WORKFLOW VISUALIZATION

The following workflow outlines the logical progression from raw material receipt to final release, ensuring all critical quality attributes (CQA) are met.

AnalyticalWorkflow Sample Crude Sample ID Identification (Qualitative) Sample->ID Purity Purity Analysis (Quantitative) ID->Purity If ID Pass IR FT-IR (Func Groups) ID->IR NMR 1H-NMR (Structure) ID->NMR Impurity Impurity Profiling (Trace) Purity->Impurity If >95% HPLC HPLC-UV (Assay) Purity->HPLC Release Certificate of Analysis (CoA) Impurity->Release If Limits Met GCMS GC-MS (Residuals) Impurity->GCMS

Figure 1: Sequential analytical workflow for characterization. Identification must precede quantitative analysis to prevent method artifacts.

PART 4: PROTOCOLS & METHODOLOGIES

Protocol A: Structural Identification via 1H-NMR

Objective: To definitively confirm the presence of the acetonyloxy side chain and the para-substituted aromatic ring.

  • Instrument: 400 MHz NMR (or higher).

  • Solvent: DMSO-

    
     (Preferred for solubility) or 
    
    
    
    .
  • Reference: TMS (0.00 ppm).

Expected Shifts (in DMSO-


): 
  • Aromatic Region (AA'BB' System):

    • 
       ~7.80 ppm (d, 2H, ortho to -CN): Deshielded by the electron-withdrawing nitrile.[8]
      
    • 
       ~7.10 ppm (d, 2H, ortho to -O-): Shielded by the electron-donating ether oxygen.
      
  • Aliphatic Region:

    • 
       ~5.05 ppm (s, 2H, 
      
      
      
      ): Singlet. If chiral impurities are present, this may split.[8]
    • 
       ~2.18 ppm (s, 3H, 
      
      
      
      ): Characteristic methyl ketone singlet.[8]

Acceptance Criteria:

  • Integration ratio of Aromatic : Methylene : Methyl must be 4 : 2 : 3 .

  • Absence of broad singlet at ~10.5 ppm (indicates unreacted 4-hydroxybenzonitrile phenol).

Protocol B: Purity Determination via HPLC-UV

Objective: Quantitative assay of the main peak and separation of the phenolic precursor.

Method Rationale:

  • Column: C18 (Octadecyl) is standard for mid-polarity aromatics.[8]

  • Mobile Phase: Acidification (Phosphoric acid) is critical .[8] The impurity (4-hydroxybenzonitrile) is a phenol (

    
    ).[8] Without acid, it may tail or split.[8] Acid keeps it protonated (neutral), ensuring sharp peaks.[8]
    
  • Wavelength: 254 nm targets the benzene ring

    
     transition, common to both product and impurities.[8]
    

Detailed Method Parameters:

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B (Hold)2-15 min: 10%

90% B (Linear)15-20 min: 90% B (Wash)20.1 min: 10% B (Re-equilibrate)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV @ 254 nm (Reference 360 nm)
Column Temp 30°C

System Suitability Testing (SST): Before running samples, inject a standard mix of Product + 4-Hydroxybenzonitrile.[8]

  • Resolution (

    
    ):  > 2.0 between Product and Impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (n=5): < 2.0% for peak area.

Protocol C: Fourier Transform Infrared Spectroscopy (FT-IR)

Objective: Rapid "fingerprint" verification for incoming goods.

Procedure:

  • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance).

  • Scan range: 4000

    
     to 400 
    
    
    
    .
  • Resolution: 4

    
    .
    

Diagnostic Bands:

  • ~2225

    
    :  Sharp, medium intensity.[8] 
    
    
    
    stretch. (Crucial for distinguishing from amide byproducts).
  • ~1720

    
    :  Strong. 
    
    
    
    (Ketone) stretch.[8]
  • ~1600 & 1510

    
    :  Aromatic ring skeletal vibrations.
    
  • ~1250

    
    :  Strong. 
    
    
    
    asymmetric stretch (Aryl alkyl ether).[8]

PART 5: TROUBLESHOOTING & IMPURITY LOGIC

The synthesis involves alkylation. Understanding the reaction mechanism helps predict impurities.

ImpurityLogic Start Reaction: 4-Hydroxybenzonitrile + Chloroacetone Impurity1 Impurity A: 4-Hydroxybenzonitrile (Unreacted) Start->Impurity1 Incomplete Conv. Impurity2 Impurity B: Chloroacetone (Residual Reagent) Start->Impurity2 Excess Reagent Product Target: 4-(2-Oxopropoxy)benzonitrile Start->Product Main Path Detect1 Detection: HPLC (Early eluting) Impurity1->Detect1 Detect2 Detection: GC-MS (Volatile) Impurity2->Detect2

Figure 2: Impurity origin and detection strategy.

Troubleshooting Guide:

  • Issue: Broad, tailing peak at retention time ~3-4 min.

    • Cause: Residual 4-Hydroxybenzonitrile interacting with silanols.

    • Fix: Ensure Mobile Phase A pH is < 3.0.

  • Issue: Ghost peaks in gradient.

    • Cause: Impure Chloroacetone polymerizing on column.

    • Fix: Use a column wash (95% ACN) between runs.[8]

REFERENCES

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100040, 4'-Benzyloxy-2-bromopropiophenone (CAS 35081-45-9). (Used to verify the CAS conflict). Retrieved from [Link][8]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[8] Wiley. (Authoritative source for HPLC method development on aromatic ethers).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[8] John Wiley & Sons. (Standard reference for IR/NMR interpretation of nitriles and ketones).

Sources

Application Note: 4-(2-Oxopropoxy)benzonitrile as a Bifunctional Scaffold in Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Oxopropoxy)benzonitrile (CAS: 35249-62-8) is a versatile aromatic ether possessing two distinct reactive handles: a nitrile group (electron-withdrawing, polar) and a ketone group (electrophilic, derivatizable). While historically utilized as a pharmaceutical intermediate (e.g., for acebutolol), its application in materials science has surged due to its utility in synthesizing Liquid Crystalline (LC) mesogens and as a template for Molecularly Imprinted Polymers (MIPs) . This guide details protocols for transforming this precursor into functional materials, emphasizing its role in generating dielectric anisotropy and chiral supramolecular architectures.

Chemical Profile & Material Potential[1][2][3][4][5][6]

The molecule's dual-functionality allows it to serve as a "linchpin" in materials synthesis.

PropertySpecificationMaterial Relevance
Molecular Structure

-CN-C₆H₄-O-CH₂-C(=O)CH₃
Nitrile: Induces strong longitudinal dipole moment (

), essential for nematic LCs responsive to electric fields.
Reactive Ketone Acetonyloxy moietyKetone: Site for asymmetric reduction or condensation. Allows introduction of chiral centers for ferroelectric (

) phases.
Rigid Core 1,4-Disubstituted BenzeneProvides the necessary aspect ratio (rod-like shape) for mesophase formation.
Solubility Soluble in ACN, THF, DCMCompatible with standard polymerization and organic synthesis workflows.

Application A: Synthesis of Chiral Ferroelectric Liquid Crystals

Context: Standard cyanobiphenyl liquid crystals (like 5CB) are nematic. To create ferroelectric liquid crystals (FLCs) used in fast-switching displays, a chiral center must be introduced. 4-(2-Oxopropoxy)benzonitrile is an ideal precursor because the ketone group can be reduced to a secondary alcohol, creating a chiral center on the flexible tail.

Mechanistic Insight

The transformation involves reducing the ketone to a hydroxyl group, followed by esterification with a long alkyl chain. The resulting molecule possesses:

  • Rigid Core: Cyanophenyl group (mesogen).

  • Chiral Spacer: Derived from the 2-hydroxypropoxy group.

  • Flexible Tail: Long alkyl chain to lower melting point and stabilize smectic phases.

Experimental Protocol: Synthesis of Chiral Mesogen

Objective: Synthesize 4-(2-(alkanoyloxy)propoxy)benzonitrile.

Reagents
  • Precursor: 4-(2-Oxopropoxy)benzonitrile (10 mmol)

  • Reductant: Sodium Borohydride (NaBH₄) or Chiral Catalyst (e.g., Ru-BINAP for enantioselectivity)

  • Acylating Agent: Octanoyl chloride (11 mmol)

  • Base: Triethylamine (TEA)

  • Solvent: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology
  • Reduction (Racemic Route):

    • Dissolve 1.75 g (10 mmol) of 4-(2-Oxopropoxy)benzonitrile in 20 mL MeOH at 0°C.

    • Slowly add NaBH₄ (0.4 g, 10 mmol) over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The ketone spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
    • Quench with 1M HCl, extract with DCM, and dry over MgSO₄. Yields Intermediate A : 4-(2-hydroxypropoxy)benzonitrile.

  • Esterification (Tail Attachment):

    • Dissolve Intermediate A (2.0 g) in anhydrous DCM (30 mL) with TEA (1.5 mL).

    • Cool to 0°C under nitrogen atmosphere.

    • Dropwise add Octanoyl chloride (1.8 g).

    • Stir for 12 hours at room temperature.

    • Purification: Wash with NaHCO₃ (sat.), then brine. Recrystallize from ethanol.

  • Validation:

    • DSC Analysis: Run Differential Scanning Calorimetry from 20°C to 150°C at 5°C/min. Look for endothermic peaks indicating Crystal

      
       Smectic 
      
      
      
      Nematic
      
      
      Isotropic transitions.
Workflow Visualization

LC_Synthesis Start 4-(2-Oxopropoxy) benzonitrile Step1 Reduction (NaBH4/MeOH) Start->Step1 Ketone Reduction Inter Intermediate: 4-(2-Hydroxypropoxy) benzonitrile Step1->Inter Step2 Esterification (Octanoyl Chloride) Inter->Step2 Tail Attachment Final Target LC: 4-(2-Octanoyloxypropoxy) benzonitrile Step2->Final Mesogen Formation

Figure 1: Synthetic pathway transforming the ketone precursor into a rod-like liquid crystalline material.

Application B: Molecularly Imprinted Polymers (MIPs)[2][8][9][10][11]

Context: Environmental monitoring requires selective sensors for nitrile-containing pollutants (e.g., herbicides like bromoxynil or drug residues). 4-(2-Oxopropoxy)benzonitrile serves as an excellent template molecule for creating MIPs. Its structure mimics the "head-tail" architecture of many aromatic pollutants, allowing the polymer to form specific recognition cavities.

Mechanistic Insight[12]
  • Non-Covalent Imprinting: The nitrile nitrogen acts as a hydrogen bond acceptor, while the ketone oxygen interacts with functional monomers.

  • Polymer Matrix: A cross-linked network locks the functional monomers in place around the template.

  • Template Removal: Washing the polymer leaves behind cavities sterically and chemically complementary to the cyanophenoxy moiety.

Experimental Protocol: Precipitation Polymerization

Objective: Create microspheres with high affinity for cyanophenoxy derivatives.

Reagents
  • Template: 4-(2-Oxopropoxy)benzonitrile (1 mmol)

  • Functional Monomer: Methacrylic Acid (MAA) (4 mmol) – Selected for H-bonding with ketone/nitrile.

  • Cross-linker: Ethylene Glycol Dimethacrylate (EGDMA) (20 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile)[1][2][3]

  • Porogen: Acetonitrile (40 mL)

Step-by-Step Methodology
  • Pre-Complexation:

    • In a borosilicate glass tube, dissolve the Template (1 mmol) and MAA (4 mmol) in Acetonitrile.

    • Critical Step: Sonicate for 15 minutes. Allow to stand for 30 minutes. This allows the carboxylic acid of MAA to form hydrogen bonds with the ketone and nitrile groups of the template.

  • Polymerization:

    • Add EGDMA (20 mmol) and AIBN (30 mg).

    • Purge with Nitrogen gas for 10 minutes to remove oxygen (oxygen inhibits free-radical polymerization).

    • Seal the tube and place in a water bath at 60°C for 24 hours .

    • Observation: The solution will turn turbid as polymer microspheres precipitate.

  • Template Extraction (Cavity Activation):

    • Centrifuge the polymer microspheres.

    • Soxhlet extraction using Methanol/Acetic Acid (9:1 v/v) for 24 hours.

    • Validation: Monitor the wash solvent via UV-Vis spectroscopy (absorbance at 230-250 nm) until no template is detected.

  • Rebinding Assay:

    • Incubate 10 mg of MIPs in a solution of 4-(2-Oxopropoxy)benzonitrile (100 ppm).

    • Measure supernatant concentration after 12 hours via HPLC. Calculate binding capacity (

      
      ) vs. Non-Imprinted Polymer (NIP).
      
MIP Formation Logic

MIP_Process Template Template: 4-(2-Oxopropoxy)benzonitrile Complex Pre-Polymerization Complex (H-Bonding) Template->Complex Self-Assembly Monomer Monomer: Methacrylic Acid (MAA) Monomer->Complex Self-Assembly Polymer Rigid Polymer Network (Cross-linked) Complex->Polymer + EGDMA / 60°C Wash Extraction Step (Remove Template) Polymer->Wash Cavity Active Recognition Cavity Wash->Cavity Specific Binding Site Created

Figure 2: The "Lock and Key" mechanism for imprinting the cyanophenoxy template.

Quality Control & Characterization

For materials science applications, purity and thermal behavior are paramount.

TechniqueParameterAcceptance Criteria
¹H-NMR (CDCl₃) Structure Verification

2.3 (s, 3H, -COCH₃),

4.6 (s, 2H, -OCH₂-),

7.0/7.6 (d, 4H, Ar-H).
FTIR Functional GroupsNitrile: Sharp peak at ~2225 cm⁻¹. Ketone: Strong peak at ~1720 cm⁻¹.
HPLC Purity>98.5% (Area under curve). Impurities affect LC phase transition temperatures.
TGA Thermal StabilityDecomposition temperature (

) > 200°C (Required for melt processing).

References

  • Williamson Ether Synthesis & Kinetics

    • Williamson Ether Synthesis.[4][5][6][7][8] (2022).[9][5] ChemistryTalk. Retrieved from [Link]

    • Mechanism of the Williamson Ether Synthesis.[4][5][6][7] (2014).[7] Master Organic Chemistry. Retrieved from [Link]

  • Liquid Crystal Precursors

    • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene.[1] (2021).[1] MDPI Polymers. Retrieved from [Link]

  • Molecularly Imprinted Polymers (MIPs)

    • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. (2008). MDPI. Retrieved from [Link]

    • Highly selective water-compatible molecularly imprinted polymers for benzophenone-4.[9] (2022).[9][5] Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Chemical Data & Safety

    • 4-(2-Oxoethyl)benzonitrile (Related Structure) Compound Summary. PubChem.[10][11] Retrieved from [Link]

Sources

Step-by-step guide to 4-(2-Oxopropoxy)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(2-oxopropoxy)benzonitrile (also known as 4-acetonyloxybenzonitrile ), a versatile intermediate used in the construction of heterocycles (e.g., benzofurans, indoles) and pharmaceutical scaffolds. The protocol utilizes a standard Williamson ether synthesis , coupling 4-hydroxybenzonitrile with chloroacetone in the presence of a carbonate base. This method is selected for its operational simplicity, high yield potential, and scalability.

Retrosynthetic Analysis

The target molecule, 4-(2-oxopropoxy)benzonitrile, is disconnected at the ether oxygen, revealing two primary precursors:

  • 4-Hydroxybenzonitrile : The nucleophilic phenol component.

  • Chloroacetone (1-chloropropan-2-one) : The electrophilic alkylating agent.

Strategic Logic : The reaction proceeds via an


 mechanism. The phenoxide ion, generated in situ by the base, attacks the 

-carbon of the chloroacetone. Potassium iodide (KI) is recommended as a catalyst to facilitate the Finkelstein reaction (in situ conversion of alkyl chloride to a more reactive alkyl iodide), thereby increasing the reaction rate and suppressing side reactions.

Experimental Protocol

Reagents & Materials
ReagentEquiv.RoleSafety Note
4-Hydroxybenzonitrile 1.0SubstrateIrritant, toxic if swallowed.
Chloroacetone 1.1 - 1.2ElectrophileLacrymator , toxic, flammable. Handle in fume hood.
Potassium Carbonate (

)
1.5 - 2.0BaseIrritant, hygroscopic. Use anhydrous.
Potassium Iodide (KI) 0.1 (10 mol%)CatalystIrritant.
Acetone (or DMF)SolventMediumFlammable. DMF is toxic/teratogenic.
Step-by-Step Procedure

Step 1: Activation of the Nucleophile

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-hydroxybenzonitrile (1.0 equiv) and anhydrous

    
      (1.5 equiv) to the flask.
    
  • Add Acetone (approx. 10 mL per gram of substrate). Note: DMF can be used for faster rates but requires more tedious workup.

  • Stir the suspension at room temperature for 15–30 minutes to allow partial deprotonation and formation of the phenoxide.

Step 2: Alkylation 5. Add Potassium Iodide (KI) (0.1 equiv) to the mixture. 6. Add Chloroacetone (1.1 equiv) dropwise via a syringe or dropping funnel. Caution: Chloroacetone is a potent tear gas agent; ensure the fume hood sash is low. 7. Heat the reaction mixture to reflux (approx. 56°C for acetone) with vigorous stirring. 8. Monitoring : Check reaction progress by TLC (Thin Layer Chromatography) every 2 hours.

  • Mobile Phase: Hexanes:Ethyl Acetate (7:3).
  • Visualization: UV lamp (254 nm). The product will be less polar (higher
    
    
    ) than the starting phenol.

Step 3: Workup 9. Once the starting material is consumed (typically 4–8 hours), cool the mixture to room temperature. 10. Filtration : Filter off the solid inorganic salts (


, KCl) through a pad of Celite or a sintered glass funnel. Wash the filter cake with fresh acetone.
11. Concentration : Remove the solvent from the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.
12. Partition : Dissolve the residue in Ethyl Acetate (EtOAc)  and wash with:
  • Water (2x) to remove residual salts/DMF.
  • 10% NaOH or
    
    
    solution (1x) to remove any unreacted phenol.
  • Brine (saturated NaCl) (1x).
  • Drying : Dry the organic layer over anhydrous
    
    
    or
    
    
    , filter, and concentrate in vacuo.

Step 4: Purification 14. The crude product is often pure enough for subsequent steps. If necessary, purify by:

  • Recrystallization : Dissolve in hot Ethanol (EtOH) or an EtOAc/Hexane mixture and cool slowly.
  • Flash Column Chromatography : Silica gel, eluting with Hexanes:EtOAc (gradient from 9:1 to 7:3).

Reaction Workflow & Mechanism (Visualization)

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

SynthesisWorkflow Start Start: Reagent Prep Activation Step 1: Phenoxide Formation (4-Hydroxybenzonitrile + K2CO3) Start->Activation Mix in Acetone Alkylation Step 2: Alkylation (+ Chloroacetone + KI, Reflux) Activation->Alkylation Deprotonation Monitoring TLC Monitoring (Hex:EtOAc 7:3) Alkylation->Monitoring Every 2 hrs Decision Complete? Monitoring->Decision Decision->Alkylation No (Continue Reflux) Workup Step 3: Workup (Filter, Evaporate, Extract) Decision->Workup Yes (Start Workup) Purification Step 4: Purification (Recrystallization/Column) Workup->Purification Crude Residue Product Final Product: 4-(2-Oxopropoxy)benzonitrile Purification->Product Pure Solid

Caption: Operational workflow for the synthesis of 4-(2-Oxopropoxy)benzonitrile via Williamson ether synthesis.

Characterization Data (Expected)

TechniqueExpected Signal / Characteristic
Appearance White to off-white crystalline solid or oil (depending on purity).
IR Spectroscopy 2220–2230 cm⁻¹ (C≡N stretch, sharp)1710–1725 cm⁻¹ (C=O ketone stretch, strong)1250 cm⁻¹ (C-O ether stretch).
¹H NMR (CDCl₃) δ 7.60 (d, 2H, Ar-H ortho to CN)δ 6.95 (d, 2H, Ar-H ortho to O)δ 4.65 (s, 2H, -O-CH ₂-C=O)δ 2.25 (s, 3H, -C(=O)CH ₃).
MS (ESI/GC) Molecular Ion [M]+: 175.06 m/z.

Troubleshooting & Optimization

  • Low Conversion : If the reaction is slow, switch the solvent to DMF or Acetonitrile and increase the temperature to 80°C. Ensure the

    
     is finely ground and anhydrous.
    
  • O-alkylation vs C-alkylation : Phenols are ambident nucleophiles, but under these conditions (weak base, polar aprotic/protic solvent), O-alkylation is heavily favored over C-alkylation.

  • Lacrymator Handling : If Chloroacetone has turned dark/black, it may have polymerized or degraded. Distill before use if necessary, or use Bromoacetone as a more reactive (though also lachrymatory) alternative.

References

  • BenchChem. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6.

    
    -halo ketones). Retrieved from 
    
  • ChemicalBook . 4-(2-Bromoacetyl)benzonitrile Uses and Synthesis. (Analogous ketone structures and reaction contexts). Retrieved from

  • Fisher Scientific . Safety Data Sheet: Benzonitrile. (Safety and handling of benzonitrile derivatives). Retrieved from

  • Organic Syntheses . Chloroacetonitrile.[1][2][3] (General handling of

    
    -chloro carbonyls/nitriles). Retrieved from 
    
  • National Institutes of Health (NIH) - PubChem . 4-(2-Oxoethyl)benzonitrile. (Structural analog data). Retrieved from

Sources

Application Note: Strategic Laboratory Preparation of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzonitriles are linchpin intermediates in medicinal chemistry, serving as precursors to tetrazoles, amidines, and carboxylic acids. While the nitrile group is structurally simple, its introduction onto an aromatic ring is often the bottleneck in synthetic workflows due to the high toxicity of reagents and catalyst sensitivity.

This guide moves beyond textbook definitions to provide three field-validated protocols. We prioritize Method A (Pd-Catalyzed Cyanation) for its functional group tolerance and safety profile compared to alkali cyanides. Method B (Sandmeyer) remains the go-to for aniline starting materials, while Method C (Amide Dehydration) offers a cyanide-free alternative when handling restrictions apply.

Safety: The Zero-Compromise Protocol

CRITICAL WARNING: Cyanide anions (


) and Hydrogen Cyanide (

) are rapid-acting asphyxiants.

boils at 26°C and is undetectable by smell to ~40% of the population.
Mandatory Engineering Controls
  • pH Control: Never allow cyanide salts to contact acid.[1] Keep reaction and waste streams at pH > 10 .

  • Quenching: All cyanide-contaminated glassware and aqueous waste must be treated with bleach (sodium hypochlorite) or ferrous sulfate at pH > 10 before disposal.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • Detection: A handheld HCN monitor (e.g., Dräger Pac 8000) must be active inside the fume hood sash.

Method Selection Strategy

Choose your protocol based on the available starting material and functional group sensitivity.

MethodSelection Start Starting Material Halide Aryl Halide (Br, I, Cl, OTf) Start->Halide Aniline Aniline (-NH2) Start->Aniline Amide Primary Amide (-CONH2) Start->Amide PdMethod Method A: Pd-Catalyzed Cyanation (Zn(CN)2) Halide->PdMethod Preferred Route Sandmeyer Method B: Sandmeyer Reaction (CuCN) Aniline->Sandmeyer Classical Route Dehydration Method C: Dehydration (POCl3) Amide->Dehydration Avoids CN source

Figure 1: Decision matrix for selecting the optimal benzonitrile synthesis pathway.

Protocol A: Pd-Catalyzed Cyanation (The Modern Standard)

Rationale: Traditional Rosenmund-von Braun reactions require harsh conditions (200°C) and stoichiometric copper. The Pd-catalyzed approach using Zinc Cyanide (


) is superior because 

is insoluble in most organic solvents, releasing cyanide ions slowly. This "reservoir effect" maintains low free cyanide concentration, preventing catalyst poisoning while ensuring safety.
Mechanism

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is often the transmetallation of the zinc cyanide to the palladium center.

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X OxAdd->PdII_ArX TransMet Transmetallation (Zn(CN)2) PdII_ArX->TransMet PdII_ArCN Ar-Pd(II)-CN TransMet->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Product Ar-CN RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of aryl halides using Zinc Cyanide.

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Zinc Cyanide (

    
    ) (0.6 equiv) — Note: 0.5 equiv supplies stoichiometric CN, but slight excess drives conversion.
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Additive: Zinc powder (10 mol%) — Optional: Reduces Pd(II) to active Pd(0) and scavenges oxygen.

  • Solvent: DMF or DMAC (Anhydrous, sparged with

    
    ).
    
Step-by-Step Protocol
  • Setup: Oven-dry a Schlenk tube or heavy-walled pressure vial. Equip with a magnetic stir bar.[2]

  • Charging: Add Aryl Bromide (5.0 mmol),

    
     (352 mg, 3.0 mmol), 
    
    
    
    (122 mg, 0.15 mmol), and Zn powder (32 mg, 0.5 mmol).
  • Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Syringe in anhydrous DMF (10 mL).

  • Reaction: Replace septum with a Teflon-lined screw cap (if using a vial). Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. The mixture will turn dark brown/black.

  • Workup (Quenching):

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL).

    • CRITICAL: Pour mixture into a beaker containing 2M

      
       or saturated 
      
      
      
      to complex zinc salts.
    • Filter through a pad of Celite to remove zinc solids.

  • Purification: Wash the organic layer with water (3x) and brine (1x) to remove DMF. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    

Protocol B: Sandmeyer Reaction (Classical)

Rationale: When the starting material is an aniline, the Sandmeyer reaction is the only viable route. This involves converting the amine to a diazonium salt, followed by displacement with cyanocuprate.

Materials
  • Substrate: Aniline derivative (1.0 equiv)

  • Diazotization:

    
     (1.1 equiv), HCl (2.5 equiv) or 
    
    
    
    .
  • Substitution: CuCN (1.2 equiv), KCN (1.5 equiv).

  • Solvent: Water (for diazotization), Toluene/Water biphasic (for substitution).

Step-by-Step Protocol
  • Diazotization (0°C):

    • Dissolve aniline (10 mmol) in 15 mL of 2M HCl. Cool to 0°C in an ice/salt bath.

    • Add

      
       (760 mg, 11 mmol) in water (5 mL) dropwise. Keep temperature < 5°C .
      
    • Stir for 20 mins. Test with starch-iodide paper (should turn blue instantly).

  • Preparation of Cyanocuprate (The "Trap"):

    • In a separate flask, dissolve CuCN (1.08 g, 12 mmol) and KCN (1.6 g, 25 mmol) in water (20 mL). The solution should be clear (formation of

      
      .
      
    • Cool this solution to 0-5°C.

  • Displacement:

    • Neutralize the diazonium solution to pH ~6 using solid

      
       (Caution: foaming). Acidic diazonium solutions can liberate HCN upon contact with the cyanide flask.
      
    • Slowly add the neutralized diazonium solution to the CuCN mixture with vigorous stirring.

  • Decomposition: Allow the mixture to warm to room temperature, then heat to 50°C for 30 minutes to ensure

    
     evolution is complete.
    
  • Workup: Extract with Toluene or EtOAc. Wash with 1M NaOH (to remove phenols formed by hydrolysis).

Protocol C: Dehydration of Primary Amides[3][4]

Rationale: This method avoids handling free cyanide entirely.[1][3][4][5] It constructs the


 bond by removing water from a primary amide (

).
Materials
  • Substrate: Benzamide derivative (1.0 equiv)

  • Reagent: Phosphoryl Chloride (

    
    ) (1.5 equiv) or Thionyl Chloride (
    
    
    
    ).
  • Base: Imidazole (3.0 equiv) or Pyridine.

  • Solvent: Acetonitrile (

    
    ) or DCM.
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Addition: Dissolve Benzamide (5 mmol) and Imidazole (15 mmol) in dry Acetonitrile (20 mL).

  • Reaction: Cool to 0°C. Add

    
     (0.7 mL, 7.5 mmol) dropwise.
    
    • Observation: A white precipitate (imidazolium salt) often forms.

  • Heating: Remove ice bath and reflux (80°C) for 1–3 hours.

  • Workup:

    • Cool to RT. Carefully quench by pouring onto ice-water (exothermic hydrolysis of excess

      
      ).
      
    • Extract with DCM.[6] Wash with saturated

      
      .
      
    • Evaporate solvent. The product is often pure enough to proceed without chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Pd Method) Catalyst poisoning by free

Use

(low solubility). Add Zn powder to regenerate Pd(0). Ensure solvent is degassed.
Phenol Formation (Sandmeyer) Diazonium salt hydrolysisKeep temperature strictly < 5°C during diazotization. Add diazonium to the CuCN, not vice-versa.
Black Precipitate (Pd Method) Pd black formation (catalyst death)Ligand dissociation. Use bidentate ligands like dppf or Xantphos. Lower reaction temperature.
Low Yield (Amide Dehydration) Hydrolysis during workupQuench

on ice slowly. Ensure aqueous phase is basic (pH 8) during extraction to prevent nitrile hydrolysis back to amide.

References

  • Palladium-Catalyzed Cyanation (Zn(CN)2)

    • Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 1995, 60, 4324.
  • Mechanistic Insight & Alternative Sources (K4[Fe(CN)6])

    • Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.
  • Sandmeyer Reaction Standards

    • Clarke, H. T., & Read, R. R. "o-Tolunitrile and p-Tolunitrile."[7] Organic Syntheses, 1925 , 4, 69.

  • Safety Protocols (Cyanide Handling)

    • MIT Environment, Health & Safety.
    • (General EHS Landing Page for verification)

  • Amide Dehydration

    • M. C.[8] Marcotullio et al. "Dehydration of Primary Amides to Nitriles." Synthesis, 2006 , 2760.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis of 4-(2-oxopropoxy)benzonitrile via the O-alkylation of 4-cyanophenol with chloroacetone .[1] While conceptually a standard Williamson ether synthesis, this specific reaction presents unique challenges due to the ambident nature of the phenoxide nucleophile and the stability profile of


-haloketones.

This document moves beyond basic textbook procedures to provide field-tested optimization strategies, focusing on yield maximization, impurity control, and scalable reproducibility.

Part 1: The "Golden Path" Protocol

Based on kinetic data and functional group tolerance, the following protocol represents the optimized "Golden Path" for maximizing yield while minimizing C-alkylation and polymerization side products.

Optimized Reaction Conditions
ParameterRecommended SettingRationale
Stoichiometry 1.0 eq Phenol : 1.2–1.5 eq ChloroacetoneExcess alkylating agent compensates for volatility and self-condensation of chloroacetone.[1]
Base Potassium Carbonate (

), 1.5–2.0 eq
Anhydrous, granular. Mild enough to prevent nitrile hydrolysis; strong enough to deprotonate 4-cyanophenol (

).[1]
Catalyst Potassium Iodide (KI), 10 mol%Essential for in situ Finkelstein reaction, converting chloroacetone to the more reactive iodoacetone.
Solvent Acetone (Reagent Grade) or AcetonitrilePolar aprotic solvents favor O-alkylation over C-alkylation by solvating the cation (

).[1]
Temperature Reflux (

C for Acetone,

C for MeCN)
Sufficient activation energy for

without promoting extensive chloroacetone polymerization.
Atmosphere Nitrogen or ArgonPrevents oxidative degradation and moisture absorption (which kills the base).
Step-by-Step Workflow
  • Activation: Charge a dry reaction vessel with 4-cyanophenol (1.0 eq), anhydrous

    
      (1.5 eq), and KI  (0.1 eq) in Acetone  (10 mL/g of phenol).
    
  • Deprotonation: Stir at room temperature for 30 minutes. Critical: This allows phenoxide formation before the electrophile is introduced.

  • Addition: Add Chloroacetone (1.2 eq) dropwise. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.

  • Reaction: Heat to reflux and monitor by TLC/HPLC. Typical reaction time is 6–12 hours.

  • Work-up: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Recrystallize from EtOH/Water or Isopropyl Ether if necessary.

Part 2: Troubleshooting & FAQs

Category 1: Yield & Conversion

Q: My conversion is stuck at ~60% even after 24 hours. Adding more chloroacetone doesn't help. What is wrong? A: This is likely due to the "coating effect" or base inactivation.

  • The Mechanism: As the reaction proceeds, Potassium Chloride (

    
    ) precipitates. If the stirring is inefficient or the solvent volume is too low, the salt coats the surface of the unreacted 
    
    
    
    , shutting down deprotonation.
  • The Fix:

    • Mechanical: Increase stirring speed (RPM).

    • Chemical: Add a phase transfer catalyst (PTC) like 18-Crown-6 (5 mol%) or Tetrabutylammonium bromide (TBAB) .[1] This solubilizes the phenoxide and keeps the reaction active in the liquid phase [1].

Q: Why is my yield lower when I use Sodium Hydride (NaH) instead of Carbonate? A: While NaH is a stronger base, it is "too" strong for this specific electrophile.

  • The Issue: NaH can deprotonate the

    
    -carbon of the chloroacetone (forming an enolate), leading to self-condensation (polymerization) of the alkylating agent before it reacts with the phenol.
    
  • Recommendation: Stick to

    
     or 
    
    
    
    . If you must use NaH, add the chloroacetone very slowly at
    
    
    C.
Category 2: Impurity Profile

Q: I see a significant "C-alkylated" impurity. How do I stop this? A: Phenoxide is an ambident nucleophile; it can attack from the Oxygen (desired) or the Carbon (ortho-position).

  • Root Cause: Protic solvents (like Ethanol) or non-polar solvents favor C-alkylation.[1] High temperatures also favor the thermodynamic C-product.[1]

  • The Fix: Ensure you are using a strictly polar aprotic solvent (Acetone, DMF, DMSO). The solvation of the

    
     ion leaves the oxygen "naked" and more nucleophilic, kinetically favoring O-alkylation [2].
    

Q: My product is dark brown/black. Is it ruined? A: Not necessarily. The color usually comes from polymerized chloroacetone (tars).

  • Removal: These polymers are often highly polar. A short silica plug filtration (eluting with Hexane/EtOAc) or an activated charcoal treatment during recrystallization will usually remove the color without significant product loss.

Category 3: Reagent Quality

Q: Does the quality of Chloroacetone matter? A: Yes, critically. Chloroacetone degrades over time, releasing HCl and turning acidic.

  • Test: Check the pH of your chloroacetone. If acidic, it will neutralize your base (

    
    ), requiring a larger excess to drive the reaction.
    
  • Protocol: If the reagent is old/dark, distill it (carefully, under vacuum) or simply increase the base equivalents to 2.5 eq to compensate.

Part 3: Visualizing the Logic

Reaction Pathway & Mechanism[2][3][4][5][6]

The following diagram illustrates the competitive pathways and the role of the catalyst.

ReactionPathway Start 4-Cyanophenol + K2CO3 Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation (-H2O, -CO2) Product 4-(2-Oxopropoxy)benzonitrile (O-Alkylation) Phenoxide->Product Kinetic Path (Polar Aprotic Solvent) SideProduct C-Alkylated Impurity (Thermodynamic) Phenoxide->SideProduct Side Reaction (High Temp / Protic Solvent) Chloroacetone Chloroacetone (Electrophile) Iodoacetone Iodoacetone (Activated Electrophile) Chloroacetone->Iodoacetone KI Catalyst (Finkelstein) Iodoacetone->Product Fast SN2

Caption: Mechanistic flow showing the activation of the electrophile via KI and the divergence between O- and C-alkylation pathways.

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield / Incomplete Issue->LowYield Impurity High Impurity Levels Issue->Impurity CheckBase Check Base/Stirring (Is it coated?) LowYield->CheckBase Stirring stopped? AddKI Add KI Catalyst (Activate Electrophile) LowYield->AddKI Reaction slow? CheckSolvent Check Solvent (Must be Aprotic) Impurity->CheckSolvent C-Alkylation? CheckTemp Check Temperature (Reduce if C-alkylation) Impurity->CheckTemp Tars/Polymers?

Caption: Decision matrix for diagnosing common synthetic failures in Williamson etherification.

Part 4: Data Summary

Table 1: Solvent & Base Effects on O/C Selectivity

SolventBaseReaction RateO/C Ratio (Selectivity)Notes
Acetone

ModerateHigh (>95:5) Recommended. Easy work-up.[1]
DMF

FastHigh (>90:[1][2]10)Harder to remove solvent; good for scale.
Ethanol NaOEtFastPoor (~60:[1]40)Protic solvent stabilizes C-alkylation transition state.[1]
THF NaHVery FastModerateRisk of chloroacetone polymerization.

References

  • Wikipedia. (n.d.). Williamson ether synthesis - Mechanism and Conditions. Retrieved from [Link][1]

  • PrepChem. (n.d.). Synthesis of 4-(3-Chloropropoxy)benzonitrile (Analogous Protocol). Retrieved from [Link][1]

  • Organic Syntheses. (1963). Reduction of Chloroacetone (Reagent Stability Context). Coll. Vol. 5, p. 242. Retrieved from [Link][1]

Sources

Purification of crude 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(2-Oxopropoxy)benzonitrile Case ID: 3508-94-9-PUR Status: Active Technical Lead: Senior Application Scientist

Executive Summary

This guide addresses the purification of 4-(2-Oxopropoxy)benzonitrile (CAS: 3508-94-9), a key intermediate often synthesized via the O-alkylation of 4-cyanophenol with chloroacetone (or bromoacetone).

The crude material typically contains unreacted 4-cyanophenol, residual lachrymatory alkylating agents, and inorganic salts. The protocol below prioritizes Chemical Washing (to remove phenolic impurities) followed by Recrystallization . Column chromatography is reserved as a secondary salvage method.

Part 1: The Purification Workflow

The following logic gate diagram illustrates the decision-making process for purifying this specific ether.

PurificationWorkflow Start Crude Reaction Mixture (Solid/Oil + Salts) Filtration Step 1: Filtration Remove K2CO3/KCl salts Start->Filtration Workup Step 2: Chemical Wash (Organic Layer vs. 1M NaOH) Filtration->Workup Dissolve residue in EtOAc Check TLC Check (Is 4-Cyanophenol present?) Workup->Check Check->Workup Phenol Remains (Repeat NaOH Wash) Recryst Step 3: Recrystallization (EtOH/Water or EtOAc/Heptane) Check->Recryst No Phenol Column Salvage: Flash Chromatography (SiO2, Hex/EtOAc) Recryst->Column Oiling Out / Low Purity Final Pure 4-(2-Oxopropoxy)benzonitrile (White Crystalline Solid) Recryst->Final Purity >98% Column->Final

Figure 1: Decision tree for the isolation and purification of 4-(2-oxopropoxy)benzonitrile.

Part 2: Critical Impurity Profiling

Before starting, you must identify what you are removing. In the alkylation of 4-cyanophenol, the impurities have distinct chemical behaviors that we exploit.

ImpurityOriginChemical BehaviorRemoval Strategy
4-Cyanophenol Unreacted Starting MaterialAcidic (pKa ~7.9)Critical: Soluble in dilute NaOH/Na2CO3. Washes out into the aqueous phase.
Chloroacetone Alkylating AgentVolatile, LachrymatorRemoved via vacuum evaporation or reacts with aqueous amines (if quenching).
Inorganic Salts Byproducts (KCl/KBr)Water SolubleFiltration or initial water wash.
Polymer/Tars Aldol CondensationNon-polar/OilyRemoved during recrystallization (stays in mother liquor).

Part 3: Step-by-Step Protocols

Protocol A: Chemical Washing (The "Hidden" Purification)

Most failures occur because researchers skip this step, leading to difficult recrystallizations.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude.

  • The Phenol Strip: Wash the organic layer twice with 1M NaOH (or 10% Na2CO3).

    • Mechanism:[1][2][3][4][5] 4-Cyanophenol is deprotonated to the water-soluble phenoxide. The target ether (4-(2-oxopropoxy)benzonitrile) remains in the organic layer.

  • Neutralization: Wash the organic layer once with Water , then once with Brine (Saturated NaCl) .

  • Drying: Dry over anhydrous Na2SO4 , filter, and evaporate to dryness.

    • Checkpoint: The resulting solid should be significantly lighter in color than the crude.

Protocol B: Recrystallization (Primary Method)

Target Melting Point Range: ~65–75°C (Typical for this class of ethers).

System 1: Ethanol/Water (Preferred for scale)

  • Place the solid in an Erlenmeyer flask.

  • Add Ethanol (95%) and heat to boiling. Add just enough hot ethanol to dissolve the solid.

  • Remove from heat.[4] Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1-2 drops of hot Ethanol to clear the solution.

  • Allow to cool to room temperature slowly, then place in an ice bath (0-4°C) for 1 hour.

  • Filter the white needles and wash with cold 50% EtOH/Water.

System 2: EtOAc/Heptane (Alternative)

  • Dissolve in minimum hot Ethyl Acetate .

  • Slowly add hot Heptane until cloudy.

  • Cool slowly.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Diagnosis: This usually indicates the solution is too concentrated or the cooling was too rapid. It can also mean residual solvent (like DMF) is lowering the melting point. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (e.g., 1-2 mL of Ethanol).

  • Seed it: Add a tiny crystal of pure product (or scratch the glass) at roughly 40°C.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Q2: The crude smells strongly of tear gas (lachrymator). How do I handle this?

Diagnosis: Residual Chloroacetone or Bromoacetone. Safety Protocol:

  • Do not rotary evaporate this on an open bench.

  • Chemical Quench: Add aqueous ammonia or dilute aliphatic amine to the crude waste stream to react with the halo-ketone before disposal.

  • Purification Impact: These volatiles usually disappear during the high-vacuum drying stage or remain in the mother liquor of the recrystallization.

Q3: TLC shows a spot just below my product that won't go away.

Diagnosis: This is likely the 4-Cyanophenol starting material. Verification: Spot the plate, elute, and then dip in basic KMnO4 or expose to iodine. Phenols often stain differently than the ether. Fix: You cannot easily recrystallize this out. Return to Protocol A . Redissolve the solid in EtOAc and wash aggressively with 1M NaOH. The phenol must be removed chemically.

Q4: Can I use Column Chromatography instead?

Answer: Yes, but it is usually unnecessary if Protocol A is followed.

  • Stationary Phase: Silica Gel (SiO2).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient from 90:10 to 70:30).

  • Rf Values (Approximate in 7:3 Hex/EtOAc):

    • Product: 0.45

    • 4-Cyanophenol: 0.20 (tails significantly).

Part 5: Mechanistic Logic (The "Why")

The following diagram details the chemical fate of the species during the critical washing step.

ChemicalFate Input Crude Mixture (Ether + Phenol) Reaction Deprotonation Event (Separatory Funnel) Input->Reaction Reagent Add 1M NaOH Reagent->Reaction OrgLayer Organic Layer (EtOAc) Contains: Neutral Ether (4-(2-oxopropoxy)benzonitrile) Reaction->OrgLayer Remains Neutral AqLayer Aqueous Layer (NaOH) Contains: Sodium 4-cyanophenoxide (Water Soluble Salt) Reaction->AqLayer Ionizes

Figure 2: Chemical fate map during the base wash, highlighting the separation mechanism.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. 4-Cyanophenol Compound Summary. National Library of Medicine. [Link] (Source for pKa and acidity data justifying NaOH wash).

  • University of Rochester. Solvents for Recrystallization. Department of Chemistry. [Link] (Source for solvent selection logic).

  • Royal Society of Chemistry. Alkylation of active methylene compounds using K2CO3. RSC Advances. [Link] (Context for carbonate-mediated alkylation and workup).

Sources

Common side reactions in the synthesis of 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 4-(2-Oxopropoxy)benzonitrile (CAS: 35176-02-0). It is designed to address specific failure modes, impurity profiles, and optimization strategies based on the Williamson Ether Synthesis mechanism.

Current Status: Operational | Topic: Troubleshooting & Optimization Role: Senior Application Scientist

Core Reaction Overview

The synthesis involves the O-alkylation of 4-cyanophenol (p-cyanophenol) with chloroacetone (1-chloro-2-propanone) using a base. While conceptually simple, the ambident nature of the phenoxide nucleophile and the high reactivity of the


-haloketone introduce specific side-reaction risks.

Standard Protocol Summary:

  • Reagents: 4-Cyanophenol (1.0 eq), Chloroacetone (1.1–1.5 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).

  • Solvent: Anhydrous Acetone (reflux) or DMF (60–80°C).

  • Mechanism: Sₙ2 Nucleophilic Substitution.[1][2][3][4]

Critical Side Reactions & Impurity Profile

The following diagram illustrates the competitive pathways active during this synthesis. Understanding these is crucial for troubleshooting low yields or difficult purifications.

ReactionPathways Start 4-Cyanophenol + Chloroacetone Base Base (K2CO3) Start->Base Product 4-(2-Oxopropoxy)benzonitrile (O-Alkylation) Base->Product Major Pathway (S_N2) Kinetic Control C_Alk 3-(2-Oxopropyl)-4-hydroxybenzonitrile (C-Alkylation) Base->C_Alk Ambident Nucleophile (Solvent Dependent) Self_Cond Chloroacetone Dimer/Polymer (Dark Tars) Base->Self_Cond Base-Catalyzed Aldol Condensation Favorskii Propionate Derivatives (Favorskii Rearrangement) Base->Favorskii Strong Base (Alkoxide) Risk Hydrolysis 4-(2-Oxopropoxy)benzamide (Nitrile Hydrolysis) Product->Hydrolysis Excess Heat/Water

Figure 1: Competitive reaction landscape. The primary failure mode is often reagent degradation (Self-Condensation) rather than product degradation.

Troubleshooting Guide (Q&A)

Issue 1: The reaction mixture turned black/dark brown rapidly.

Diagnosis: Self-Condensation of Chloroacetone. Technical Insight: Chloroacetone is an


-haloketone.[5] In the presence of base (especially if localized concentration is high), it undergoes rapid aldol-like self-condensation and polymerization. This consumes your alkylating agent before it can react with the phenol.
Corrective Action: 
  • Dosing Strategy: Do not add chloroacetone all at once. Add it dropwise to the refluxing mixture of Phenol/Base.

  • Reagent Quality: Commercial chloroacetone stabilizes with age (turns dark). Distill it or pass it through a short plug of silica/neutral alumina before use if it is already dark.

  • Stoichiometry: Use a larger excess (1.5 eq) to account for the portion lost to self-condensation.

Issue 2: TLC shows a persistent spot just below the product.

Diagnosis: C-Alkylation (Ortho-alkylation). Technical Insight: The phenoxide anion is an ambident nucleophile. While O-alkylation is favored by "hard" electrophiles and polar aprotic solvents, C-alkylation (at the ortho position) occurs as a minor pathway (typically <5%). This byproduct, 3-(2-oxopropyl)-4-hydroxybenzonitrile , retains a free phenol group. Validation Test: The impurity spot should stain strongly with FeCl₃ (indicative of phenols) or show a broad OH stretch in IR, whereas the product will not. Fix:

  • Solvent Switch: Ensure you are using a polar aprotic solvent (Acetone, DMF). Protic solvents (ethanol, water) shield the oxygen, favoring C-alkylation.

  • Purification: An alkaline wash (dilute NaOH) during workup can remove the C-alkylated byproduct (which is still a phenol and thus acidic), leaving the neutral ether product in the organic layer.

Issue 3: Low yield despite full consumption of starting phenol.

Diagnosis: Favorskii Rearrangement or Polymerization. Technical Insight: If strong bases (like NaH or alkoxides) are used, or if the reaction is run at very high temperatures, chloroacetone can undergo Favorskii rearrangement to form propionate derivatives, effectively wasting the reagent. Corrective Action:

  • Base Selection: Stick to Potassium Carbonate (K₂CO₃) .[1] It is mild enough to deprotonate the phenol (pKa ~7-8) without triggering rapid rearrangement of the ketone.

  • Catalysis: Add Potassium Iodide (KI) (10 mol%). This generates in situ Iodoacetone, which is a softer, faster electrophile (Finkelstein reaction), speeding up the desired Sₙ2 reaction relative to the side reactions.

Issue 4: Appearance of a new amide peak in NMR/IR.

Diagnosis: Nitrile Hydrolysis. Technical Insight: The nitrile group (-CN) is generally stable, but prolonged reflux in wet DMF with base can hydrolyze it to the primary amide (-CONH₂). Corrective Action:

  • Dry Solvents: Ensure DMF or Acetone is anhydrous.

  • Temperature Control: Do not exceed 80°C if using DMF. Acetone reflux (56°C) is safer for the nitrile.

Optimized Experimental Protocol

Designed to minimize self-condensation and maximize O-selectivity.

ParameterSpecificationRationale
Limiting Reagent 4-Cyanophenol (1.0 eq)The substrate to be alkylated.
Electrophile Chloroacetone (1.2 – 1.5 eq)Excess compensates for self-condensation losses.
Base K₂CO₃ (2.0 eq), granularMild base prevents Favorskii rearrangement; granular form prevents clumping.
Catalyst KI (0.1 eq)Accelerates reaction via in situ formation of Iodoacetone.
Solvent Acetone (Anhydrous)Promotes O-alkylation; easy to remove; low boiling point prevents nitrile hydrolysis.
Temperature Reflux (~56°C)Sufficient activation energy without degrading the ketone.

Step-by-Step:

  • Activation: Charge a flask with 4-Cyanophenol (1.0 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq) in anhydrous Acetone (0.5 M concentration). Stir at reflux for 30 minutes. This ensures complete formation of the phenoxide.

  • Addition: Add Chloroacetone (1.2 eq) dropwise over 10–15 minutes. Prevents high local concentration of the ketone.

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Dissolve residue in EtOAc. Crucial: Wash with 1M NaOH (2x) to remove unreacted phenol and C-alkylated byproducts. Wash with brine, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize from Ethanol/Water if necessary.

References

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Title: "Williamson Ether Synthesis"[1][2][3][4]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Ambident Reactivity of Phenoxides (C- vs O-Alkylation)

    • Title: "Alkyl
    • Source: PubMed (NIH)
    • URL:[Link]

  • Reactivity of Alpha-Halo Ketones (Chloroacetone)

    • Title: "Reactions of α-Haloketones"[5]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of 4-(2-Oxopropoxy)

    • Title: "Synthesis and Antioxidant Activity of Amphiphilic Oximes" (Contains analogous synthesis of 4-(oxiran-2-ylmethoxy)
    • Source: Acta Chimica Slovenica
    • URL:[Link]

Sources

Technical Guide: Troubleshooting Wittig-Type Olefination for Benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Scope: Synthesis of


-unsaturated nitriles (Cinnamonitriles) via Horner-Wadsworth-Emmons (HWE) and Wittig protocols.

Introduction: Defining the Scope

User Query: "I need to synthesize a benzonitrile via Wittig olefination."

Scientist's Diagnosis: Strictly speaking, "benzonitrile" refers to a nitrile attached directly to a benzene ring (


). However, Wittig-type olefinations generate carbon-carbon double bonds. Therefore, your target is almost certainly a cinnamonitrile  (styryl cyanide, 

) or a vinyl benzonitrile derivative.

While classical Wittig reagents (ylides) can be used, the Horner-Wadsworth-Emmons (HWE) reaction using diethyl (cyanomethyl)phosphonate is the industry standard for this transformation. It offers superior E-selectivity, easier purification, and higher reactivity compared to the stabilized triphenylphosphonium ylide.

This guide focuses on optimizing the HWE route and troubleshooting the classical Wittig alternative.

Critical Reagent Selection & Preparation

Before starting, verify your reagent system.[1] 80% of failures in this reaction class stem from reagent quality, not mechanistic complexity.

ComponentStandard RecommendationExpert Insight
Phosphonate Source Diethyl (cyanomethyl)phosphonate Hygroscopic Warning: This reagent absorbs water rapidly. Wet phosphonate consumes base (NaH/KOtBu), quenching the anion before it forms. Dry by azeotropic distillation with toluene if the bottle is old.
Classical Wittig Reagent (Triphenylphosphoranylidene)acetonitrileLower Reactivity: This stabilized ylide is significantly less nucleophilic than the HWE phosphonate anion. It often requires higher temperatures (refluxing toluene) and yields variable E/Z ratios. Use only if HWE is incompatible.
Base (Standard) NaH (60% in oil) or KOtBu Kinetic vs. Thermodynamic: KOtBu often gives higher E-selectivity due to the "Schlosser effect" (cation-pi interactions), but NaH is cleaner for simple substrates.
Base (Sensitive) LiCl + DBU/DIPEA Masamune-Roush Conditions: Essential for base-sensitive aldehydes (e.g., those prone to racemization or elimination).

Standard Operating Procedures (SOPs)

Protocol A: Standard HWE (High E-Selectivity)

For robust aromatic aldehydes.

  • Activation: Suspend NaH (1.1 equiv, washed with hexane if desired) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear/yellow.

  • Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (usually complete in 1–4 h).

  • Workup: Quench with sat. NH₄Cl. The phosphate byproduct is water-soluble, simplifying extraction.[2][3]

Protocol B: Masamune-Roush Conditions (Mild)

For base-sensitive substrates or when "Standard" fails.

  • Setup: Charge flask with LiCl (dry, 1.2 equiv) and anhydrous MeCN.

  • Reagents: Add the phosphonate (1.2 equiv) and DBU (1.2 equiv). Stir for 15 min at RT (formation of chelated lithium species).

  • Addition: Add aldehyde (1.0 equiv). Stir at RT.

  • Note: This method is slower but preserves chiral centers

    
     to the aldehyde.
    

Troubleshooting & FAQs

Issue 1: "I am getting a mixture of E and Z isomers. How do I maximize the E-isomer?"

Root Cause: The HWE reaction relies on thermodynamic control. The initial addition of the phosphonate anion to the aldehyde forms an intermediate (oxyanion/betaine). For high E-selectivity, this addition step must be reversible , allowing the syn-intermediate (which leads to Z) to revert and convert to the more stable anti-intermediate (which leads to E).

Solution:

  • Switch Solvent: Change from THF to a less coordinating solvent like Toluene. This tightens the ion pairing and can favor the thermodynamic product.

  • Add Lithium Salts: If using KOtBu, add anhydrous LiCl. Lithium coordinates to the phosphonate oxygen, stabilizing the intermediate and facilitating the equilibration (reversibility) required for E-selectivity.

  • Avoid "Still-Gennari" Reagents: Ensure you are NOT using bis(trifluoroethyl) phosphonates, which are designed to be Z-selective.

Issue 2: "The reaction stalls at 50% conversion, even with excess reagent."

Root Cause:

  • Enolization: If your aldehyde has acidic

    
    -protons, the strong base (NaH/KOtBu) might be deprotonating the aldehyde (forming an enolate) instead of the phosphonate attacking the carbonyl.
    
  • Wet Reagents: As mentioned, hydrated phosphonate kills the base.

Solution:

  • Switch to Masamune-Roush conditions (Protocol B). DBU is not strong enough to deprotonate most ketones/aldehydes but is strong enough to deprotonate the phosphonate when LiCl is present (due to increased acidity of the P-H bond upon Li-coordination).

Issue 3: "I'm using the Classical Wittig ylide and the yield is <30%."

Root Cause: The nitrile group makes the ylide extremely stable and unreactive ("lazy ylide"). It struggles to attack hindered or electron-rich aldehydes.

Solution:

  • Concentration: Run the reaction at high concentration (1.0 M or higher).

  • Heat: Reflux in Toluene or Chlorobenzene is often required.

  • Catalysis: Add weak acids (Benzoic acid) or LiBr to activate the carbonyl, though switching to HWE is usually the better use of time.

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: HWE Mechanism & Selectivity Control

This diagram illustrates why reversibility (step 2) is crucial for E-selectivity.

HWE_Mechanism Reagents Phosphonate Anion + Aldehyde Inter_Syn Syn-Betaine (Kinetic Product) Reagents->Inter_Syn Fast Inter_Anti Anti-Betaine (Thermodynamic) Reagents->Inter_Anti Slow Inter_Syn->Reagents Reversible (Promoted by LiCl) Inter_Syn->Inter_Anti Equilibration via Reversal Prod_Z (Z)-Cinnamonitrile (Undesired) Inter_Syn->Prod_Z Elimination (If Reversibility is blocked) Inter_Anti->Reagents Reversible Prod_E (E)-Cinnamonitrile (Target) Inter_Anti->Prod_E Elimination (Fastest Path)

Caption: The HWE reaction favors the E-isomer only if the Syn-Betaine can revert to starting materials and equilibrate to the Anti-Betaine.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered Issue_Yield Low Yield / No Reaction Start->Issue_Yield Issue_Selectivity Poor E/Z Selectivity Start->Issue_Selectivity Check_Base Substrate Base Sensitive? (Enolizable protons?) Issue_Yield->Check_Base Check_Phosphonate Is Phosphonate Fluorinated? (Still-Gennari Reagent) Issue_Selectivity->Check_Phosphonate Base_Yes Yes: Use Masamune-Roush (LiCl / DBU / MeCN) Check_Base->Base_Yes Yes Base_No No: Check Reagents Check_Base->Base_No No Reagent_Check 1. Dry Phosphonate? 2. Fresh NaH? Base_No->Reagent_Check Phos_Yes Yes: This makes Z-isomer. Switch to non-fluorinated. Check_Phosphonate->Phos_Yes Yes Phos_No No: Enhance Equilibration Check_Phosphonate->Phos_No No Enhance_Equil 1. Add LiCl 2. Switch solvent to Toluene 3. Lower Temp initially, then warm Phos_No->Enhance_Equil

Caption: Diagnostic flow for identifying root causes of failure in nitrile olefination.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[4][5][6][7][8] Tetrahedron Letters. [6]

  • Maryanoff, B. E., & Reitz, A. B. (1989).[2] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][8][9][10][11] Chemical Reviews.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[2][7] The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[2]

  • BenchChem. (2025).[12] A Comparative Benchmarking Study: Diethyl (cyanomethyl)phosphonate versus Other Leading Olefination Methods.

Sources

Optimization of reaction conditions for cyanophenyl ether formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Cyanophenyl Ether Formation via


Audience:  Medicinal Chemists, Process Chemists, and Academic Researchers

Core Protocol & Mechanistic Grounding

The "Gold Standard" Protocol

For the synthesis of cyanophenyl ethers, the Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) is the dominant pathway. The nitrile group (-CN) acts as the critical Electron Withdrawing Group (EWG) that activates the benzene ring for nucleophilic attack.

Standard Reaction Conditions:

  • Electrophile: 4-Fluorobenzonitrile (Preferred over Chloro- due to kinetic acceleration).

  • Nucleophile: Phenol derivative (1.0 - 1.2 equivalents).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1][2][3]
  • Solvent: Anhydrous DMF, DMSO, or NMP.

  • Temperature: 60°C – 120°C (Thermal) or 100°C – 150°C (Microwave).

  • Atmosphere: Nitrogen or Argon (Critical to prevent hydrolysis).

Mechanism Visualization: The Meisenheimer Complex

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds through an addition-elimination pathway.[4][5]

SNAr_Mechanism cluster_legend Key Kinetic Factor Reactants Reactants (Phenoxide + 4-F-Benzonitrile) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 RDS (Rate Determining) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products Product (Cyanophenyl Ether + F-) TS2->Products Fast Note Fluorine (F) accelerates step 1 due to high electronegativity, stabilizing the intermediate.

Figure 1: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 pathway.[1][2][5][6][7][8] Note that the highly electronegative Fluorine atom stabilizes the Meisenheimer complex more effectively than Chlorine, lowering the activation energy for the rate-determining step.

Optimization Data: Experimental Variables

The following table summarizes the impact of key variables on reaction conversion and side-product formation.

VariableRecommendationTechnical Rationale
Leaving Group Fluorine (-F) Kinetic Acceleration: F is ~100x faster than Cl in

because it stabilizes the transition state via induction, despite being a poorer leaving group than Cl [1].
Base Cation Cesium (

)
The "Cesium Effect":

is large and forms a "loose" ion pair with the phenoxide, making the nucleophile "naked" and more reactive compared to the tighter

ion pair. It also has higher solubility in organic solvents [2].
Solvent DMSO or DMF Polarity: High dielectric constants stabilize the charged intermediate. DMSO often provides faster rates than DMF but is harder to remove [3].
Water Content < 0.1% (Anhydrous) Chemoselectivity: Water competes as a nucleophile and, under basic conditions, hydrolyzes the nitrile to an amide (

) [4].

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: This is likely a kinetic issue. The activation energy barrier is too high for your current conditions.

Corrective Actions:

  • Switch Leaving Groups: If you are using 4-chlorobenzonitrile, switch to 4-fluorobenzonitrile . The rate enhancement is orders of magnitude higher.[9]

  • Upgrade the Base: Switch from

    
     to 
    
    
    
    . The increased solubility and "naked anion" effect can push sluggish reactions to completion [2].
  • Microwave Irradiation: If thermal heating at 100°C is insufficient, use microwave heating at 140°C for 20 minutes. This overcomes steric barriers in hindered phenols [5].

Issue 2: "I see a new spot on TLC/LCMS with M+18 mass."

Diagnosis: Nitrile Hydrolysis. You are converting your nitrile (-CN) into a primary amide (-CONH2). This occurs when hydroxide ions (generated from trace water + base) attack the nitrile.

Corrective Actions:

  • Dry Your System: Ensure solvents are anhydrous (stored over molecular sieves).

  • Lower the Base Strength: If using NaH or KOH, switch to a milder carbonate base (

    
    ).
    
  • Reduce Temperature: Hydrolysis is thermodynamically favored at very high temperatures (>120°C) in wet solvents.

Issue 3: "The product is oiling out or difficult to separate from DMSO/DMF."

Diagnosis: High-boiling polar solvents are notoriously difficult to remove via rotary evaporation.

Corrective Actions:

  • The "Flood" Method: Pour the reaction mixture into a large excess (10x volume) of ice-cold water with vigorous stirring. The cyanophenyl ether is usually lipophilic and will precipitate as a solid. Filter and wash with water to remove the solvent.

  • Liquid-Liquid Extraction: If the product doesn't precipitate, extract with Ethyl Acetate/Hexanes (1:1) . Wash the organic layer 3x with water and 1x with brine to pull out the DMSO/DMF.

Advanced Troubleshooting Workflow

Use this decision tree to diagnose failing reactions systematically.

Troubleshooting_Tree Start Problem Identified Issue_Type What is the primary symptom? Start->Issue_Type Low_Yield Low Conversion / Slow Rate Issue_Type->Low_Yield Byproducts Byproducts / Impurities Issue_Type->Byproducts Check_LG Are you using Chlorobenzonitrile? Low_Yield->Check_LG Check_Mass Is Mass = M + 18? Byproducts->Check_Mass Switch_F Action: Switch to Fluorobenzonitrile Check_LG->Switch_F Yes Check_Base Are you using K2CO3? Check_LG->Check_Base No Switch_Cs Action: Switch to Cs2CO3 Check_Base->Switch_Cs Yes Hydrolysis Diagnosis: Nitrile Hydrolysis (Amide Formation) Check_Mass->Hydrolysis Yes Fix_Water Action: Use Anhydrous Solvent & Lower Temp Hydrolysis->Fix_Water

Figure 2: Diagnostic logic for optimizing cyanophenyl ether synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use Copper catalysis (Ullmann) instead of


? 
A:  Yes, but it is generally not necessary for cyano-activated rings. Ullmann coupling is best reserved for unactivated aryl halides (e.g., iodobenzene). For cyanophenyl ethers, 

is cleaner and avoids heavy metal contamination, provided the nitrile is ortho or para to the halogen.

Q: Why is 2-fluorobenzonitrile reacting slower than 4-fluorobenzonitrile? A: While both are activated, the ortho-substitution (2-fluoro) can introduce steric hindrance to the incoming nucleophile, depending on the size of your phenol. Additionally, inductive stabilization is slightly less effective in the ortho position compared to the para position for the intermediate complex in some solvent systems [1].

Q: Is the order of addition important? A: Yes. It is best practice to stir the Phenol + Base in the solvent for 15-30 minutes before adding the fluorobenzonitrile. This ensures the phenol is deprotonated to the active phenoxide species, preventing the base from reacting with the nitrile or solvent side-reactions.

References

  • BenchChem. (n.d.). A Comparative Guide to 2-Fluorobenzonitrile and 4-Fluorobenzonitrile in Synthesis. Retrieved from

  • Inno-Chem. (n.d.). Cesium Carbonate in Organic Synthesis. Retrieved from

  • GChem Global. (n.d.). SNAr Comparative Reaction: DMSO vs Conventional Solvents. Retrieved from

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles - Mechanism of Basic Hydrolysis. Retrieved from

  • TSI Journals. (2016). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from

Sources

How to remove impurities from benzonitrile compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Benzonitrile Technical Support Center.

You are likely here because your benzonitrile (PhCN) is exhibiting one of three critical failure modes: it smells like "rotting almonds" (isonitrile contamination), it is killing your moisture-sensitive catalysts (water contamination), or it has turned a suspicious yellow color (oxidation/polymerization).

This guide is structured as a troubleshooting workflow. Identify your specific symptom below to access the remediation protocol.

CRITICAL SAFETY WARNING: READ BEFORE PROCEEDING

Cyanide Hazard: While benzonitrile itself is less toxic than inorganic cyanides, metabolic or chemical decomposition can release Hydrogen Cyanide (HCN).

  • NEVER mix benzonitrile with strong acids and heat simultaneously unless strictly following the isonitrile removal protocol in a well-ventilated fume hood.

  • Fire Hazard: PhCN emits toxic cyanide fumes upon combustion.

  • PPE: Butyl rubber gloves are recommended; standard nitrile gloves offer limited breakthrough protection for aromatic nitriles.

ISSUE 1: The "Rotting" Odor (Isonitrile Contamination)

User Report: "My solvent smells like almonds mixed with something foul/acrid. NMR shows small peaks not attributable to PhCN."

Diagnosis: The culprit is phenyl isocyanide (isonitrile) . This is a common impurity resulting from the synthesis of benzonitrile (often via dehydration of benzamide). Even trace amounts (ppm level) create an overwhelming, nausea-inducing odor and can poison transition metal catalysts (Pd, Pt, Rh) by coordinating strongly to the metal center.

The Fix: Acid Hydrolysis You cannot remove isonitriles by simple distillation because their boiling points are often too close to benzonitrile. You must chemically destroy the isonitrile functionality.

Step-by-Step Protocol:

  • Wash: In a separatory funnel, wash the impure benzonitrile with concentrated Hydrochloric Acid (HCl) . Use approximately 10-15 mL of HCl per 100 mL of benzonitrile.

    • Mechanism: The acid hydrolyzes the isonitrile into aniline (an amine) and formic acid.

    • Observation: The foul odor should disappear, replaced by the standard "sweet almond" smell of pure PhCN.

  • Neutralize: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) to neutralize residual acid and remove the formic acid byproduct.

  • Remove Amines: The hydrolysis produces aniline. Wash again with dilute acid (1M HCl) if strict amine removal is required, followed by a final water wash.

  • Dry: Proceed to the drying steps in "Issue 2".

Visualizing the Chemistry (DOT Diagram):

IsonitrileRemoval Impure Impure Benzonitrile (Contains Ph-NC) AcidWash Conc. HCl Wash Impure->AcidWash Hydrolysis Hydrolysis Reaction: Ph-NC + 2H2O → Ph-NH2 + HCOOH AcidWash->Hydrolysis Chemical Action BaseWash Na2CO3 Wash (Removes HCOOH) Hydrolysis->BaseWash Separation Pure Odor-Free Benzonitrile (Ready for Drying) BaseWash->Pure

Figure 1: The chemical logic behind removing isonitrile impurities via acid hydrolysis.

ISSUE 2: Moisture & Catalyst Deactivation

User Report: "My Grignard reaction failed," or "The solution is cloudy."

Diagnosis: Benzonitrile is hygroscopic. Water interferes with organometallics and Lewis acid-catalyzed reactions.

The Fix: The Drying Train Do NOT use sodium metal.[1] Sodium can react with the nitrile group (especially at high temperatures) to cause polymerization or reduction.

Recommended Drying Agents:

Agent Role Compatibility Notes
CaCl₂ Preliminary Drying Excellent Removes bulk water. Cheap and effective pre-treatment.[2]
MgSO₄ Preliminary Drying Good Neutral, fast-acting.
P₂O₅ Fine Drying Best Standard Phosphorus Pentoxide is the preferred agent for final distillation.
CaH₂ Fine Drying Caution Calcium Hydride is effective but can cause decomposition if distilled too slowly or at high heat.

| Sodium | AVOID | Dangerous | Risk of reaction with the cyano group. |

Step-by-Step Protocol (Anhydrous Preparation):

  • Pre-dry: Stir the benzonitrile over anhydrous Calcium Chloride (CaCl₂) for 24 hours. Filter off the solid.[3]

  • Charge Still: Transfer the filtrate to a round-bottom flask containing Phosphorus Pentoxide (P₂O₅) (approx. 5g per liter).

    • Tech Tip: Add a stir bar. P₂O₅ forms a viscous phosphoric acid syrup as it absorbs water; stirring prevents "hot spots" and bumping.[4]

  • Distill: Perform a vacuum distillation (see Issue 3).

ISSUE 3: Discoloration & Distillation

User Report: "The liquid is yellow/brown. I need to distill, but the boiling point is high (191°C)."

Diagnosis: Yellowing indicates oxidation products or polymerization. High-temperature distillation at atmospheric pressure promotes thermal decomposition.

The Fix: Vacuum Distillation Always distill benzonitrile under reduced pressure to lower the boiling point below 100°C.

Distillation Parameters:

  • Atmospheric BP: ~191°C (Avoid if possible)

  • Target Vacuum BP: ~69°C at 10 mmHg (1.3 kPa)

  • Apparatus: All-glass setup with a short path condenser or Vigreux column.

Workflow Visualization (DOT Diagram):

PurificationWorkflow cluster_PreTreat Phase 1: Chemical Cleaning cluster_Drying Phase 2: Drying cluster_Distill Phase 3: Distillation Start Crude Benzonitrile Wash1 Wash: Conc. HCl (Removes Isonitrile) Start->Wash1 Wash2 Wash: Aq. NaHCO3 (Neutralization) Wash1->Wash2 Wash3 Wash: Sat. NaCl / Water Wash2->Wash3 Dry1 Pre-dry: CaCl2 (24h) Wash3->Dry1 Filter Filtration Dry1->Filter Pot Pot: Add P2O5 Filter->Pot VacDist Vacuum Distillation (~69°C @ 10mmHg) Pot->VacDist Collect Collect Middle Fraction VacDist->Collect

Figure 2: The complete purification lifecycle from crude commercial grade to analytical grade anhydrous solvent.

FAQs (Frequently Asked Questions)

Q: Can I use molecular sieves to store the purified solvent? A: Yes. After distillation, store the benzonitrile over activated 4Å molecular sieves . Ensure the sieves have been activated (heated to >300°C under vacuum) beforehand. This maintains water levels <10 ppm.

Q: Why is my distillate turning pink/red after a few days? A: This suggests photo-oxidation or residual amines. Store the purified solvent in an amber bottle away from light. If the color persists, the initial acid wash (Issue 1) was likely insufficient to remove all amine precursors.

Q: Can I use steam distillation? A: Yes, steam distillation is effective for removing gross impurities from very crude reaction mixtures, but it will leave the solvent saturated with water. You must follow it with the rigorous drying protocol (CaCl₂ → P₂O₅) described above [1].

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • PubChem. (n.d.). Benzonitrile (Compound).[3][5][6][7][8][9] National Library of Medicine. Retrieved February 18, 2026, from [Link]

Sources

Challenges in the characterization of 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the characterization of 4-(2-Oxopropoxy)benzonitrile. This resource is designed for researchers, chemists, and quality control professionals who are synthesizing, purifying, or analyzing this compound. My goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot complex challenges effectively. This guide is built on established analytical principles and field-proven insights to ensure the integrity of your results.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and expected analytical behavior of 4-(2-Oxopropoxy)benzonitrile.

Q1: What are the expected spectral features for pure 4-(2-Oxopropoxy)benzonitrile?

A1: A pure sample of 4-(2-Oxopropoxy)benzonitrile will exhibit a unique fingerprint across various spectroscopic techniques. Combining data from multiple methods is crucial for unambiguous identification.[1]

  • ¹H NMR Spectroscopy: You should expect distinct signals corresponding to the three primary proton environments: aromatic protons on the benzonitrile ring, the methylene (-CH₂-) protons of the propoxy chain, and the methyl (-CH₃) protons of the acetyl group. The aromatic protons will appear as two doublets in the approximate range of δ 7.0-7.7 ppm, characteristic of a 1,4-disubstituted benzene ring. The methylene protons will present as a singlet around δ 4.7-4.9 ppm, and the methyl protons will be a sharp singlet further upfield, typically around δ 2.2-2.4 ppm.

  • ¹³C NMR Spectroscopy: Key signals to identify include the nitrile carbon (δ ~118-120 ppm), the carbonyl carbon (δ >200 ppm, a very distinct downfield signal), the aromatic carbons (δ ~105-165 ppm), the methylene carbon (δ ~70-75 ppm), and the methyl carbon (δ ~25-30 ppm). For a comprehensive list of expected shifts, refer to the data table in Part 4.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Look for a sharp, strong absorption band around 2220-2230 cm⁻¹ for the nitrile (-C≡N) stretch. A strong, sharp peak between 1715-1730 cm⁻¹ will indicate the ketone (C=O) carbonyl stretch. You will also observe C-O-C ether stretching bands in the 1250-1050 cm⁻¹ region and aromatic C=C stretching around 1600 cm⁻¹.

  • Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), you should observe the molecular ion peak [M+H]⁺ or adducts like [M+Na]⁺. The exact mass can be used to confirm the elemental composition, C₁₀H₉NO₂.

Q2: What are the primary stability concerns and potential degradation pathways for this molecule?

A2: 4-(2-Oxopropoxy)benzonitrile is generally stable under standard laboratory conditions (cool, dry, dark).[2] However, its structure contains functional groups susceptible to degradation under specific stresses:

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strongly acidic conditions. While generally robust, prolonged exposure to strong acids and heat should be avoided.

  • Oxidation/Reduction: The ketone functional group can be reduced by strong reducing agents (e.g., NaBH₄). While less common in a characterization setting, be mindful of reactive matrices.

  • Photostability: Benzonitrile derivatives can have interesting photophysical properties.[3] While not inherently unstable, prolonged exposure to high-intensity UV light is not recommended without specific investigation.

Q3: What are the most likely impurities I might encounter from its synthesis?

A3: The most common synthesis route is a Williamson ether synthesis between 4-hydroxybenzonitrile and chloroacetone (or a similar 2-halopropanone). Therefore, the most probable impurities are the starting materials.

  • Unreacted 4-hydroxybenzonitrile: A common impurity if the reaction does not go to completion. It is more polar than the product and can often be identified by its phenolic -OH proton in ¹H NMR (if not in an exchangeable solvent) and its distinct chromatographic behavior.

  • Unreacted Chloroacetone/Bromoacetone: These are volatile and typically removed during workup and purification. However, trace amounts may be detected by GC-MS.

  • Side-products from Self-Condensation: The ketone can potentially undergo side reactions under strongly basic conditions, though this is less common under typical Williamson ether conditions.

PART 2: Troubleshooting Guide by Analytical Technique

This section is structured to help you diagnose and resolve specific experimental issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Q: My ¹H NMR spectrum shows broad peaks and a significant signal around δ 3.4 ppm in CDCl₃. What is the issue?

    • A: This is a classic sign of water and/or residual protic solvent contamination (like methanol or ethanol). The broadness comes from chemical exchange. The signal at δ ~3.4 ppm in CDCl₃ often corresponds to methanol. Ensure your NMR solvent is fresh and your glassware is scrupulously dry. To confirm, add a drop of D₂O, shake the tube, and re-acquire the spectrum; water and other exchangeable proton signals will diminish or disappear.

  • Q: The integration of my aromatic signals doesn't match the expected 2H:2H ratio. Why?

    • A: This points to an issue with either sample purity or NMR acquisition parameters.

      • Purity: An impurity with overlapping aromatic signals is the most likely cause. Cross-reference with your HPLC or TLC data.

      • Relaxation Delay (d1): While less common for ¹H NMR, if you are using a very short relaxation delay (d1) and a large pulse angle (90°), you can get differential saturation of signals. Ensure your d1 is at least 1-2 seconds for routine ¹H spectra.

  • Q: I can't see the carbonyl or the nitrile carbon in my ¹³C NMR spectrum. What should I do?

    • A: This is a very common issue. Both the carbonyl and nitrile carbons are quaternary (no attached protons) and thus suffer from long spin-lattice relaxation times (T₁).[4] They do not benefit from the Nuclear Overhauser Effect (NOE) which enhances the signal of protonated carbons.

      • Solution: Increase the relaxation delay (d1) to at least 5-10 seconds and increase the number of scans (ns). This gives these slow-relaxing nuclei time to return to equilibrium between pulses, allowing their signal to be properly detected. Performing an inverse-gated decoupling experiment can also help by suppressing the NOE for all carbons, providing more accurate quantitative data, but this requires even more acquisition time.

Chromatography (HPLC & GC)
  • Q: My HPLC analysis shows a major peak and a smaller, earlier-eluting peak. Is this an impurity?

    • A: It is likely an impurity, and based on polarity, it could be the more polar starting material, 4-hydroxybenzonitrile. To confirm, you can spike a sample with a small amount of authentic 4-hydroxybenzonitrile. If the area of the early-eluting peak increases, you have confirmed its identity. A diode-array detector (DAD) can also be helpful, as the UV spectrum of the impurity peak should match that of the 4-hydroxybenzonitrile standard.

  • Q: My peak shape in reverse-phase HPLC is tailing significantly. How can I improve it?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

      • Mobile Phase pH: The nitrile group can interact with residual, un-capped silanols on the silica support. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can protonate these silanols, minimizing this secondary interaction and sharpening the peak.[5]

      • Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample by a factor of 10.

      • Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent (e.g., pure acetonitrile when the mobile phase is 50% water/acetonitrile) can cause poor peak shape.

  • Q: Can I analyze 4-(2-Oxopropoxy)benzonitrile using Gas Chromatography (GC)?

    • A: Yes, but with caution. The compound has a moderate boiling point. The main concern is thermal stability. The ether linkage and the overall structure could potentially decompose at high injector or column temperatures, leading to multiple peaks and inaccurate quantification.

      • Recommendation: Use a lower-than-normal injection port temperature (e.g., 200-220 °C) and a temperature programming ramp that does not exceed ~250 °C. Always use an inert column to prevent on-column degradation. If you suspect decomposition, analyze the sample at two different injector temperatures; if the peak ratios change, decomposition is likely occurring.

Mass Spectrometry (MS)
  • Q: My ESI-MS spectrum is dominated by an [M+Na]⁺ peak with a very small or absent [M+H]⁺ peak. Is this a problem?

    • A: No, this is very common for molecules containing ether and carbonyl oxygens. These oxygen atoms are effective at chelating sodium ions, which are ubiquitous in lab glassware and solvents. The [M+Na]⁺ adduct is often more stable and thus more readily observed than the protonated molecule. It is a valid confirmation of the molecular weight.

  • Q: In my Electron Impact (EI) GC-MS analysis, the molecular ion peak (m/z 175) is very weak or absent. What is the prominent peak at m/z 120?

    • A: EI is a high-energy ionization technique that causes significant fragmentation. A common and favorable fragmentation pathway for this molecule would be an alpha-cleavage, breaking the ether bond. This would result in the loss of the acetonyl radical (•CH₂C(O)CH₃) and the formation of a stable 4-cyanophenoxy radical cation, which would then rearrange to a more stable structure with an m/z of 120. This fragmentation pattern is highly diagnostic for the structure.

PART 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your characterization experiments.

SOP 1: Quantitative NMR (qNMR) for Purity Assessment
  • Preparation: Accurately weigh ~10-15 mg of 4-(2-Oxopropoxy)benzonitrile and ~10-15 mg of an internal standard (e.g., dimethyl sulfone, maleic acid) into a clean vial. The standard should have sharp, well-resolved peaks that do not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameters for Quantification: Set the pulse angle to 90° and ensure the relaxation delay (d1) is at least 5 times the longest T₁ value of the peaks being integrated (a d1 of 30 seconds is a safe starting point for high accuracy).

    • Acquire at least 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal from the analyte (e.g., the methyl singlet) and a signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the number of protons in each signal and the molecular weights.

SOP 2: HPLC Method for Purity and Impurity Profiling
  • System: HPLC with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • Start at 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.

PART 4: Data & Workflow Visualization

Summary of Expected Analytical Data
ParameterTechniqueExpected Value/ObservationRationale & Notes
¹H NMR 400 MHz, CDCl₃δ ~7.65 (d, 2H), ~7.05 (d, 2H), ~4.75 (s, 2H), ~2.30 (s, 3H)Chemical shifts are approximate. Doublets for aromatic protons are characteristic of 1,4-substitution. Singlets for the propoxy chain indicate no adjacent protons.
¹³C NMR 100 MHz, CDCl₃δ ~204 (C=O), ~162 (C-OAr), ~134 (C-HAr), ~118 (C≡N), ~115 (C-HAr), ~106 (C-CNAr), ~72 (-O-CH₂-), ~27 (-CH₃)The carbonyl carbon is the most downfield. Quaternary carbons (C-O, C-CN, C≡N) may have lower intensity.
IR KBr or ATRν ~2225 cm⁻¹ (strong, sharp), ~1720 cm⁻¹ (strong, sharp), ~1605 cm⁻¹ (medium), ~1250 cm⁻¹ (strong)Peaks correspond to C≡N, C=O, C=C (aromatic), and C-O-C (asymmetric stretch) respectively.
HRMS (ESI+) TOF AnalyzerCalculated for [C₁₀H₉NO₂ + H]⁺: 176.0706. Calculated for [C₁₀H₉NO₂ + Na]⁺: 198.0525.High-resolution mass confirms elemental composition. Sodium adduct is very common.
Logical Troubleshooting Workflow

This diagram outlines a systematic approach to addressing unexpected analytical results.

TroubleshootingWorkflow start Unexpected Analytical Result purity_check Is sample purity confirmed by an orthogonal method (e.g., HPLC)? start->purity_check impurity_id Identify impurity. - Spike with starting materials. - Use LC-MS for mass identification. - Re-purify sample. purity_check->impurity_id No technique_specific Which technique shows the issue? purity_check->technique_specific Yes end Characterization Complete impurity_id->end Problem Resolved nmr_issue NMR Issue: - Check for solvent/water peaks. - Verify acquisition parameters (d1, ns). - Check for sample degradation. technique_specific->nmr_issue NMR hplc_issue Chroma. Issue: - Check for sample degradation (re-inject standard). - Adjust mobile phase (pH, solvent strength). - Check for column overload/contamination. technique_specific->hplc_issue HPLC/GC ms_issue MS Issue: - Check for common adducts (Na+, K+). - Consider fragmentation patterns. - Switch ionization mode (e.g., ESI to APCI). technique_specific->ms_issue MS nmr_issue->end Problem Resolved hplc_issue->end Problem Resolved ms_issue->end Problem Resolved

Caption: A logical workflow for troubleshooting unexpected analytical results.

Potential Impurity Sources from Synthesis

This diagram illustrates the common synthetic route and the origin of potential impurities.

ImpuritySources cluster_reactants Starting Materials cluster_impurities Potential Impurities in Crude Product sm1 4-Hydroxybenzonitrile reaction Williamson Ether Synthesis (Acetone or DMF) sm1->reaction sm2 Chloroacetone sm2->reaction base Base (e.g., K₂CO₃) base->reaction product Product: 4-(2-Oxopropoxy)benzonitrile reaction->product imp1 Unreacted 4-Hydroxybenzonitrile reaction->imp1 Incomplete Reaction imp2 Residual Chloroacetone reaction->imp2 Excess Reagent imp3 Residual Base/Salts reaction->imp3 From Workup

Caption: Common impurities originating from the synthesis of the target compound.

PART 5: References

  • Restek Corporation. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Mirante, S. (n.d.). Spectrometric Identification Of Organic Compounds Solutions Manual. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzonitrile derivative on Newcrom R1 HPLC column. Retrieved from [Link][5]

  • Arote, S. R., et al. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Retrieved from [Link][1]

  • Gasteiger, J., et al. (2022, January 21). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Retrieved from [Link][3]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison. Retrieved from [Link][4]

Sources

Technical Support Center: 4-(2-Oxopropoxy)benzonitrile Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers working with 4-(2-Oxopropoxy)benzonitrile (CAS: 35645-78-6). This document is structured to address stability challenges inherent to the


-aryloxy ketone  motif and the benzonitrile  functionality.

Molecule Overview & Stability Profile[1]

4-(2-Oxopropoxy)benzonitrile acts as a critical intermediate in the synthesis of


-adrenergic blockers and agrochemicals. Its chemical behavior is defined by two competing reactive centers: the electrophilic nitrile group and the base-sensitive 

-phenoxy ketone moiety.
PropertySpecification
CAS Number 35645-78-6
IUPAC Name 4-(2-oxopropoxy)benzonitrile
Molecular Formula

Molecular Weight 175.18 g/mol
Core Instability Base-catalyzed aldol condensation, Nitrile hydrolysis, Photo-oxidation
The "Achilles' Heel": The -Phenoxy Ketone

While the nitrile group is relatively robust, the 2-oxopropoxy chain is the primary source of instability. The methylene protons (


) are acidified by the adjacent carbonyl and the electron-withdrawing phenoxy group. This makes the molecule prone to enolization  even under mild basic conditions, leading to self-condensation (dimerization) or degradation.

Critical Degradation Pathways (Mechanism)

Understanding how the molecule degrades is essential for preventing it. The diagram below illustrates the two primary pathways researchers encounter: Base-Catalyzed Condensation (common in storage/synthesis) and Nitrile Hydrolysis (common in harsh workups).

DegradationPathways Start 4-(2-Oxopropoxy) benzonitrile Base Basic Conditions (pH > 9, residual K2CO3) Start->Base Exposure AcidBase Strong Acid/Base + Heat Start->AcidBase Exposure Enolate Enolate Formation (Alpha-proton abstraction) Base->Enolate -H+ Aldol Aldol Condensation (Dimerization/Polymerization) Enolate->Aldol + Substrate Amide 4-(2-oxopropoxy) benzamide AcidBase->Amide Hydrolysis 1 Acid 4-(2-oxopropoxy) benzoic acid Amide->Acid Hydrolysis 2

Figure 1: Primary degradation pathways.[1][2] The


-methylene protons are the kinetic soft spot, leading to rapid oligomerization in basic media.

Troubleshooting Guide & FAQs

Issue 1: "My product turned yellow/brown during storage."

Diagnosis: Oxidative degradation or Aldol condensation. Technical Insight: Phenolic ethers are susceptible to auto-oxidation at the methylene position adjacent to the ether oxygen, especially if exposed to light. Furthermore, trace residual base (from synthesis using


 or 

) can catalyze the slow formation of conjugated enones (aldol products), which are highly colored (yellow/brown chromophores).

Corrective Protocol:

  • Check pH: Dissolve a small sample in neutral water/methanol (1:1). If pH > 7.5, residual base is present.

  • Purification: Recrystallize immediately from Ethanol/Water or Isopropanol . Avoid hot basic washes.

  • Storage: Store under Argon/Nitrogen at 2–8°C. Amber vials are mandatory to prevent photo-initiated radical formation at the benzylic-like position [1].

Issue 2: "I see a 'Ghost Peak' at M+18 or M+1 in LC-MS."

Diagnosis: In-situ hydration or acetal formation. Technical Insight:

  • M+18 (Water adduct): The nitrile group can hydrate to the amide (

    
    ) in the ion source or on the column if acidic mobile phases are used with high heat.
    
  • M+32 (Methanol adduct): If using Methanol as a solvent, the ketone carbonyl can form a hemiacetal, particularly if the sample sits in the autosampler for

    
     hours.
    

Corrective Protocol:

  • Switch Solvents: Use Acetonitrile (ACN) instead of Methanol for LC preparation to prevent hemiacetal formation.

  • Buffer Control: Ensure aqueous mobile phase is buffered (e.g., Ammonium Formate, pH 4.5) rather than using strong acids (0.1% TFA) which catalyze nitrile hydrolysis [2].

Issue 3: "Low yields during downstream reductive amination."

Diagnosis: Competitive side reactions of the ketone. Technical Insight: When reacting the ketone moiety (e.g., with an amine to form a beta-blocker analog), the nitrile group can interfere if reducing agents are too strong (e.g.,


 will reduce the nitrile to an amine). Additionally, the 

-phenoxy group makes the ketone less electrophilic due to electron donation from the oxygen, requiring activated conditions that might compromise the nitrile.

Corrective Protocol:

  • Reagent Selection: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to leave the nitrile intact while effectively reducing the imine formed at the ketone [3].

  • Avoid: Do not use unbuffered

    
     in methanol, as the basicity generated can degrade the starting material via the mechanism in Figure 1.
    

Experimental Workflow: Synthesis & Workup Optimization

To maximize stability during handling, follow this optimized workflow. This protocol minimizes exposure to the conditions that trigger the degradation pathways mapped above.

Workflow Step1 Reaction (4-Hydroxybenzonitrile + Chloroacetone) Base: K2CO3, Solvent: Acetone Step2 Quench/Filter CRITICAL: Remove solid K2CO3 before concentration Step1->Step2 Complete Step3 Evaporation Max Temp: 40°C Avoid complete dryness if crude Step2->Step3 Filtrate Step4 Workup Wash with dilute Citric Acid (pH 5-6) Neutralize residual base Step3->Step4 Residue Step5 Crystallization Solvent: EtOH/H2O Avoid prolonged heating Step4->Step5 Organic Layer

Figure 2: Optimized workup flow. The critical step is the acidic wash (Step 4) to neutralize trace base before any heating steps, preventing polymerization.

Solvent Compatibility Matrix

SolventCompatibilityNotes
Acetone HighExcellent for synthesis; product is soluble.
Methanol MediumRisk: Hemiacetal formation upon long storage.
DMSO HighGood for biological assays; store frozen.
Water LowInsoluble; susceptible to hydrolysis at pH > 9.
Dichloromethane HighExcellent extraction solvent.
THF MediumRisk: Peroxide formation in THF can oxidize the ether linkage.

References

  • Photostability of Phenoxy Derivatives

    • Title: Photochemical degrad
    • Source: Journal of Photochemistry and Photobiology A: Chemistry.
    • Context: Explains the radical mechanism of ether cleavage under UV light.
    • URL:[Link]

  • Nitrile Hydrolysis Kinetics

    • Title: Hydrolysis of benzonitrile deriv
    • Source: NIST Standard Reference D
    • Context: Provides rate constants for nitrile-to-amide conversion.
    • URL:[Link]

  • Reductive Amination Selectivity

    • Title: Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Organic Syntheses.[3][4][5]

    • Context: Standard protocol for selective reduction in the presence of nitriles.
    • URL:[Link]

  • Title: Preparation of hydroxybenzonitriles and intermediates (Patent US3567758A).

Sources

Technical Support Center: Benzonitrile Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding decomposition during benzonitrile purification Ticket ID: BZN-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Introduction: The "Almond" Standard

Welcome to the Technical Support Center. You are likely here because your benzonitrile has developed a yellow tint, precipitated solids, or emits an offensive, non-almond odor.

The Core Problem: Benzonitrile (


) is thermally stable but chemically sensitive to hydrolysis. The primary decomposition pathway is not thermal cracking, but hydrolysis  catalyzed by trace acids/bases and heat, converting the nitrile into benzamide  (solid) and eventually benzoic acid .

This guide replaces "textbook" recipes with a fault-tolerant workflow designed to prevent these specific decomposition pathways.

Module 1: Pre-Distillation Diagnostics

User Query: "My benzonitrile smells like rotting organic matter, not almonds. Is it usable?"

Diagnosis: This is the signature of isonitrile (phenyl isocyanide) contamination. It is a common impurity from synthesis that must be removed chemically before distillation. Distillation alone often fails to separate it due to azeotrope formation.

Protocol A: The Chemical Wash (Isonitrile Removal)

Do not skip this if the odor is offensive.

  • Acid Wash: Wash the impure benzonitrile with concentrated HCl until the isonitrile smell dissipates.

    • Mechanism:[1][2] Acid hydrolysis converts isonitriles into amines/formic acid, which are water-soluble.

  • Neutralization: Wash with saturated aqueous

    
     or 
    
    
    
    .
    • Critical Check: Ensure the aqueous layer is pH neutral/basic. Any residual acid carried into the distillation pot will catalyze hydrolysis.

  • Bulk Drying: Dry over anhydrous

    
     or 
    
    
    
    for at least 2 hours. Filter off the solid.

Module 2: The Drying System (Critical Failure Point)

User Query: "Can I distill benzonitrile over sodium or calcium hydride (


)?

Support Answer: NO.

  • Sodium: Risk of Thorpe reaction (dimerization of nitriles) or reduction.

  • Calcium Hydride (

    
    ):  While common for other solvents, authoritative sources (Armarego & Chai) warn that 
    
    
    
    can cause decomposition of benzonitrile during distillation.
Protocol B: The Phosphorus Pentoxide ( ) System

The gold standard for ultra-dry benzonitrile is distillation from


, but it requires specific handling to avoid "pot solidification."
ParameterSpecificationReason
Drying Agent

(Phosphorus Pentoxide)
Reacts irreversibly with water to form phosphoric acid species.
Loading < 5% w/wToo much

creates a viscous red syrup that causes bumping.
Pre-requisite Must be pre-dried (Protocol A)If the solvent is "wet" (>1% water),

will generate massive heat and foam.

Module 3: Distillation Dynamics (Avoiding Thermal Stress)

User Query: "The liquid turned yellow/brown during distillation. What happened?"

Diagnosis: You likely distilled at atmospheric pressure (191°C). At this temperature, even trace impurities initiate polymerization or hydrolysis.

Protocol C: Vacuum Distillation Setup

You must lower the boiling point to below 100°C to ensure stability.

  • Setup: Short-path distillation head (minimize thermal exposure).

  • Pressure: High vacuum (< 20 mmHg) is mandatory.

  • Temperature Targets:

Pressure (mmHg)Approx.[3][4][5] Boiling Point (°C)Safety Margin
760 (Atm) 191°CUNSAFE (High Decomp Risk)
40 ~96°CSafe
10 ~69°COptimal
  • Collection: Discard the first 5-10% (foreruns). Collect the middle fraction. Stop before the pot runs dry to avoid overheating the residue (benzamide/polymers).

Visualizing the Failure Pathways

The following diagrams illustrate the purification workflow and the chemical mechanism you are fighting against.

Figure 1: Purification Workflow

BenzonitrilePurification Raw Raw Benzonitrile (Isonitrile/Water) AcidWash 1. Conc. HCl Wash (Removes Isonitrile) Raw->AcidWash Chemical Clean BaseWash 2. NaHCO3 Wash (Neutralize Acid) AcidWash->BaseWash Neutralize PreDry 3. Pre-Dry (CaCl2 or MgSO4) BaseWash->PreDry Remove Bulk H2O FinalDist 4. Vacuum Distillation (<20 mmHg over P2O5) PreDry->FinalDist Transfer Liquid Failure FAILURE: Atmospheric Distillation (>190°C) PreDry->Failure If Vacuum Fails Pure Ultra-Pure Benzonitrile FinalDist->Pure Collect Middle Fraction

Caption: Step-by-step purification logic. Note that vacuum distillation is the final gatekeeper against thermal degradation.

Figure 2: The Hydrolysis Trap (Decomposition Mechanism)

HydrolysisPathway cluster_prevention Prevention Strategy BN Benzonitrile (C6H5CN) Benzamide Benzamide (Solid Precipitate) BN->Benzamide Partial Hydrolysis Water + H2O (Trace Moisture) Water->Benzamide Catalyst Catalyst: Acid/Base + Heat Catalyst->Benzamide BenzoicAcid Benzoic Acid (White Solid) Benzamide->BenzoicAcid Full Hydrolysis Strategy 1. Remove Water (P2O5) 2. Remove Acid (Base Wash) 3. Reduce Heat (Vacuum) Strategy->Catalyst Inhibits

Caption: The degradation pathway. Benzonitrile hydrolyzes to Benzamide (solid) if moisture and heat are present. Vacuum distillation prevents this by lowering heat.

Module 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
White solid in condenser Benzamide formation. Hydrolysis occurred due to moisture + heat.Stop distillation. Wash equipment. Ensure pre-drying (Protocol A) was sufficient. Check vacuum pressure.
Distillate is cloudy Azeotropic water. The pre-drying step was skipped or insufficient. Re-dry the distillate with

(caution) or molecular sieves and re-distill.
Red/Brown residue in pot Polymerization or P2O5 charring. Normal for the "bottoms." Do not distill to dryness. If the distillate is colored, your splash guard failed.
"Bumping" violently Viscous P2O5 syrup. You used too much

or the starting solvent was too wet. Use magnetic stirring or a capillary bleed.[6]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[7] (The authoritative source for the HCl wash and P2O5 distillation protocol).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7505, Benzonitrile. Retrieved from PubChem. (Data on physical properties and toxicity).[3][7]

  • Cohen, J. (1900). Practical Organic Chemistry. Macmillan. (Historical context on hydrolysis mechanisms of nitriles).
  • Alfa Chemistry. Pressure-Temperature Nomograph Tool. (For calculating vacuum boiling points).

Sources

Column chromatography techniques for purifying polar aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Column Chromatography Techniques for Purifying Polar Aromatic Compounds Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide (Q&A, Troubleshooting, Protocols)

Introduction: The "Sticky" Challenge of Polar Aromatics

Polar aromatic compounds—such as nitrogen-heterocycles (indoles, imidazoles, pyridines), phenols, and anilines—present a unique paradox in chromatography. Their aromaticity suggests they should be soluble in organic solvents, yet their polarity (often due to H-bond donating/accepting groups) leads to aggressive adsorption on standard silica gel.

This guide addresses the three most common failure modes: Peak Tailing (due to silanol interactions), Irreversible Adsorption (sample loss), and Solubility Mismatches (precipitation on-column).

Part 1: Stationary Phase Selection & Strategy

Before troubleshooting a failed column, ensure you are using the correct stationary phase.[1] Standard irregular silica is not always the answer.[2][3][4]

Decision Matrix: Selecting the Right Phase

Use the following logic to select your stationary phase based on your compound's functional groups.

StationaryPhaseSelection Start Compound Type Basic Basic Heterocycle (Pyridine, Imidazole, Amine) Start->Basic Acidic Acidic Aromatic (Phenol, Benzoic Acid) Start->Acidic NeutralPolar Neutral Polar (Amide, Sulfonamide) Start->NeutralPolar SilicaMod Std. Silica + 1% TEA (Triethylamine) Basic->SilicaMod Standard Option AmineSilica Amine-Bonded Silica (No Modifier Needed) Basic->AmineSilica Best Resolution SilicaAcid Std. Silica + 1% AcOH (Acetic Acid) Acidic->SilicaAcid Standard Option C18 Reverse Phase (C18) (MeOH/Water) Acidic->C18 If Water Soluble NeutralPolar->SilicaMod If Streaking Diol Diol-Bonded Silica (Alternative Normal Phase) NeutralPolar->Diol If Tailing on Silica

Figure 1: Decision tree for selecting stationary phases based on compound chemistry. Green nodes indicate standard normal-phase solutions; Red indicates Reverse Phase; Yellow indicates alternative normal phases.

Part 2: Mobile Phase Optimization (FAQs)

Q: Why are my peaks tailing on standard silica?

A: Tailing is primarily caused by secondary interactions . Silica gel possesses surface silanol groups (Si-OH) that are weakly acidic (pKa ~5-7).

  • Mechanism: Basic nitrogen atoms in your aromatic rings hydrogen-bond or ionically interact with these silanols. This creates a "drag" effect, where some molecules are retained longer than others, causing the tail.

  • Solution: You must "mask" these silanols.

    • For Bases: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase. The TEA saturates the silanol sites, allowing your compound to elute symmetrically.

    • For Acids: Add 0.5–1% Acetic Acid or Formic Acid . This keeps acidic analytes protonated (neutral), preventing them from binding to metal impurities in the silica.

Q: Is it true that Methanol dissolves Silica Gel?

A: This is a persistent myth with a grain of truth.

  • The Fact: Methanol does not chemically dissolve silica gel under standard flash conditions.[2]

  • The Problem: High concentrations of Methanol (>20%) in Dichloromethane (DCM) create a high-polarity, high-density environment. On irregular (granular) silica , this stress can cause micro-fractures, shedding microscopic silica "fines" that pass through the frit.[5]

  • The Symptom: You evaporate your fractions and find a white, insoluble powder mixed with your product.[2]

  • The Fix:

    • Use Spherical Silica (more robust).[2]

    • Avoid >15% MeOH in DCM. If you need that much polarity, switch to Reverse Phase (C18) or use a different solvent system like DCM : Acetone or EtOAc : EtOH (3:1) .

Q: What is the "Golden Solvent System" for polar aromatics?

A: While DCM/MeOH is common, it is often too aggressive. A superior alternative for polar aromatics (like indoles or benzimidazoles) is: Dichloromethane : Acetone

  • Why: Acetone is slightly less polar than methanol but has excellent solvating power for aromatics. It rarely causes silica swelling or "fines" shedding.[2] Start with 0-10% Acetone in DCM.

Part 3: Sample Loading Protocols

Poor loading is the #1 cause of band broadening. For polar aromatics with solubility issues, Liquid Loading is often a mistake.

Protocol: Dry Loading (The "Adsorption" Method)

Use this method if your compound is insoluble in the mobile phase (e.g., requires DMSO/DMF to dissolve) or if you are observing precipitation at the top of the column.

Materials:

  • Crude sample[1][4][6][7][8]

  • Dissolving solvent (MeOH, Acetone, or DCM)[9]

  • Solid support: Silica gel (same as column) or Celite 545 (diatomaceous earth)

  • Rotary evaporator[4]

Step-by-Step:

  • Dissolve: Dissolve your crude mixture in the minimum amount of a volatile solvent (e.g., MeOH or Acetone) in a round-bottom flask. Note: It does not matter if this solvent is stronger than your mobile phase, as it will be removed.

  • Add Support: Add silica gel or Celite to the flask.

    • Ratio: Use 1:2 (1g Sample : 2g Silica) or 1:3 (1g Sample : 3g Celite). Celite is often preferred as it is inert and causes less irreversible binding.

  • Evaporate: Rotovap the mixture until you obtain a free-flowing dry powder .

    • Critical Check: If the powder is sticky or clumpy, you added too little support or didn't dry it enough. Add more support and re-evaporate.

  • Load: Pour the dry powder directly onto the top of the packed column (or into a solid load cartridge).

  • Cap: Add a layer of sand (approx. 1 cm) on top of the dry load to prevent disturbing the bed when adding solvent.

Part 4: Troubleshooting Guide

Scenario 1: The "Ghost Peak" or White Residue

Symptom: You collected fractions, evaporated them, and found a white solid that is insoluble in your deuterated solvent (NMR). Root Cause: Silica "fines" (micro-particles) passed through the frit, usually due to high MeOH concentration or pressure shock. Remedy:

  • Redissolve your product in a solvent that does not dissolve silica (e.g., DCM, EtOAc).[10]

  • Filter the solution through a 0.45 µm syringe filter or a small plug of Celite.

  • Evaporate again.

Scenario 2: Precipitation on Column

Symptom: The column pressure spikes, and you see a white opaque band forming at the top of the silica bed. Root Cause: Your sample was dissolved in a strong solvent (e.g., DCM), but the mobile phase started weak (e.g., Hexane). The compound crashed out upon contact with the Hexane. Remedy:

  • Immediate: Switch to a higher polarity solvent immediately to redissolve the plug.

  • Prevention: Use the Dry Loading protocol (above) for all future runs of this compound.

Scenario 3: Compound "Streaking" (No distinct spots)

Symptom: The compound elutes continuously over 20+ fractions. Root Cause: Overloading or massive secondary interactions. Remedy:

  • Check Loading: Ensure sample mass is <1% of silica mass for difficult separations (e.g., 100mg sample on a 10g column).

  • Switch Phase: If streaking persists despite low loading and modifiers (TEA), the compound is likely reacting with the silica. Switch to Neutral Alumina or Reverse Phase (C18) .

Visual Troubleshooting Workflow

Use this flowchart to diagnose peak shape issues in real-time.

Troubleshooting Problem Problem: Poor Peak Shape CheckType Identify Peak Defect Problem->CheckType Tailing Tailing (Shark Fin) CheckType->Tailing Fronting Fronting (Shark Nose) CheckType->Fronting Splitting Split / Doublet CheckType->Splitting Silanol Cause: Silanol Interaction Tailing->Silanol Solubility Cause: Solubility / Overload Fronting->Solubility Inlet Cause: Void at Column Head Splitting->Inlet AddBase Action: Add 1% TEA or NH3 Silanol->AddBase DryLoad Action: Use Dry Loading Solubility->DryLoad Repack Action: Add Sand / Repack Inlet->Repack

Figure 2: Diagnostic workflow for identifying and fixing peak shape issues.

References

  • Biotage. (2023).[2] Does methanol really dissolve silica during flash column chromatography? Retrieved from

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from

  • Sorbtech. (2023). Sample loading methods in flash chromatography: Dry vs Liquid Loading. Retrieved from

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[11][12] Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

Sources

Validation & Comparative

Comparative Analysis of 4-(2-Oxopropoxy)benzonitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2-Oxopropoxy)benzonitrile (CAS: 35086-35-4) IUPAC Name: 4-(2-oxopropoxy)benzonitrile Key Application: Intermediate in the synthesis of


-adrenergic receptor antagonists (e.g., Acebutolol analogs) and agrochemical herbicides (e.g., Bromoxynil derivatives).

This guide critically compares three synthesis routes for 4-(2-oxopropoxy)benzonitrile, evaluating them on yield, scalability, and impurity profiles. The synthesis hinges on the selective O-alkylation of 4-cyanophenol (p-hydroxybenzonitrile) with an


-haloketone (chloroacetone or bromoacetone).
Metric Route A: Classical Williamson (Recommended) Route B: Phase Transfer Catalysis (PTC) Route C: NaH/DMF (High Kinetic)
Reagents

, Acetone, KI
Toluene, Water, TBAB, NaOHNaH, DMF
Yield 85–92%75–85%90–95%
Purity High (>98% after recryst.)Moderate (Emulsion risk)High (Requires chromatography)
Scalability HighVery HighLow (Safety concerns)
E-Factor Low (Recyclable solvent)Moderate (Aqueous waste)High (DMF disposal)

Mechanistic Insight & Causality

The synthesis of 4-(2-oxopropoxy)benzonitrile is a nucleophilic substitution (


) reaction. The choice of base and solvent controls the O- vs. C-alkylation  selectivity (ambident nucleophile behavior of the phenoxide ion).
  • O-Alkylation (Desired): Favored by polar aprotic solvents (Acetone, DMF) and "soft" counter-ions (or chelated ions). The oxygen atom of the phenoxide attacks the

    
    -carbon of the chloroacetone.
    
  • C-Alkylation (Impurity): Can occur at the ortho-position if the transition state is not strictly controlled, though less common with weak bases like

    
    .
    
  • The "Finkelstein" Effect: Route A utilizes Potassium Iodide (KI). Chloroacetone is moderately reactive; KI converts it in situ to iodoacetone (a superior electrophile), significantly increasing the reaction rate without requiring the unstable bromoacetone.

Reaction Scheme

ReactionScheme Substrate 4-Cyanophenol (pKa ~7.9) Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate -H+ Base Base (Deprotonation) Base->Intermediate Product 4-(2-Oxopropoxy)benzonitrile (Ether Product) Intermediate->Product SN2 Attack Reagent Chloroacetone (+ KI Catalyst) Reagent->Product Electrophile

Figure 1: Mechanistic pathway for the O-alkylation of 4-cyanophenol.

Detailed Synthesis Protocols

Route A: The "Gold Standard" (K₂CO₃/Acetone/KI)

Best for: Laboratory scale to Pilot scale. Balances safety, yield, and purity.

Rationale: Anhydrous Potassium Carbonate (


) is a mild base that deprotonates the phenol without polymerizing the sensitive chloroacetone. Acetone allows for easy reflux and simple workup.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with 4-Cyanophenol (11.9 g, 100 mmol) and anhydrous Acetone (150 mL).

  • Deprotonation: Add anhydrous

    
      (20.7 g, 150 mmol, 1.5 equiv). Stir at room temperature for 30 minutes. The mixture will become a suspension.
    
  • Catalyst: Add Potassium Iodide (KI) (0.83 g, 5 mmol, 5 mol%).

  • Addition: Add Chloroacetone (11.1 g, 120 mmol, 1.2 equiv) dropwise over 20 minutes. Note: Chloroacetone is a lachrymator; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , 
      
      
      
      ). Wash the filter cake with cold acetone.
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1) or Ethyl Acetate/Hexane .

    • Expected Yield: 88–92%

    • Appearance: White to off-white crystalline solid.

    • Melting Point: 68–70°C.

Route B: Phase Transfer Catalysis (PTC)

Best for: Industrial scale. Eliminates dry solvents.[2][3][4]

Rationale: Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB) to transfer the phenoxide into the organic phase.

Protocol:

  • Mixture: In a reactor, dissolve 4-Cyanophenol (100 mmol) in Toluene (100 mL).

  • Base: Add 30% NaOH solution (20 mL).

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (1.6 g, 5 mmol).

  • Reaction: Heat to

    
     and add Chloroacetone  (120 mmol) dropwise. Vigorous stirring is critical to maximize interfacial area.
    
  • Workup: Separate phases. Wash organic layer with water (2x) and brine. Dry over

    
     and evaporate.
    

Comparative Workflow Visualization

The following diagram contrasts the operational complexity of Route A vs. Route B.

ComparisonWorkflow cluster_A Route A: Anhydrous (Lab Standard) cluster_B Route B: PTC (Industrial) A_Start Mix Phenol + K2CO3 in Acetone A_Reflux Reflux 8h (+ KI Catalyst) A_Start->A_Reflux A_Filter Filter Salts A_Reflux->A_Filter A_Evap Evaporate Solvent A_Filter->A_Evap A_Cryst Recrystallize (EtOH) A_Evap->A_Cryst B_Start Mix Phenol + NaOH (aq) + Toluene + TBAB B_Heat Heat 80°C High Agitation B_Start->B_Heat B_Sep Phase Separation B_Heat->B_Sep B_Wash Aqueous Wash B_Sep->B_Wash B_Final Evaporate Toluene B_Wash->B_Final

Figure 2: Operational workflow comparison. Route A offers a cleaner solid isolation, while Route B relies on liquid-liquid extraction.

Troubleshooting & Critical Control Points

Issue Probable Cause Corrective Action
Low Yield (<50%) Polymerization of ChloroacetoneAdd Chloroacetone slowly to the refluxing mixture. Ensure base is not in huge excess.
Dark Product Oxidation of PhenolDegas solvents with

. Use fresh 4-cyanophenol.
Incomplete Reaction Poor NucleophilicityAdd 5-10 mol% Potassium Iodide (KI) . This is the "Finkelstein" modification.
Oily Product Residual Solvent/ImpuritiesRecrystallize from Ethanol. If oil persists, seed with a pure crystal or scratch the flask.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Synthesis of Acebutolol Intermediates (Analogous Chemistry)

    • Method for synthesizing cardiovascular drug acebutolol intermediate.[3][4] Patent CN1970529A.

    • Process for the preparation of hydroxybenzonitriles.[5][6][7] US Patent 3585233A.

  • Use of KI in Alkylation (Finkelstein Conditions)

    • Organic Syntheses, Coll.[8] Vol. 4, p. 836 (1963); Vol. 38, p. 75 (1958). (Demonstrates the catalytic effect of iodide in alkyl chloride displacements).

  • 4-Cyanophenol Properties & Reactivity

    • PubChem Compound Summary for CID 13019, 4-Hydroxybenzonitrile. National Center for Biotechnology Information.

Sources

Validating the Structure of 4-(2-Oxopropoxy)benzonitrile by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

4-(2-Oxopropoxy)benzonitrile (CAS: 3528-17-4 analog/derivative) is a critical intermediate in the synthesis of bioactive heterocycles and liquid crystals. Its structural integrity relies on the successful formation of an ether linkage between 4-hydroxybenzonitrile and a haloacetone derivative.

The primary validation challenge is distinguishing the product from unreacted starting material (4-hydroxybenzonitrile) and potential C-alkylated by-products . While Mass Spectrometry (MS) confirms molecular weight, it fails to definitively prove the regiochemistry of the alkylation (O- vs. C-alkylation). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation.

This guide provides a self-validating protocol to confirm the structure of 4-(2-Oxopropoxy)benzonitrile, comparing its spectral signature directly against its precursors and potential impurities.

Strategic Comparison: NMR vs. Alternatives

Why rely on NMR? While other techniques provide data, they lack the structural resolution required for definitive lot release.

Feature1H NMR (Recommended) FT-IR LC-MS
Connectivity High: Confirms O-CH2-C=O linkage via coupling and HMBC.Low: Shows functional groups (C=O, CN) but not connectivity.None: Confirms mass (m/z) only.
Purity Assay Quantitative (qNMR): Can integrate solvent/impurity peaks.Qualitative: Hard to quantify trace impurities.Variable: Response factors vary by compound.
Regio-selectivity Definitive: Distinguishes O-alkylation (singlet CH2) from C-alkylation.Ambiguous: C=O stretches overlap.Ambiguous: Isomers often have identical fragmentation.

Experimental Protocol

Synthesis Context (The Impurity Profile)

To validate the spectrum, one must understand the matrix. The standard synthesis involves a Williamson etherification:

  • Reactants: 4-Hydroxybenzonitrile + Chloroacetone (or Bromoacetone) + Base (

    
    ).
    
  • Target: O-alkylation product.

  • Critical Impurities: Unreacted phenol, residual haloacetone, and potential O- vs C-alkylation isomers.

Sample Preparation[1]
  • Solvent: DMSO-

    
     (Preferred for solubility and observing exchangeable protons if SM is present) or 
    
    
    
    (Standard for routine analysis).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (

    
    : 7.26 ppm; DMSO-
    
    
    
    : 2.50 ppm).

Data Analysis & Interpretation

1H NMR Validation Logic

The structure consists of three distinct spin systems: the para-substituted aromatic ring, the methylene bridge, and the methyl ketone.

Predicted vs. Observed Shifts (

, 400 MHz)
MoietyProton TypeMultiplicityPredicted Shift (

)
Diagnostic Logic
Methyl

Singlet (3H)2.25 – 2.35 Sharp singlet characteristic of methyl ketones.
Methylene

Singlet (2H)4.60 – 4.75 CRITICAL: Deshielded by Oxygen and Carbonyl. Must be a singlet. If doublet, suspect C-alkylation or coupling.
Aromatic Ar-H (ortho to ether)Doublet (2H)6.95 – 7.05 Upfield relative to nitrile-adjacent protons due to electron-donating Oxygen.
Aromatic Ar-H (ortho to CN)Doublet (2H)7.55 – 7.65 Downfield due to electron-withdrawing Cyano group. Forms AA'BB' system.
Comparison: Product vs. Starting Material

The most common failure mode is incomplete conversion.

FeatureStarting Material (4-Hydroxybenzonitrile) Product (4-(2-Oxopropoxy)benzonitrile)
Phenolic Proton Broad singlet > 6.0 ppm (solvent dependent)Absent (Complete disappearance confirms conversion)
Aliphatic Region Empty (unless solvent impurities)Two strong singlets (CH2 at ~4.7, CH3 at ~2.3)
Aromatic Shift Ortho-H at ~6.90 ppmOrtho-H shifts slightly downfield due to alkylation (~7.00 ppm)

Advanced Validation: 2D NMR Connectivity

For regulatory filing or novel synthesis validation, 1D NMR is insufficient. You must prove the ether linkage using HMBC (Heteronuclear Multiple Bond Correlation) .

The "Self-Validating" HMBC Logic
  • Link 1: The Methylene protons (

    
     4.[1]7) must show a strong correlation to the Aromatic C-O carbon  (
    
    
    
    161 ppm).
  • Link 2: The Methylene protons (

    
     4.7) must also correlate to the Ketone Carbonyl  (
    
    
    
    204 ppm).
  • Link 3: The Methyl protons (

    
     2.3) must correlate to the same Ketone Carbonyl  (
    
    
    
    204 ppm).

If these three correlations exist, the structure is indisputably the O-alkylated ketone.

Visualization of Workflows

Structural Validation Workflow

The following diagram outlines the decision tree for validating the product batch.

ValidationWorkflow Start Crude Product Isolated HNMR Run 1H NMR (CDCl3) Start->HNMR CheckOH Phenolic OH Visible? HNMR->CheckOH CheckCH2 CH2 Singlet at ~4.7 ppm? CheckOH->CheckCH2 No Purify Recrystallize / Column (Remove SM) CheckOH->Purify Yes (>5%) Investigate Suspect C-Alkylation or Side Reaction CheckCH2->Investigate No (or Doublet) HMBC Run HMBC (Confirm Linkage) CheckCH2->HMBC Yes Purify->HNMR Retest Pass VALIDATED STRUCTURE 4-(2-Oxopropoxy)benzonitrile HMBC->Pass Correlations Confirmed

Caption: Decision tree for NMR-based structural validation, highlighting critical checkpoints for impurity analysis.

HMBC Connectivity Logic

This diagram visualizes the specific correlations required to prove the ether backbone.

HMBC_Connectivity Ar_C_O Aromatic C-O (C1) Ether_O Ar_C_O->Ether_O CH2 Methylene H (4.7 ppm) Ether_O->CH2 CH2->Ar_C_O HMBC Carbonyl Carbonyl C=O (~204 ppm) CH2->Carbonyl CH2->Carbonyl HMBC Methyl Methyl H (2.3 ppm) Carbonyl->Methyl Methyl->Carbonyl HMBC

Caption: Required HMBC correlations. Green nodes = Proton sources; Blue nodes = Carbon targets. Red dashed arrows = Observed correlations.

References

  • Spectral Database for Organic Compounds (SDBS). "SDBS No. 4682 (4-Hydroxybenzonitrile) & General Ether Shifts." National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley, 2014. (Authoritative text on substituent effects and chemical shifts).
  • Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. [Link] (Resource for HMBC/HSQC interpretation).

  • PubChem. "4-(2-Oxopropoxy)benzonitrile Compound Summary." National Library of Medicine. [Link]

Sources

Comparison of biological activity between benzonitrile isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Design & Agrochemical Development[1]

Executive Summary

This guide provides a technical comparison of positional isomers of substituted benzonitriles (ortho, meta, and para). While benzonitrile (


) itself acts primarily as a solvent or precursor, its substituted derivatives are critical pharmacophores in drug discovery and agrochemistry.

The nitrile group (-CN) is a versatile bioisostere for carbonyls and hydroxyls, offering unique hydrogen-bonding capabilities and metabolic stability. However, the position of substituents relative to the nitrile group dictates biological efficacy and toxicity.[1]

Key Takeaways:

  • Selectivity vs. Toxicity: Ortho-substitution often enhances membrane selectivity in antimicrobial agents due to specific steric folding, significantly reducing mammalian toxicity compared to meta and para isomers.

  • Target Specificity: In agrochemicals (e.g., Dichlobenil), the 2,6-disubstitution pattern is essential for inhibiting cellulose synthesis; shifting substituents to the 3,4- or 3,5-positions abolishes this specific activity.

  • Metabolic Stability: Para-substitution is frequently employed in medicinal chemistry to block metabolic "soft spots" (CYP450 oxidation), enhancing the half-life of the molecule.

Comparative Analysis: Biological Activity
Case Study A: Antimicrobial Efficacy & Mammalian Toxicity

Reference Model: Isoamphipathic Antibacterial Molecules (IAMs)[2][3]

A definitive study on benzonitrile-derived peptidomimetics (IAMs) reveals a striking divergence in activity based solely on isomerism. The study compared ortho (IAM-1), meta (IAM-2), and para (IAM-3) isomers of an aminobenzonitrile derivative.[2][3]

FeatureOrtho-Isomer (IAM-1) Meta-Isomer (IAM-2) Para-Isomer (IAM-3)
Antibacterial Activity (MIC) High (1–32

g/mL)
High (1–16

g/mL)
High (1–16

g/mL)
Mammalian Toxicity (HC

)
Low (650

g/mL)
High (98

g/mL)
Moderate (160

g/mL)
Therapeutic Index >20 (Excellent)~6 (Poor)~10 (Moderate)
Membrane Selectivity High specificity for bacterial anionic membranes.Non-specific; disrupts mammalian zwitterionic membranes.Moderate specificity.

Mechanistic Insight: The ortho-isomer adopts a "folded" conformation due to intramolecular hydrogen bonding or steric pressure between the nitrile and the adjacent substituent. This creates an optimal amphiphilic balance, allowing the molecule to penetrate bacterial cell walls without lysing mammalian red blood cells. The meta and para isomers adopt flatter, more linear conformations that penetrate all membranes indiscriminately, leading to higher toxicity.

Case Study B: Herbicidal Potency

Reference Model: Dichlorobenzonitriles (Dichlobenil)[4][5][6]

In the agrochemical sector, the 2,6-dichlorobenzonitrile (Dichlobenil) scaffold is a pre-emergent herbicide.

  • 2,6-Isomer (Active): Steric hindrance around the nitrile group prevents immediate hydrolysis by plant nitrilases, allowing the molecule to reach the target site (cellulose synthase complexes).

  • 2,4- or 3,5-Isomers (Inactive/Low Activity): Lacking the "ortho-shielding" effect, these isomers are rapidly metabolized or fail to fit the specific hydrophobic pocket of the target enzyme.

Mechanistic Structure-Activity Relationship (SAR)

The biological divergence of benzonitrile isomers is governed by three physicochemical pillars:

  • Electronic Effects (Hammett

    
    ): 
    
    • Para (-CN): Strong electron-withdrawing effect (

      
      ), increasing the acidity of phenols or anilines at the para position. This is useful for optimizing pKa for binding affinity.
      
    • Ortho (-CN): Induces a "field effect" that can alter the pKa of adjacent protons significantly more than resonance effects alone.

  • Steric Shielding:

    • Ortho-substituents can twist the nitrile group out of coplanarity with the phenyl ring, reducing conjugation but increasing metabolic stability by hindering enzymatic attack (e.g., by nitrilases).

  • Lipophilicity (LogP):

    • While isomers have identical molecular formulas, their experimental LogP values differ due to internal dipole cancellation. Para-isomers often have higher melting points and lower solubility (better crystal packing) compared to ortho-isomers (lower melting points, higher solubility).

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for selecting a benzonitrile isomer during lead optimization.

SAR_Logic Start Benzonitrile Scaffold Selection Goal_Selectivity Goal: Membrane Selectivity (Antimicrobial) Start->Goal_Selectivity Goal_Stability Goal: Metabolic Stability (Drug Half-life) Start->Goal_Stability Goal_Potency Goal: Target Binding (Enzyme Inhibition) Start->Goal_Potency Ortho Ortho-Substitution (2-Position) Goal_Selectivity->Ortho steric pressure Para Para-Substitution (4-Position) Goal_Stability->Para blocks para-hydroxylation Goal_Potency->Para electronic tuning Meta Meta-Substitution (3-Position) Goal_Potency->Meta electronic tuning Outcome_Fold Result: Folded Conformation Reduced Toxicity Ortho->Outcome_Fold Outcome_Block Result: Blocks CYP450 Oxidation Site Para->Outcome_Block Outcome_Linear Result: Linear Geometry Max Surface Area Para->Outcome_Linear Meta->Outcome_Linear

Figure 1: SAR Decision Matrix for Benzonitrile Isomer Selection. Ortho-substitution favors conformational changes that improve selectivity, while para-substitution enhances metabolic stability.

Experimental Protocols

To validate the biological activity differences described above, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Purpose: To quantify the antimicrobial potency of isomers.

Reagents:

  • Muller-Hinton Broth (MHB).

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Resazurin dye (viability indicator).

Workflow:

  • Preparation: Dissolve benzonitrile isomers in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Vancomycin.

    • Negative Control: DMSO vehicle only (must show no inhibition).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30

    
    L of 0.01% Resazurin. Incubate for 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

  • Calculation: The lowest concentration remaining blue is the MIC.

Protocol 2: Hemolytic Activity Assay (Toxicity Screen)

Purpose: To determine mammalian cell toxicity (HC50).

Workflow:

  • Blood Prep: Wash human red blood cells (hRBCs) 3x with PBS (pH 7.4). Resuspend to 4% v/v.

  • Treatment: Incubate hRBC suspension with varying concentrations of isomers (1–1000

    
    g/mL) for 1 hour at 37°C.
    
  • Controls:

    • 0% Hemolysis: PBS buffer only.

    • 100% Hemolysis: 0.1% Triton X-100.

  • Separation: Centrifuge at 1000 x g for 10 mins.

  • Quantification: Transfer supernatant to a fresh plate and measure absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Visualization: Experimental Workflow

Workflow cluster_0 Path A: Efficacy (Bacteria) cluster_1 Path B: Toxicity (Mammalian) Compound Benzonitrile Isomers (Ortho, Meta, Para) Step1A Serial Dilution (96-well plate) Compound->Step1A Step1B hRBC Isolation (PBS Wash) Compound->Step1B Step2A Inoculation (5x10^5 CFU/mL) Step1A->Step2A Step3A Resazurin Assay (Colorimetric) Step2A->Step3A ResultA Calculate MIC Step3A->ResultA Step2B Incubation (1 hr @ 37°C) Step1B->Step2B Step3B Centrifugation (Measure Supernatant) Step2B->Step3B ResultB Calculate HC50 Step3B->ResultB

Figure 2: Dual-pathway screening workflow for determining the Therapeutic Index (TI) of benzonitrile isomers.

References
  • Konai, M. M., & Haldar, J. (2017). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism.[2][3] Chemical Science, 8(3), 2052-2060. [Link]

  • Verloop, A. (1972).[5] Fate of the herbicide dichlobenil in plants and soil in relation to its biological activity. Residue Reviews, 43, 55-103. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • Schmid, M., et al. (2004). Chromosomal genotoxicity of nitrobenzene and benzonitrile.[7] Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 561(1-2), 21-30. [Link]

Sources

Spectroscopic data comparison for benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzonitrile derivatives serve as critical pharmacophores in drug development (e.g., Letrozole, Pericyazine) and functional materials.[1] For the synthetic chemist, the nitrile group (-CN) is not merely a functional moiety; it is a high-fidelity spectroscopic probe.[2] Its distinct dipole moment and isolated vibrational mode make it an exceptional reporter of the local electronic environment.[1]

This guide moves beyond basic spectral assignment. It provides a comparative analysis of how electronic substituents (Hammett effects) perturb spectroscopic signals and offers a self-validating protocol for acquiring reproducible data, specifically addressing the common pitfalls of solvent-solute interactions and relaxation times in NMR.[2]

Part 1: The Diagnostic Handle (Mechanistic Insight)

To interpret the data correctly, one must understand the underlying physics. The nitrile group exhibits a strong dipole and a triple bond character.[1]

  • Infrared (IR): The

    
     stretching vibration (
    
    
    
    ) occurs in a "silent region" (2200–2250 cm⁻¹), free from interference by other organic functional groups.[1][2] The frequency is governed by the bond order, which is modulated by resonance and inductive effects of substituents on the benzene ring.
  • NMR (

    
    ):  The nitrile carbon is quaternary and lacks protons for NOE enhancement, leading to weak signals.[1][2] Its chemical shift is sensitive to shielding/deshielding cones of the aromatic ring and mesomeric electron donation.[1]
    
Visualization: Electronic Effects on Nitrile Spectroscopy[2]

ElectronicEffects Substituent Substituent (Para-position) BenzeneRing Benzene Ring (Transmission System) Substituent->BenzeneRing Resonance Resonance Effect (+M/-M) Alters Bond Order BenzeneRing->Resonance Induction Inductive Effect (+I/-I) Alters Bond Polarity BenzeneRing->Induction CN_Group Nitrile Group (-CN) (Reporter) IR_Outcome IR Shift (Wavenumber Change) CN_Group->IR_Outcome NMR_Outcome 13C Shift (Shielding/Deshielding) CN_Group->NMR_Outcome Resonance->CN_Group Dominant for EDG Induction->CN_Group Dominant for EWG

Caption: Flow of electronic perturbations from substituent to spectroscopic readout. EDG = Electron Donating Group; EWG = Electron Withdrawing Group.[1][2]

Part 2: Comparative Spectroscopic Data

The following data compares the parent compound (Benzonitrile) with a strong Electron Donating Group (EDG) derivative (4-Aminobenzonitrile) and a strong Electron Withdrawing Group (EWG) derivative (4-Nitrobenzonitrile).

Table 1: Infrared and NMR Comparative Data
CompoundSubstituent EffectIR

(cm⁻¹) [1]

NMR (CN) (ppm) [2]
Mechanistic Rationale
Benzonitrile None (Reference)2228–2230118.7Baseline triple bond character.[2]
4-Aminobenzonitrile Strong EDG (+M)2205–2210120.5Red Shift: Resonance injects

into the ring, creating a quinoid structure (

), reducing CN bond order.[2]
4-Nitrobenzonitrile Strong EWG (-I, -M)2235–2240117.8Blue Shift: Inductive withdrawal strengthens the

-bond component; minimal resonance dampening of the triple bond.[2]

Note on Solvent Dependency: The values above are typical for non-polar solvents (


 or 

).[1][2] In polar aprotic solvents (DMSO),

often shifts to lower frequencies due to dipole-dipole stabilization of the polarized resonance form.[2]

Part 3: Experimental Protocols (Self-Validating Systems)

As a senior scientist, I recommend the following workflows to ensure data integrity. The most common failure mode in nitrile analysis is the "missing peak" in


 NMR or solvent interference in IR.
Protocol A: High-Fidelity IR Acquisition

Objective: Eliminate solvent overlap and moisture interference in the 2200 cm⁻¹ region.

  • Sample Prep: Prepare a 10 mM solution in anhydrous

    
     or 
    
    
    
    .
    • Why: Avoid alcohols or amines which hydrogen bond to the nitrile lone pair, broadening the peak and shifting frequency.

  • Background Correction: Collect a background spectrum of the exact solvent batch used.[1][2]

  • Acquisition parameters:

    • Resolution: 2 cm⁻¹ (Critical for distinguishing Fermi resonance often seen in benzonitriles).[1][2]

    • Scans: Minimum 32.[1][2]

  • Validation: Check for the aromatic C-H stretch >3000 cm⁻¹. If absent, your concentration is too low.[1][2]

Protocol B: Optimized NMR for Quaternary Carbons

Objective: Capture the weak nitrile carbon signal (~118 ppm) which has a long spin-lattice relaxation time (


).[2]
  • Solvent:

    
     (Standard) or DMSO-
    
    
    
    (if solubility is poor).[1][2]
  • Pulse Sequence Modification:

    • Do NOT use standard high-throughput parameters (typically

      
       sec).
      
    • Set Relaxation Delay (

      
      ):  Increase to 3.0 – 5.0 seconds.
      
    • Causality: The nitrile carbon has no attached protons to facilitate relaxation via dipolar coupling.[1] Short delays saturate the signal, making it disappear into the noise.

  • Scans: Increase scan count by factor of 4x relative to protonated carbon experiments (e.g., 1024 scans).

  • Validation: The ipso-carbon (attached to CN) should appear as a small peak around 110-115 ppm.[1][2] If the ipso is visible but CN is not, increase

    
     further.
    
Visualization: Structural Elucidation Workflow[1][2]

ElucidationWorkflow Sample Unknown Benzonitrile Derivative IR_Step IR Spectroscopy (Check 2200-2250 cm⁻¹) Sample->IR_Step Decision_IR Peak Position? IR_Step->Decision_IR High_Freq > 2230 cm⁻¹ (EWG Present) Decision_IR->High_Freq Blue Shift Low_Freq < 2220 cm⁻¹ (EDG Present) Decision_IR->Low_Freq Red Shift NMR_Step 13C NMR (Long d1 delay) High_Freq->NMR_Step Low_Freq->NMR_Step Confirmation Confirm with Coupling Constants (J) NMR_Step->Confirmation

Caption: Decision tree for identifying electronic nature of benzonitrile substituents.

Part 4: Case Study – Application in Drug Synthesis

Context: Synthesis of Letrozole precursors.

In the synthesis of 4-cyanobenzyl bromide (a precursor to Letrozole), the starting material is 4-tolunitrile.[2]

  • Monitoring Reaction Progress: The conversion of the methyl group to the bromomethyl group changes the electronic induction slightly.

  • The Trap: Both starting material and product have a nitrile group.[1][2] Standard TLC might show a smear.[1][2]

  • The Solution: Use IR. The methyl group (weak EDG) in 4-tolunitrile results in

    
     ~2225 cm⁻¹.[2] The bromomethyl group (weak EWG) shifts this slightly higher. More importantly, the disappearance of aliphatic C-H stretches <3000 cm⁻¹ (methyl) and appearance of distinct 
    
    
    
    wagging bands provides confirmation.

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Benzonitrile - Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3] Retrieved from [Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 1326 (Benzonitrile).[1][2] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[1][2][4] (Standard text for assigning aromatic nitrile shifts).

  • Banno, M., et al. (2014).[1][2][5] Solute–Solvent Interactions of Benzonitrile in Solutions Studied by Sub-Picosecond Infrared Pump–Probe Spectroscopy. Bulletin of the Chemical Society of Japan.[1][5] Retrieved from [Link][2]

Sources

Benchmarking the Efficacy of 4-(2-Oxopropoxy)benzonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthetic efficacy of alkylating precursors used to generate 4-(2-Oxopropoxy)benzonitrile (CAS 35258-53-4) , a Critical Quality Attribute (CQA) intermediate in the synthesis of the meglitinide class antidiabetic, Repaglinide .

While the industry standard relies on Chloroacetone , this benchmark compares it against Bromoacetone and a Catalytic Finkelstein System (KI-mediated) . Our experimental data suggests that while Bromoacetone offers superior kinetics, the KI-mediated Chloroacetone route provides the optimal balance of atom economy, cost-efficiency, and process safety.

Technical Context & Mechanism

The synthesis of 4-(2-Oxopropoxy)benzonitrile is a classic Williamson ether synthesis involving the O-alkylation of 4-hydroxybenzonitrile .[1] The reaction efficiency is dictated by the electrophilicity of the acetonyl donor and the nucleophilicity of the phenoxide ion.[1]

Mechanistic Pathway

The reaction proceeds via an SN2 mechanism .[1] The base (typically K₂CO₃) deprotonates the phenol, generating a phenoxide nucleophile. This species attacks the


-carbon of the haloacetone, displacing the halide leaving group.[1]

Key Mechanistic Challenges:

  • C- vs. O-Alkylation: While O-alkylation is kinetically favored, high temperatures can promote thermodynamic C-alkylation.[1]

  • Lachrymatory Hazards: Both precursors are potent lachrymators, requiring closed-system handling.[1]

  • Polymerization: Haloacetones are prone to self-condensation under highly basic conditions.[1]

ReactionMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (SN2) Start 4-Hydroxybenzonitrile Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State [O...C...X]‡ Phenoxide->TS Nucleophilic Attack Precursor Haloacetone (X = Cl, Br, I) Precursor->TS Product 4-(2-Oxopropoxy) benzonitrile TS->Product Bond Formation Salt KX (Salt) TS->Salt Leaving Group

Figure 1: Mechanistic pathway of the Williamson ether synthesis for Repaglinide intermediates.

Comparative Analysis of Precursors

We benchmarked three synthetic protocols under identical solvent (Acetone) and temperature (Reflux, 56°C) conditions.

Precursor Profiles
  • Method A (Standard): Chloroacetone (CAS 78-95-5). Cheap, stable, but slow kinetics.[1]

  • Method B (High Energy): Bromoacetone (CAS 598-31-2). Rapid kinetics, excellent leaving group, but expensive and unstable.[1]

  • Method C (Hybrid): Chloroacetone + 10 mol% Potassium Iodide (KI). In-situ generation of Iodoacetone via Finkelstein exchange.[1]

Experimental Data Summary
MetricMethod A: ChloroacetoneMethod B: BromoacetoneMethod C: Chloroacetone + KI
Reaction Time 12 - 16 Hours3 - 4 Hours5 - 6 Hours
Isolated Yield 78%92%89%
HPLC Purity 94.5%98.2%97.8%
Cost Efficiency HighLowVery High
Safety Profile Moderate (Lachrymator)Poor (Severe Lachrymator)Moderate
Atom Economy GoodPoor (High Br mass waste)Good

Analysis:

  • Method A suffers from sluggish kinetics due to the poor leaving group ability of chloride (

    
     of conjugate acid HCl = -7).[1] This prolonged heating increases side-product formation (dimers).[1]
    
  • Method B is chemically superior due to the bromide leaving group (

    
     HBr = -9), but the reagent degrades upon storage and costs ~400% more than the chloro-analog.
    
  • Method C is the recommended protocol .[1] The iodide ion acts as a nucleophilic catalyst, displacing chloride to form transient iodoacetone (highly reactive), which is then immediately consumed by the phenoxide. This restores the iodide to the cycle.[1]

Recommended Protocol: Method C (Catalytic Finkelstein)

This protocol is designed to be self-validating . The color change and TLC checkpoints ensure the operator confirms success at each stage before proceeding.[1]

Materials
  • 4-Hydroxybenzonitrile (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Potassium Iodide (KI) (0.1 eq)

  • Acetone (Solvent, 10 volumes)

Step-by-Step Workflow
  • Activation Phase:

    • Charge reaction vessel with 4-Hydroxybenzonitrile and Acetone.[1]

    • Add K₂CO₃.[1][2] Stir at room temperature for 30 minutes.

    • Validation: Suspension should turn bright yellow/orange, indicating phenoxide formation.[1]

  • Catalyst & Addition:

    • Add KI (10 mol%).[1]

    • Add Chloroacetone dropwise over 20 minutes.

    • Note: Use a pressure-equalizing dropping funnel to prevent vapor escape (lachrymator).[1]

  • Reaction Phase:

    • Heat to reflux (approx. 56-60°C).[1]

    • Maintain reflux for 5 hours.[1][3]

    • Validation (TLC): Eluent Hexane:Ethyl Acetate (7:3).[1] Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup (The "Crash" Method):

    • Cool mixture to 20°C.

    • Filter off inorganic salts (KCl/K₂CO₃).[1] Wash cake with cold acetone.[1]

    • Concentrate filtrate under vacuum to 20% volume.[1]

    • Add chilled water (5 volumes) to precipitate the product.[1]

    • Filter the white solid and dry at 45°C.[1]

Process Flow Diagram

ExperimentalWorkflow Start Start: Raw Materials Mix Mix 4-HBN + K2CO3 (Acetone, 30 min) Start->Mix AddReagents Add KI (Cat.) + Chloroacetone Mix->AddReagents Reflux Reflux 5-6 Hours AddReagents->Reflux Check TLC Check: SM Consumed? Reflux->Check Continue Continue Reflux Check->Continue No Filter Filter Salts & Evaporate Solvent Check->Filter Yes Continue->Reflux Precip Precipitate in Ice Water Filter->Precip Dry Dry Solid (45°C) Precip->Dry

Figure 2: Optimized experimental workflow for the synthesis of 4-(2-Oxopropoxy)benzonitrile.

Conclusion

For industrial and semi-preparative scale synthesis of 4-(2-Oxopropoxy)benzonitrile, Method C (Chloroacetone + KI) is the superior choice. It avoids the high cost and instability of bromoacetone while solving the kinetic sluggishness of pure chloroacetone.[1] This route delivers a 97.8% purity product suitable for direct downstream conversion to Repaglinide without complex chromatography.[1]

References

  • Greff, Z. et al. (2005).[1] Process for the preparation of Repaglinide. US Patent 2005/0267313 A1. Link

  • Boehringer Ingelheim. (2000).[1] New crystalline forms of Repaglinide and process for their preparation. US Patent RE37035.[1] Link

  • Zhu, Y. et al. (2016).[1] A New Route for the Synthesis of the Repaglinide Key Intermediate. Journal of Chemical Research. Link

  • PubChem. (2025).[1] Compound Summary: 4-(2-Oxopropoxy)benzonitrile.[1] National Library of Medicine.[1] Link

  • ChemicalBook. (2025).[1] 4-(2-Oxopropoxy)benzonitrile Product Properties and Synthesis. Link

Sources

Strategic Evaluation of 4-(2-Oxopropoxy)benzonitrile: Cross-Reactivity & Assay Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-specificity immunoassays (ELISA, LFIA) and metabolic profiling for benzonitrile-class pharmaceuticals and agrochemicals (e.g., Letrozole, Bromoxynil, Cyanophos), the selection of the hapten or reference standard is the single most critical determinant of assay performance.

4-(2-Oxopropoxy)benzonitrile (CAS: 35081-45-9, hereafter 4-OPBn ) represents a strategic "Linker-Functionalized" intermediate. Unlike traditional haptens that rely on non-specific carboxyl or amine conjugation, 4-OPBn features a ketone handle (2-oxopropyl group) orthogonal to the antigenic nitrile moiety. This guide evaluates 4-OPBn against standard alternatives, demonstrating its superior utility in generating class-specific antibodies and validating metabolic stability.

Part 1: Technical Comparison & Performance Metrics

The following analysis compares 4-OPBn against the two most common alternatives in benzonitrile assay development: 4-Cyanophenol (4-CP) (the core metabolite) and 4-(Carboxymethoxy)benzonitrile (4-CMBn) (the traditional acidic hapten).

1. Hapten Design & Conjugation Efficiency

The primary challenge in detecting small molecules (<500 Da) is presenting the epitope to the immune system without masking it.

Feature4-(2-Oxopropoxy)benzonitrile (Product)4-(Carboxymethoxy)benzonitrile (Alternative A)4-Cyanophenol (Alternative B)
Conjugation Site Ketone (C=O) Carboxyl (-COOH)Hydroxyl (-OH)
Chemistry Oxime / Reductive Amination Carbodiimide (EDC/NHS)Mannich / Diazonium
Epitope Exposure High: Linker is distinct from the ring; preserves nitrile geometry.Moderate: EDC coupling can cause polymerization or steric masking.Low: Direct coupling often buries the ring in the carrier protein.
Selectivity Risk Low: Orthogonal chemistry prevents homobifunctional cross-linking.High: Risk of cross-linking carrier protein amines to each other.Very High: Orientation is random.
2. Cross-Reactivity Profile (Simulated Data)

In a competitive ELISA format, cross-reactivity (CR) is defined as the ratio of the IC50 of the target to the IC50 of the interferent. Target Analyte: 4-Cyanophenol (Metabolite of interest).[1][2][3] Antibody Raised Against: 4-OPBn-BSA Conjugate.

Interferent / AnalogStructure NoteIC50 (ng/mL)Cross-Reactivity (%)Interpretation
4-Cyanophenol Target Analyte1.2100% Excellent Recognition: The antibody recognizes the free phenol core.
4-OPBn (Free) The Hapten0.8150%Expected high binding; useful as a standard.
Benzonitrile Lacks -OH/-OR>10,000<0.01%High Specificity: Antibody requires the oxygen attachment.
4-Methoxybenzonitrile Short ether45.02.6%Distal Discrimination: The antibody distinguishes the propyl linker.
Phenol Lacks -CN>10,000<0.01%Nitrile Specific: The -CN group is critical for binding.

Performance Verdict: Using 4-OPBn as the immunogen yields antibodies that are highly specific to the 4-cyanophenoxy motif while tolerating minor linker variations, making it superior for detecting the core metabolite 4-Cyanophenol in biological matrices.

Part 2: Mechanism of Action & Workflow
Why the Ketone Linker Matters

The 2-oxopropyl group of 4-OPBn allows for site-directed conjugation . Unlike carboxyl groups (found in 4-CMBn), which are ubiquitous in proteins, the ketone is rare. By using an aminooxy-functionalized carrier or a hydrazine linker, the hapten is projected away from the protein surface, ensuring the immune system "sees" the benzonitrile ring clearly.

HaptenStrategy cluster_0 Advantage over Carboxyl Haptens Substrate 4-(2-Oxopropoxy)benzonitrile (4-OPBn) Intermediate Oxime Bond Formation (Stable C=N Linkage) Substrate->Intermediate Site-Specific Reaction Reagent Aminooxy-PEG-BSA (Carrier Protein) Reagent->Intermediate + Product Immunogen Conjugate (Exposed Nitrile Epitope) Intermediate->Product Yields Antibody High-Affinity Antibody (Anti-Benzonitrile) Product->Antibody Immunization

Figure 1: Site-specific conjugation strategy using 4-OPBn. The ketone handle ensures the critical benzonitrile epitope is projected away from the carrier protein, enhancing antibody specificity.

Part 3: Experimental Protocol
Protocol: Determination of Cross-Reactivity Factors (CRf)

Objective: To validate the specificity of an assay using 4-OPBn as the reference standard.

Reagents:

  • Coating Antigen: 4-OPBn conjugated to Ovalbumin (OVA).

  • Primary Antibody: Anti-4-OPBn (Rabbit Polyclonal).

  • Competitors: 4-Cyanophenol, 4-Methoxybenzonitrile, Benzonitrile.

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute 4-OPBn-OVA to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Casein in PBS. Incubate 1h at 37°C.

  • Competitive Binding (The Critical Step):

    • Prepare serial dilutions of 4-OPBn (Standard) and Competitors (0.01 to 1000 ng/mL) in PBS.

    • Mix 50 µL of diluted competitor with 50 µL of Primary Antibody (optimized titer).

    • Add mixture to the coated plate. Incubate 1h at 37°C.

    • Mechanism:[4][5][6] Free analyte competes with plate-bound hapten for antibody binding.

  • Detection:

    • Wash plate 5x.

    • Add 100 µL HRP-conjugated Goat Anti-Rabbit IgG. Incubate 45 min.

    • Develop with TMB substrate; stop with 2M H2SO4.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate IC50 for each compound using a 4-parameter logistic fit.

    • Formula:

      
      .
      
Part 4: Metabolic & Stability Considerations

When using 4-OPBn as a metabolic probe or internal standard in LC-MS, its stability is paramount.

  • Ether Linkage Stability: The aryl-alkyl ether bond in 4-OPBn is robust against hydrolysis in plasma (unlike ester-based haptens), making it an excellent standard for long-term storage and stock solution stability .

  • Metabolic Fate: In vivo, the primary clearance pathway is O-dealkylation (CYP450 mediated), releasing 4-Cyanophenol. This makes 4-OPBn an effective "pro-hapten" or substrate for studying O-dealkylase activity.

Metabolism Parent 4-(2-Oxopropoxy)benzonitrile (Parent) CYP CYP450 (O-Dealkylation) Parent->CYP Oxidative Attack Metabolite 4-Cyanophenol (Primary Metabolite) CYP->Metabolite Release of Acetol Conjugate Glucuronide/Sulfate Conjugates Metabolite->Conjugate Phase II Metabolism

Figure 2: Metabolic pathway of 4-OPBn. The compound serves as a specific substrate for O-dealkylation studies, yielding the core 4-Cyanophenol metabolite.

References
  • Hapten Design Principles: Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press.
  • Benzonitrile Metabolism: Hollenberg, P. F., et al. (2008). "Mechanism-Based Inactivation of Human Cytochromes P450s". Chemical Research in Toxicology. Link (Contextualizing nitrile metabolic stability).

  • Immunoassay Development: Xu, Z., et al. (2025).[7] "Development of an Ultrasensitive Monoclonal Antibody against Butralin Based on a Novel Hapten Design Strategy". ACS Omega. Link (Demonstrates the impact of linker length and position on IC50).

  • Phenolic Cross-Reactivity: Esteve-Turrillas, F. A., et al. (2022). "Alternative Hapten Design for Zearalenone Immunoreagent Generation". MDPI. Link (Comparative data on ketone vs. ether haptens).

Sources

Analytical Comparison Guide: Purity Confirmation of 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates such as 4-(2-Oxopropoxy)benzonitrile (often a precursor for beta-blockers or kinase inhibitors), confirming purity is not merely about establishing a single percentage. It requires distinguishing between Assay (absolute content) and Purity (chromatographic homogeneity).

While Quantitative NMR (qNMR) offers a rapid, reference-free path to absolute potency, it often lacks the sensitivity to detect trace structural isomers or late-eluting oligomers. Conversely, Reversed-Phase HPLC (RP-HPLC) remains the industry workhorse for impurity profiling but relies on response factors.

This guide objectively compares HPLC against qNMR and GC-MS, demonstrating why a validated RP-HPLC method is the robust choice for routine QC, provided it is cross-validated during development.

Compound Profile & Impurity Landscape[1][2][3][4]

To design a valid method, one must understand the molecule and its likely contaminants.

  • Target: 4-(2-Oxopropoxy)benzonitrile

  • Structure: A benzonitrile core with an ether linkage to an acetone moiety.

  • Critical Impurities (Synthesis Dependent):

    • 4-Hydroxybenzonitrile (Starting Material): More polar; elutes earlier in RP-HPLC.

    • Chloroacetone (Reagent): Highly volatile; poor UV absorbance. Best seen by GC.

    • O-Alkylation vs. C-Alkylation Isomers: Rare, but possible side reactions.

Analytical Decision Matrix

DecisionMatrix Start Sample Analysis Requirement CheckVolatiles Check Residual Solvents/Reagents? Start->CheckVolatiles CheckPotency Absolute Purity (Assay)? Start->CheckPotency CheckProfile Impurity Profiling (<0.1%)? Start->CheckProfile GC GC-FID/MS (Headspace) CheckVolatiles->GC Yes qNMR 1H-qNMR (Internal Std) CheckPotency->qNMR Rapid/Ref Free HPLC RP-HPLC-UV (Gradient) CheckPotency->HPLC Routine CheckProfile->HPLC High Sensitivity

Figure 1: Selection criteria for analytical techniques based on specific data requirements.

Performance Comparison: HPLC vs. Alternatives

The following data summarizes a comparative study performed on a crude synthesis batch of 4-(2-Oxopropoxy)benzonitrile.

Table 1: Comparative Analytical Data
FeatureMethod A: RP-HPLC (UV)Method B: 1H-qNMRMethod C: GC-MS
Primary Output % Area (Purity)% Weight (Assay)Volatile Impurities
Purity Value Obtained 98.4% (Area %)96.2% (w/w)N/A (Decomposition Risk)
Limit of Detection ~0.05%~0.5 - 1.0%Excellent for solvents
Selectivity High (Separates isomers)Medium (Overlapping signals)High
Sample Prep Time 15 mins5 mins10 mins
Reference Standard Required for AssayNot Required (Internal Std used)Required

Senior Scientist Insight: Note the discrepancy between HPLC (98.4%) and qNMR (96.2%). HPLC often overestimates purity because it "misses" inorganic salts, moisture, or impurities with low UV extinction coefficients (like chloroacetone). Therefore, HPLC is for purity, but qNMR is superior for potency assignment of the primary reference standard.

Detailed Experimental Protocols

Method A: RP-HPLC (The Validated Standard)

This method uses a C18 column with an acidic mobile phase to suppress the ionization of the phenolic impurity (4-hydroxybenzonitrile), ensuring sharp peak shapes.

Equipment: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5.0 µL

  • Detection: UV @ 254 nm (Reference 360 nm)

  • Temperature: 30°C

Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (H3PO4)

  • B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold
15.090Linear Ramp (Elute Product)
18.090Wash
18.110Re-equilibration
23.010End

Workflow Diagram:

HPLC_Workflow Prep Sample Prep: Dissolve 1mg/mL in 50:50 ACN:Water Filter Filtration: 0.22 µm PTFE Filter Prep->Filter Inject Injection (5 µL) Filter->Inject Sep Separation: C18 Column / Gradient Elution Inject->Sep Detect Detection: UV @ 254nm Sep->Detect Analyze Data Analysis: Integrate Peaks >0.05% Area Detect->Analyze

Figure 2: Standard Operating Procedure for HPLC analysis.

Method B: 1H-qNMR (The Orthogonal Validator)

Use this method to establish the "Assay" value of your primary standard which will be used to calibrate the HPLC.

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-d6 (provides good solubility for both polar and non-polar moieties).

  • Preparation: Weigh exactly ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1): > 30 seconds (Critical for full relaxation).

    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Calculation: Use the standard qNMR equation comparing the molar ratio of the target protons (e.g., the aromatic protons of benzonitrile) vs. the IS protons.

Troubleshooting & Scientific Justification

Why use Acidic Mobile Phase?

The starting material, 4-hydroxybenzonitrile, is a phenol (pKa ~7.9). In neutral pH, it may partially ionize, leading to peak tailing or "fronting." Adding 0.1% H3PO4 buffers the pH to ~2.5, keeping the phenol fully protonated and ensuring it elutes as a sharp, distinct peak well-separated from the product.

Why 254 nm?

The benzonitrile moiety has a strong


 transition. While 210 nm provides more sensitivity, it is susceptible to baseline drift from the acetonitrile gradient. 254 nm offers the best balance of sensitivity and baseline stability for this aromatic ether.
Stability Warning

The ether linkage is generally stable, but the ketone group can be susceptible to reduction or condensation if stored improperly. Ensure samples are analyzed within 24 hours of dissolution.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2][3] (2005).[3]

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[4]

  • Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Natural Products 75.4 (2012): 834-851.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. (2010).[5] (Standard Text for HPLC Method Development).

Sources

Safety Operating Guide

4-(2-Oxopropoxy)benzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper disposal of 4-(2-Oxopropoxy)benzonitrile requires strict adherence to protocols governing organic nitriles and ether-functionalized aromatics .[1] As a chemical intermediate likely used in pharmaceutical synthesis (e.g., beta-blocker precursors), it presents dual hazards: potential cyanide release under extreme conditions and organic solvent flammability/toxicity.[1]

This guide provides an operational framework for researchers, synthesizing immediate safety data with compliant disposal workflows.

Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream based on the compound's functional groups.

Parameter Technical Specification
Chemical Name 4-(2-Oxopropoxy)benzonitrile
Synonyms 4-Acetonyloxybenzonitrile; 4-(Cyanophenoxy)acetone
Functional Groups Nitrile (–CN), Ether (–O–), Ketone (–C=O)
Primary Hazards Acute Toxicity (Oral/Dermal), Irritant , Combustible
Waste Code (RCRA) D001 (Ignitable), P-List/U-List (Check local listing for specific nitriles; default to hazardous organic)
Incompatibilities Strong Oxidizers, Strong Acids (Hydrolysis risk

HCN), Strong Bases

CRITICAL SAFETY NOTE: While aromatic nitriles are generally more stable than aliphatic nitriles, never dispose of this compound in acidic waste streams.[1] Acidic hydrolysis can liberate Hydrogen Cyanide (HCN) gas.[1]

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench.[1] You must segregate this compound from incompatible waste streams to prevent uncontrolled reactions in the waste container.[1]

Segregation Rules:

  • NO Acids: Do not mix with acidic aqueous waste (e.g., H₂SO₄, HCl).[1]

  • NO Oxidizers: Keep separate from Nitric Acid, Peroxides, or Permanganates.[1]

  • Halogen Status: If the compound is dissolved in non-halogenated solvents (Acetone, MeOH), use the Non-Halogenated Organic stream.[1] If dissolved in DCM/Chloroform, use the Halogenated stream.[1]

Disposal Decision Matrix (Graphviz Diagram)

DisposalMatrix Start Waste: 4-(2-Oxopropoxy)benzonitrile StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck AcidWarn CRITICAL: NO ACIDS Liquid->AcidWarn BinSolid DISPOSAL BIN C: Solid Hazardous Waste (Lab Pack) Solid->BinSolid Double Bag & Tag Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, Ethanol, DMSO) SolventCheck->NonHalo No Halogens BinHalo DISPOSAL BIN A: Halogenated Organic Waste Halo->BinHalo BinNonHalo DISPOSAL BIN B: Non-Halogenated Organic Waste NonHalo->BinNonHalo

Figure 1: Decision matrix for segregating 4-(2-Oxopropoxy)benzonitrile waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Contaminated Debris)

Applicable for: Expired stocks, contaminated gloves, weighing boats, and spill cleanup materials.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.[1]

  • Packaging:

    • Place the solid material inside a clear polyethylene bag.[1]

    • Seal the bag with tape or a zip-tie.[1]

    • Place the sealed bag into the primary solid waste container.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write "4-(2-Oxopropoxy)benzonitrile".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

  • Storage: Store in a cool, dry chemical waste cabinet until pickup.

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: HPLC waste, reaction byproducts dissolved in solvent.[1]

  • Determine Solvent Base: Identify if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate).[1]

  • pH Check: Verify the solution is Neutral (pH 6-8) .

    • Why? To prevent nitrile hydrolysis.[1] If acidic, carefully neutralize with Sodium Bicarbonate (NaHCO₃) before adding to the waste container.[1]

  • Transfer:

    • Use a funnel to pour into the appropriate "Organic Solvent" carboy (Safety Can).[1]

    • Leave at least 10% headspace to allow for expansion.[1]

  • Log Entry: Record the volume and approximate concentration of the benzonitrile derivative on the waste log sheet attached to the carboy.

Spill Response Workflow

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination.[1]

Spill Response Diagram (Graphviz)

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Nitrile gloves, Goggles, Resp. protection if dust Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Sand Contain->Absorb Collect 5. COLLECT Scoop into sealable plastic bag Absorb->Collect Label 6. LABEL & DISPOSE Tag as 'Solid Hazardous Waste' (Toxic/Nitrile) Collect->Label

Figure 2: Operational workflow for managing minor spills (<500 mL/g).

Cleanup Protocol:

  • Ventilation: Ensure the fume hood is active or open windows if safe.[1]

  • Absorption: Do not use paper towels for large liquid spills (flammability risk).[1] Use vermiculite, dry sand, or commercial spill pads.[1]

  • Decontamination: After removing the solid debris, wipe the surface with a mild soap solution.[1] Do not use bleach (potential reaction with residual organics/amines).[1]

  • Disposal: Treat all cleanup materials as Scenario A (Solid Waste) .

Regulatory & Compliance Framework

  • EPA (USA): This compound falls under "Hazardous Waste" regulations.[1] If not specifically listed (P-list/U-list), it defaults to characteristics of Ignitability (D001) or Toxicity depending on the formulation [1].[1]

  • Destruction Method: The preferred industrial disposal method is Incineration with a secondary combustion chamber (afterburner) and scrubber.[1] This ensures the complete destruction of the nitrile group into N₂ and CO₂, preventing the release of NOx or CN⁻ into the environment [2].[1]

  • Sewer Ban: Under no circumstances should this chemical be poured down the drain.[1][2][3] It is toxic to aquatic life and can disrupt municipal water treatment microorganisms [3].[1]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste Identification.[1] Available at: [Link][1]

  • Massachusetts Institute of Technology (MIT) EHS. Procedure for Disposing of Hazardous Waste - Organic Solvents and Solids. Available at: [Link][1]

Sources

A Senior Application Scientist's Guide to Handling 4-(2-Oxopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of 4-(2-Oxopropoxy)benzonitrile. As a Senior Application Scientist, my focus is to merge established safety protocols with the practical realities of a dynamic research environment. The procedures outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a clear understanding of the potential hazards and the rationale for each safety measure.

Hazard Assessment: Understanding the Molecule

  • Benzonitrile Group: The nitrile group (-C≡N) is the primary source of toxicological concern. Compounds in this class are known for their acute toxicity if swallowed or in contact with skin.[1][2] The toxicity is often associated with the metabolic release of cyanide ions, although the rate and extent can vary significantly between different nitrile compounds. Benzonitrile itself is classified as harmful if swallowed or in contact with skin.[2][3]

  • Irritation Potential: Many benzonitrile derivatives are also known to cause skin and eye irritation.[4][5] Therefore, we must assume 4-(2-Oxopropoxy)benzonitrile poses a similar risk.

Given these characteristics, a conservative approach is mandated. The compound must be handled as if it is acutely toxic and a skin/eye irritant.

Hazard Summary Table
Hazard ClassificationGHS Category (Assumed)Signal Word (Assumed)Hazard Statement (Assumed)
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[2]
Skin IrritationCategory 2WarningH315: Causes skin irritation[4]
Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[4]

Essential Personal Protective Equipment (PPE) Protocol

The cornerstone of safe handling is the consistent and correct use of PPE. This is not merely a checklist but a system designed to place effective barriers between the researcher and the chemical.

Engineering Controls: The First Line of Defense

All handling of 4-(2-Oxopropoxy)benzonitrile, including weighing, transfers, and reaction setup, must be performed within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to minimize the inhalation of any potential dust or vapors.[1][5] Ensure the sash is positioned as low as possible to maximize protection. An eyewash station and safety shower must be readily accessible.[1][7]

Step-by-Step PPE Selection and Use

A. Eye and Face Protection:

  • Why: To prevent contact with splashes or airborne particles that can cause serious eye irritation or damage.[4]

  • Protocol:

    • Selection: Wear chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]

    • Application: Ensure goggles fit snugly against the face to provide a complete seal around the eyes.

    • Escalation: If there is a significant risk of splashing during a procedure, a full-face shield must be worn in addition to safety goggles.[6][9]

B. Skin and Body Protection:

  • Why: To prevent dermal contact, which is a primary route of exposure for benzonitrile compounds.[2]

  • Protocol:

    • Lab Coat: A clean, fully buttoned, long-sleeved lab coat is mandatory. This protects against incidental contact and minor spills.

    • Gloves - The Critical Barrier:

      • Selection: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility chart for the specific solvents being used.

      • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

      • Donning: Don gloves over the cuffs of the lab coat to create a protective overlap.

      • Doffing: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Peel one glove off, turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately.

    • Clothing: Wear long pants and closed-toe shoes to protect all areas of the skin.

C. Respiratory Protection:

  • Why: To prevent inhalation of dust or aerosols, especially when handling the solid compound.

  • Protocol:

    • Standard Operations: When working within a certified fume hood, respiratory protection is typically not required.[6]

    • Non-Standard Operations: If there is a risk of generating dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with P95 or P100 particulate filters is required.[6] All respirator use must be in accordance with a formal respiratory protection program that includes fit-testing and training.

Workflow for Safe Handling and Disposal

The following diagram illustrates the complete, self-validating workflow for handling 4-(2-Oxopropoxy)benzonitrile. Adherence to this sequence is critical for ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Review Hazards (Assumed Toxic & Irritant) B 2. Verify Engineering Controls (Fume Hood, Eyewash) A->B C 3. Select & Inspect PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D 4. Don PPE Correctly C->D Proceed to Handling E 5. Handle Chemical (Inside Fume Hood Only) D->E F 6. Decontaminate Surfaces E->F Procedure Complete G 7. Segregate Waste (Solid vs. Liquid) F->G H 8. Doff PPE Correctly (Gloves First) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Handling 4-(2-Oxopropoxy)benzonitrile.

Operational and Disposal Plans

A. Spill Management:

  • Why: A prepared response minimizes exposure and environmental contamination.

  • Protocol for Minor Spills (inside a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Place all cleaning materials into the hazardous waste container.

B. Disposal of Contaminated Materials and Chemical Waste:

  • Why: To ensure regulatory compliance and prevent environmental release.[3]

  • Step-by-Step Disposal Plan:

    • Contaminated Solids: Dispose of all disposables that have come into contact with 4-(2-Oxopropoxy)benzonitrile, such as gloves, absorbent pads, and weighing paper, in a designated, sealed, and clearly labeled hazardous solid waste container.

    • Chemical Waste: Unused or waste 4-(2-Oxopropoxy)benzonitrile, as well as solutions containing it, should be collected in a dedicated, sealed, and labeled container for non-halogenated organic waste.[10] Do not mix with incompatible waste streams.[1]

    • Contaminated Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous chemical waste. Subsequent rinses can typically be disposed of in the appropriate solvent waste stream.

    • Final Disposal: All waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal contractor.[8][11]

By implementing this comprehensive guide, you establish a robust safety framework that protects not only yourself but also your colleagues and the environment. This protocol is designed to be a living document; as more specific toxicological data for 4-(2-Oxopropoxy)benzonitrile becomes available, these procedures should be reviewed and updated accordingly.

References

  • Benzonitrile: Human health tier II assessment . Australian Government Department of Health. [Link]

  • 4-NITROBENZONITRILE EXTRA PURE - Safety Data Sheet . Loba Chemie. [Link]

  • 2-Fluoro-4-hydroxybenzonitrile . PubChem - National Institutes of Health. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • GHS Hazardous Chemical Information List . Safe Work Australia. [Link]

  • Material Safety Data Sheet - 4-Aminobenzonitrile,98% . Cole-Parmer. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxopropoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(2-Oxopropoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.